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  • Product: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
  • CAS: 125133-96-2

Core Science & Biosynthesis

Foundational

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone , a paramount member of the Evans' chiral auxiliaries, stands as a testament to the power of stereochemical contro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone , a paramount member of the Evans' chiral auxiliaries, stands as a testament to the power of stereochemical control in modern organic synthesis. Its rigid, predictable, and highly effective stereodirecting influence has made it an indispensable tool in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of its fundamental properties, synthesis, and, most critically, the mechanistic underpinnings of its application in asymmetric transformations, offering field-proven insights for both seasoned researchers and those new to the art of stereoselective chemistry.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is fundamental to its effective application.

Physical and Chemical Properties

This chiral auxiliary is a white to off-white crystalline solid, a physical form that lends itself to ease of handling and purification by recrystallization.[1] Its solubility profile is a key practical consideration; it is sparingly soluble in water but exhibits good solubility in many common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₁NO₂[2][3]
Molecular Weight177.20 g/mol [2][3]
Melting Point121-123 °C[1]
Optical Rotation [α]D+168° (c=2, CHCl₃)[1]
AppearanceWhite to light yellow crystalline powder[1]
Spectroscopic and Crystallographic Data

The structural integrity and purity of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone are verified through standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate functionality, typically observed around 3300-3200 cm⁻¹ and 1750-1700 cm⁻¹, respectively.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification.[7]

  • X-ray Crystallography: The solid-state conformation of the oxazolidinone ring and the relative orientations of the methyl and phenyl substituents have been elucidated through X-ray crystallographic studies of its derivatives.[8] These studies confirm the trans relationship between the methyl and phenyl groups, a key structural feature that dictates its stereodirecting ability. The oxazolidinone ring typically adopts an envelope conformation.[8]

Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

The most common and practical synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone originates from the readily available and relatively inexpensive chiral pool starting material, (1S,2R)-(+)-norephedrine.

Synthetic Pathway

The synthesis involves a one-pot cyclization reaction of (1S,2R)-(+)-norephedrine with a carbonylating agent, most commonly diethyl carbonate, in the presence of a base such as potassium carbonate. The reaction proceeds at elevated temperatures, and the ethanol byproduct is removed by distillation to drive the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products norephedrine (1S,2R)-(+)-Norephedrine base K₂CO₃, Heat diethyl_carbonate Diethyl Carbonate oxazolidinone (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone base->oxazolidinone ethanol Ethanol (byproduct) base->ethanol

Caption: Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Experimental Protocol: Synthesis from (+)-Norephedrine

This protocol is adapted from established literature procedures.

  • Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (1.0 eq.), diethyl carbonate (2.3 eq.), and potassium carbonate (2.1 eq.).

  • Heating and Distillation: Heat the reaction mixture in an oil bath at 160 °C. Ethanol will begin to distill. Monitor the head temperature of the distillation, which should remain around 80 °C.

  • Reaction Completion: Continue heating until the distillation of ethanol ceases and the head temperature drops, typically after several hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield a crude solid. Purify the solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals.

Application in Asymmetric Synthesis: The Causality of Stereocontrol

The utility of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone lies in its ability to be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be removed to yield an enantiomerically enriched product. This is achieved through the formation of an N-acyl oxazolidinone.

N-Acylation: The Gateway to Asymmetric Transformations

The first step in utilizing the chiral auxiliary is its acylation. This is typically achieved by deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride or anhydride.

G oxazolidinone (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone nBuLi 1. n-BuLi, THF, -78 °C acyl_chloride 2. RCOCl N_acyl N-Acyl-(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone acyl_chloride->N_acyl

Caption: General N-acylation of the chiral auxiliary.

Mechanism of Stereocontrol: The Role of the Cheated Enolate

The high degree of stereoselectivity observed in reactions of N-acyl derivatives of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a direct consequence of the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a suitable base (e.g., LDA, NaHMDS, or Bu₂BOTf), the resulting enolate adopts a planar, five-membered ring structure where the metal cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.

This chelation, in conjunction with the steric hindrance imposed by the substituents on the chiral auxiliary, dictates the facial selectivity of the subsequent reaction with an electrophile. The phenyl group at C5 and the methyl group at C4 effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face.

G cluster_A N-Acyl Oxazolidinone cluster_B Chelated (Z)-Enolate cluster_C Electrophilic Attack cluster_D Diastereomerically Enriched Product A [Image of N-Acyl Oxazolidinone structure] B [Image of Chelated (Z)-Enolate structure showing steric hindrance] A->B Base (e.g., LDA) C [Image of Electrophile approaching from the less hindered face] B->C Electrophile (E+) D [Image of the resulting product with new stereocenter] C->D

Caption: Stereodirecting influence of the chiral auxiliary.

Key Applications and Protocols

The diastereoselective alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.

  • Causality: The chelated enolate directs the incoming alkyl halide to the face opposite the bulky substituents, leading to a high degree of diastereoselectivity.[9][10]

  • Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

    • Enolate Formation: Dissolve the N-propionyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes.

    • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for several hours.

    • Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purification: Purify the product by flash column chromatography on silica gel.

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, providing access to syn- and anti-β-hydroxy carbonyl compounds with excellent stereocontrol.

  • Causality: The stereochemical outcome is dictated by the formation of a Zimmerman-Traxler-like six-membered ring transition state.[11][12][13] The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions, and the chiral auxiliary directs the facial addition of the aldehyde.

  • Protocol: Asymmetric Aldol Reaction with an Aldehyde

    • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.) and stir for 30 minutes.

    • Aldol Addition: Cool the mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir for several hours at -78 °C, then warm to 0 °C and stir for an additional hour.

    • Workup: Quench the reaction with a pH 7 buffer and a methanol/hydrogen peroxide solution. Extract the product, dry the organic phase, and concentrate.

    • Purification: Purify the aldol adduct by flash column chromatography.

Cleavage of the Chiral Auxiliary

A critical aspect of using a chiral auxiliary is its efficient removal without compromising the newly formed stereocenter.

Treatment with lithium hydroperoxide (LiOOH) is a mild and effective method for hydrolyzing the N-acyl bond to yield the corresponding carboxylic acid.[14][15]

  • Mechanism: The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl, leading to the desired cleavage.[14][16]

  • Protocol: Cleavage with Lithium Hydroperoxide

    • Dissolve the N-acyl oxazolidinone in a mixture of THF and water at 0 °C.

    • Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide with sodium sulfite solution.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the carboxylic acid can be isolated from the aqueous layer after acidification and extraction.

The N-acyl group can be reduced to the corresponding primary alcohol using reagents such as lithium borohydride. This method is particularly useful when the desired product is a chiral alcohol.

Safety and Handling

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a combustible solid and should be handled with appropriate care.[1][8]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[1][13]

  • Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from sources of ignition.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1][13]

Conclusion

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a powerful and reliable chiral auxiliary that has proven its value in a multitude of asymmetric syntheses. Its predictable stereodirecting ability, stemming from the formation of a rigid, chelated enolate, allows for the construction of complex chiral molecules with high diastereoselectivity. The straightforward synthesis of the auxiliary, coupled with well-established protocols for its attachment, utilization in key bond-forming reactions, and subsequent removal, ensures its continued prominence in the field of organic synthesis. A thorough understanding of the mechanistic principles governing its function is paramount for its successful application in the development of novel therapeutics and other chiral technologies.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Gosh, A. K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12674–12685.
  • Smith, A. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1474-1481.
  • ResearchGate. (n.d.). Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl- 2-oxazolidinone, and (b) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-40.
  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Silveira, G. P., et al. (2014). Crystal structure of (4R,5S)-4-methyl-3-methyl-sulfinyl-5-phenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1257–o1258.
  • An-Najah Staff. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

  • Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2781-2794.
  • ResearchGate. (n.d.). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]

  • Prashad, M., et al. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372.
  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • ChemRxiv. (n.d.). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Retrieved from [Link]

  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]

  • Kaimosi. (n.d.). 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]

  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Mechanics, and Application of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Executive Summary In the realm of asymmetric synthesis and drug development, chiral auxiliaries are indispensable for dictating absolute stereochemistry via transition-state organization. While the (4R,5S) Evans auxiliar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, chiral auxiliaries are indispensable for dictating absolute stereochemistry via transition-state organization. While the (4R,5S) Evans auxiliary (derived from norephedrine) is ubiquitous, its diastereomer, (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 125133-96-2) , offers a unique anti stereochemical topology. This whitepaper provides a comprehensive, self-validating guide to the synthesis and mechanistic application of this specific auxiliary. By leveraging the distinct steric environment of the anti configuration, researchers can achieve high diastereoselectivity in sterically demanding enolate alkylations and aldol additions where traditional syn auxiliaries may fail or provide suboptimal facial discrimination.

Physicochemical & Structural Profiling

The (4R,5R) isomer is structurally distinct from its (4R,5S) counterpart due to the anti relationship between the C4-methyl and C5-phenyl groups. This structural nuance alters the conformational space of the attached acyl group during enolization.

Table 1: Quantitative & Structural Data for the (4R,5R) Auxiliary

ParameterValueReference
Analyte Name (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone1
CAS Number 125133-96-21
Molecular Formula C10H11NO21
Molecular Weight 177.2 g/mol 1
Stereochemical Topology anti (C4-Methyl, C5-Phenyl)2
Chiral Precursor (1R,2R)-Norpseudoephedrine3

Mechanistic Rationale: The (4R,5R) Advantage

The selection of a chiral auxiliary is never arbitrary; it is dictated by the transition-state energy differences ( ΔΔG‡ ) required to achieve high enantiomeric or diastereomeric excess.

  • Steric Shielding & Trajectory : In the classic (4R,5S) syn isomer, the phenyl and methyl groups project toward the same face, creating a dense, singular steric wall. In contrast, the (4R,5R) anti isomer distributes this bulk. The C4-methyl group effectively blocks the Re face of the subsequent enolate, while the C5-phenyl group projects downwards. This anti relationship alters the trajectory of incoming electrophiles, which is highly advantageous when interacting with sterically demanding substrates that might otherwise suffer from internal steric clash with a syn auxiliary.

  • Conformational Rigidity : The oxazolidinone ring restricts the rotation of the N-C(O) bond during enolization. When chelated with a Lewis acid (e.g., Li+), the system forms a rigid, highly organized Z-enolate geometry, forcing the electrophile to approach exclusively from the unhindered face.

Validated Synthesis Protocol: De Novo Auxiliary Construction

To ensure absolute chemical integrity, the following self-validating protocol details the synthesis of the (4R,5R)-oxazolidinone from (1R,2R)-norpseudoephedrine 3.

Objective : Convert the amino alcohol to the oxazolidinone with 100% retention of stereochemistry 4. Causality Check : While phosgene equivalents (like triphosgene) are highly reactive, diethyl carbonate (DEC) is selected here as a safer, bench-stable alternative. Potassium carbonate (K2CO3) is utilized to drive the endothermic transesterification.

  • Reagent Dissolution : Charge a dry, argon-purged round-bottom flask with (1R,2R)-norpseudoephedrine (1.0 eq). Suspend in anhydrous toluene. Causality: Toluene allows for the high-temperature reflux (110°C) strictly required to drive the transesterification with DEC.

  • Carbonylation & Cyclization : Add diethyl carbonate (1.2 eq) and anhydrous K2CO3 (0.1 eq). Heat the mixture to 110°C. Mechanism: The primary amine nucleophilically attacks the carbonyl of DEC, expelling ethanol. The secondary hydroxyl group then undergoes intramolecular nucleophilic acyl substitution, expelling a second ethanol molecule to close the 5-membered ring 4.

  • In-Process Control (IPC) & Self-Validation : After 4 hours, sample the reaction. Run TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar, ninhydrin-active amino alcohol spot confirms complete conversion to the UV-active oxazolidinone.

  • Isolation : Cool to room temperature, wash with 1M HCl to remove unreacted amines, then brine. Dry over MgSO4, filter, and concentrate. Recrystallize from hot hexanes/ethyl acetate to yield the pure (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone 5.

SynthesisPathway A (1R,2R)-Norpseudoephedrine B Carbonylation (Diethyl carbonate) A->B K2CO3, 110°C C Intramolecular Cyclization B->C -EtOH D (4R,5R)-Oxazolidinone CAS: 125133-96-2 C->D IPC: TLC Check

Fig 1: Stepwise cyclization of (1R,2R)-norpseudoephedrine to the (4R,5R)-oxazolidinone auxiliary.

Application Workflow: Chelation-Controlled Asymmetric Alkylation

Once synthesized, the auxiliary is utilized to install new stereocenters with absolute precision.

  • N-Acylation : Dissolve the auxiliary in dry THF at -78°C. Add n-BuLi (1.05 eq). Causality: n-BuLi quantitatively deprotonates the oxazolidinone N-H (pKa ~12) 2. The subsequent addition of an acyl chloride (RCOCl) yields the N-acyl oxazolidinone.

  • Kinetic Enolization : Cool the N-acyl oxazolidinone in THF to -78°C. Dropwise add LDA (1.1 eq). Causality: LDA is a bulky, non-nucleophilic base. At -78°C, it strictly abstracts the α-proton under kinetic control. The lithium cation coordinates to both the enolate oxygen and the exocyclic oxazolidinone carbonyl, locking the molecule into a rigid Z-enolate geometry.

  • Diastereoselective Electrophilic Trapping : Add the alkyl halide (R'X). Causality: The C4-methyl group of the (4R,5R)-auxiliary projects into the space above the enolate plane, sterically shielding one face. The electrophile is forced to approach from the opposite, unhindered face (dr > 95:5).

  • Non-Destructive Cleavage : Dissolve the alkylated product in THF/H2O (3:1) at 0°C. Add H2O2 (4.0 eq) followed by LiOH (1.5 eq). Causality: Standard saponification (LiOH alone) can attack the endocyclic carbonyl, destroying the auxiliary. H2O2 reacts with LiOH to form the hydroperoxide anion (HOO-), which is highly nucleophilic due to the alpha-effect. HOO- selectively attacks the more electrophilic exocyclic carbonyl, cleaving the chiral product and liberating the intact auxiliary for recovery.

AlkylationWorkflow A 1. N-Acylation (n-BuLi, RCOCl) B 2. Kinetic Enolization (LDA, -78°C) A->B C Z-Enolate Formation (Li+ Chelation) B->C D 3. Electrophilic Trapping (R'X Addition) C->D Steric shielding by C4-Methyl E 4. Selective Cleavage (LiOH, H2O2) D->E F Enantiopure Product + Intact Auxiliary E->F Exocyclic HOO- attack

Fig 2: Chelation-controlled asymmetric alkylation workflow using the (4R,5R)-auxiliary.

References

  • LGC Standards. "(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Product Specifications." 1

  • ChemicalBook. "(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Synthesis." 5

  • Guidechem. "5α-Methyl-4β-phenyl-2-oxazolidinone and related isomers." 2

  • Molaid. "(2-hydroxy-1-methyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester Reactions." 4

  • Embio Limited. "Intermediates: (1R,2R)-Norpseudoephedrine Hydrochloride."3

Sources

Foundational

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone: Structural Dynamics, Mechanistic Utility, and Synthetic Protocols

Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain foundational tools for dictating absolute stereocontrol during carbon-carbon bond formation. While the cis-configured Evans auxiliarie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain foundational tools for dictating absolute stereocontrol during carbon-carbon bond formation. While the cis-configured Evans auxiliaries derived from norephedrine are ubiquitous, the trans-configured (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) occupies a highly specialized niche[1]. Derived from (1R,2R)-norpseudoephedrine, this chiral auxiliary presents a distinct steric environment that alters facial selectivity during enolate alkylation and aldol additions. Furthermore, it serves as a critical intermediate in the stereospecific synthesis of pharmaceutical active pharmaceutical ingredients (APIs), including (-)-pseudonorephedrine and amphetamine derivatives[2].

This technical guide deconstructs the structural causality, mechanistic workflows, and validated experimental protocols associated with the (4R,5R)-oxazolidinone core.

Structural and Stereochemical Framework

The Trans vs. Cis Dichotomy

The oxazolidinone core is a five-membered heterocyclic ring containing both nitrogen and oxygen. The stereochemical identity of the auxiliary is defined by the substituents at the C4 and C5 positions:

  • Cis-Isomers (Evans Auxiliaries): The (4R,5S) and (4S,5R) isomers feature the C4-methyl and C5-phenyl groups on the same face of the ring. This creates a contiguous steric wall that highly biases electrophilic attack from the opposite face[3].

  • Trans-Isomers: The (4R,5R) and (4S,5S) isomers feature these groups on opposite faces. In the (4R,5R) configuration, the C4-methyl group points "up" (wedge) while the C5-phenyl group points "down" (dash).

Thermodynamic Stability and Base-Induced Epimerization

The trans configuration is thermodynamically more stable than the cis configuration due to minimized steric repulsion between the vicinal methyl and phenyl groups. This thermodynamic preference is experimentally observable. Treatment of cis-4-methyl-5-phenyl oxazolidinones with excess n-butyllithium (n-BuLi) at 0 °C triggers a C-5 deprotonation event, forming an N,C-5 dianion intermediate. Upon protonation, the system epimerizes to yield a 1:4 mixture favoring the trans isomer[4]. This causality demonstrates that the C5 stereocenter is labile under strongly basic conditions, a critical factor to consider when designing synthetic routes.

Quantitative Data: Stereoisomeric Profiling

To ensure precise material selection during drug development, the physicochemical properties of the four stereoisomers must be strictly differentiated.

Table 1: Physicochemical Properties of 4-Methyl-5-phenyl-2-oxazolidinone Stereoisomers

Isomer ConfigurationStereochemical RelationshipOptical ActivityCAS NumberPrimary Synthetic Precursor
(4R,5R) Trans(+)-isomer125133-96-2[1](1R,2R)-Norpseudoephedrine
(4S,5S) Trans(-)-isomer17097-67-5[5](1S,2S)-Norpseudoephedrine
(4R,5S) Cis(+)-isomer77943-39-6(1S,2R)-Norephedrine
(4S,5R) Cis(-)-isomer16251-45-9[6](1R,2S)-Norephedrine

Mechanistic Causality in Asymmetric Synthesis

The utility of the (4R,5R)-auxiliary relies on a self-validating sequence of enolization and chelation. When the auxiliary is N-acylated and subjected to strongly basic conditions (e.g., Lithium diisopropylamide, LDA), the following mechanistic logic applies:

  • Kinetic Deprotonation: LDA at -78 °C irreversibly deprotonates the α-carbon. The low temperature prevents equilibration to the thermodynamic E-enolate, ensuring exclusive formation of the Z-enolate[3].

  • Rigid Chelation: The lithium cation coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This bidentate chelation locks the molecule into a rigid, planar transition state.

  • Steric Shielding: Unlike the cis-isomer where both groups block one face, the trans configuration of the (4R,5R)-isomer presents the C4-methyl group on the top face and the C5-phenyl group on the bottom face. The proximity of the C4-methyl group to the enolate double bond dictates the trajectory of the incoming electrophile, forcing attack from the less hindered bottom face (anti to the C4 substituent).

Mechanism A N-Acylated (4R,5R)-Auxiliary B Deprotonation (LDA, -78°C) Kinetic Control A->B C Lithium Z-Enolate Chelate Rigid Planar Geometry B->C D Electrophilic Alkylation Diastereoselective Attack C->D E Cleavage (LiOH/H2O2) Auxiliary Recovery D->E

Figure 1: Mechanistic workflow of auxiliary-directed asymmetric enolate alkylation.

Validated Experimental Protocols

Protocol A: Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol utilizes a stereoretentive cyclization. By using diethyl carbonate, the C-O bond of the precursor is never broken, ensuring 100% retention of the C5 stereocenter.

Reagents:

  • (1R,2R)-Norpseudoephedrine (1.0 eq)

  • Diethyl carbonate (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.1 eq)

  • Toluene (solvent)

Step-by-Step Methodology:

  • Preparation: Suspend (1R,2R)-norpseudoephedrine and K₂CO₃ in anhydrous toluene under an inert argon atmosphere.

  • Addition: Add diethyl carbonate dropwise at room temperature. Causality: Diethyl carbonate acts as a safe, low-toxicity phosgene equivalent.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 12 hours. Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct. Causality: Removing ethanol drives the equilibrium toward the cyclic oxazolidinone product via Le Chatelier's principle.

  • Workup: Cool the mixture to room temperature, wash with 1M HCl to remove unreacted amines, followed by brine. Dry the organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure and recrystallize the crude solid from ethyl acetate/hexanes to yield the pure (4R,5R)-oxazolidinone.

Figure 2: Synthesis of (4R,5R)-oxazolidinone via stereoretentive cyclization.

Protocol B: Non-Destructive Cleavage of the Auxiliary

Following asymmetric alkylation, the chiral auxiliary must be cleaved without racemizing the newly formed stereocenter.

Step-by-Step Methodology:

  • Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the "alpha effect," HOO⁻ is significantly more nucleophilic than HO⁻. It selectively attacks the exocyclic imide carbonyl, preventing unwanted ring-opening of the oxazolidinone auxiliary.

  • Stir for 1 hour at 0 °C. Quench with sodium sulfite (Na₂SO₃) to reduce unreacted peroxide.

  • Acidify the aqueous layer to precipitate the chiral carboxylic acid product, while the intact (4R,5R)-oxazolidinone is recovered from the organic layer via extraction with dichloromethane.

Applications in Pharmaceutical Development

Beyond its role as a chiral director, the (4R,5R)-oxazolidinone framework is instrumental in the synthesis of central nervous system (CNS) APIs.

In the commercial synthesis of (-)-pseudonorephedrine (a precursor to specific amphetamine-class stimulants and appetite suppressants), the oxazolidinone ring is used to force a stereochemical inversion. By converting (1R,2S)-norephedrine into an N-Boc carbamate and treating it with methanesulfonyl chloride (MsCl) and triethylamine, the system undergoes an intramolecular S_N2 displacement. The carbamate oxygen attacks the mesylated C5 position, inverting the stereocenter and yielding the trans-oxazolidinone. Subsequent basic hydrolysis (using LiOH/H₂O) opens the ring to furnish enantiopure (-)-pseudonorephedrine[2]. This methodology circumvents the difficult and often low-yielding direct reduction of ephedrine derivatives.

References

  • Manus Aktteva Biopharma. "(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS No.: 17097-67-5)." Manus Aktteva. Available at:[Link]

  • Davies, S. G., & Doisneau, G. J.-M. "Base Induced C-5 Epimerisation of 4-Methyl-5-phenyl Oxazolidinones: Chiral Auxiliaries Derived from Norephedrine and Norpseudoephedrine." Tetrahedron: Asymmetry, 1993. Available at:[Link]

  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry. Available at: [Link]

  • US Patent 7465830B2. "Method of preparing pseudonorephedrine." Google Patents.

Sources

Exploratory

The Mechanism of Stereochemical Induction: A Technical Guide to (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis

Executive Summary In the realm of modern asymmetric synthesis, the ability to predictably control absolute stereochemistry during carbon-carbon bond formation is paramount. (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern asymmetric synthesis, the ability to predictably control absolute stereochemistry during carbon-carbon bond formation is paramount. (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a highly specialized chiral auxiliary belonging to the Evans oxazolidinone family[1]. Unlike pharmacological agents, the "mechanism of action" for this molecule is defined by its stereochemical induction mechanism—specifically, its ability to dictate facial selectivity through steric shielding and dipole minimization within a highly ordered transition state.

This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for utilizing the (4R,5R)-oxazolidinone auxiliary in asymmetric aldol and alkylation workflows.

Structural Causality: The Mechanism of Stereocontrol

The efficacy of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone relies on a self-reinforcing system of geometric and electronic constraints. When acylated and converted into an enolate, the auxiliary enforces stereoselectivity through three critical mechanistic pillars[2]:

  • Z-Enolate Geometry: The use of dialkylboron triflates (e.g., Bu₂BOTf) in conjunction with a sterically hindered tertiary amine (like DIPEA) exclusively generates the Z-enolate. This occurs because the boron-oxygen bond is exceptionally short (approx. 1.36 Å), creating a tight coordination sphere that minimizes allylic strain[3].

  • Dipole Minimization: To minimize electrostatic repulsion, the dipoles of the oxazolidinone imide carbonyl and the enolate carbon-oxygen bond align in an anti-parallel orientation[2][4]. This locks the auxiliary into a rigid, predictable conformation.

  • Steric Shielding via the (4R,5R) Configuration: In this locked conformation, the 4-methyl group and the 5-phenyl group project into the space surrounding the enolate. In the (4R,5R) configuration, these substituents effectively block one face of the nucleophilic enolate. Consequently, the incoming electrophile (e.g., an aldehyde) is forced to approach from the opposite, unhindered face[5].

The Zimmerman-Traxler Transition State

The actual carbon-carbon bond formation proceeds through a highly ordered, six-membered Zimmerman-Traxler chair transition state. The short boron-oxygen bonds compress the transition state, amplifying the steric clash between the auxiliary's 4-methyl group and the aldehyde's substituents. This tight transition state is the direct cause of the exceptional diastereomeric excesses (often >99% de) observed in Evans aldol reactions.

G A N-Acyl (4R,5R)-Oxazolidinone B Lewis Acid Coordination (Bu2BOTf) A->B C Z-Enolate Formation (DIPEA Base) B->C D Dipole Minimization (Anti-parallel C=O) C->D E Steric Shielding (4-Methyl & 5-Phenyl) C->E F Zimmerman-Traxler 6-Membered Transition State D->F E->F G Facial Selective Addition (High Diastereomeric Excess) F->G

Logical flow of stereochemical induction in the Evans aldol reaction.

Field-Proven Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic necessity.

Protocol 1: N-Acylation of the Auxiliary

Causality: The auxiliary must be cleanly acylated without racemization. Deprotonation with a strong, non-nucleophilic base ensures complete formation of the oxazolidinone anion before the electrophile is introduced.

  • Preparation: Flame-dry a round-bottom flask under argon. Add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Deprotonation: Cool the solution to -78 °C. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metalation.

  • Acylation: Add the desired acid chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Validation: Warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate. The resulting N-acyl oxazolidinone should be purified via flash chromatography[6].

Protocol 2: Asymmetric Aldol Addition (The Evans Aldol)

Causality: Boron triflates are chosen over lithium bases because boron's shorter bond lengths tighten the transition state, maximizing stereocontrol[2].

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes. The solution will turn pale yellow, indicating Z-enolate formation.

  • Addition: Cool the reaction to -78 °C. Slowly add the aldehyde (1.1 equiv) neat or as a DCM solution. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour[6].

  • Oxidative Quench: Critical Step. Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:1:1 ratio). Stir vigorously for 1 hour. Causality: The H₂O₂ oxidizes the robust carbon-boron bond, releasing the aldol adduct without reversing the reaction (retro-aldol)[3].

Protocol 3: Non-Destructive Auxiliary Cleavage

Causality: Standard hydrolysis (LiOH/H₂O) often results in endocyclic cleavage, destroying the chiral auxiliary. By adding H₂O₂, we generate the hydroperoxide anion (LiOOH). Due to the alpha-effect, LiOOH is highly nucleophilic and selectively attacks the more electrophilic exocyclic imide carbonyl, preserving the auxiliary for recovery[7].

  • Hydrolysis: Dissolve the aldol adduct in a 4:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Cleavage: Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour at 0 °C.

  • Quench: Quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M). Self-Validation: Ensure the reaction tests negative for peroxides using starch-iodide paper before proceeding to extraction[7].

  • Recovery: Acidify the aqueous layer to pH 2 and extract the enantiopure carboxylic acid. The intact (4R,5R)-oxazolidinone can be recovered from the initial organic layer with >90% efficiency.

Workflow S1 1. Acylation (n-BuLi, RCOCl) S2 2. Enolization (Bu2BOTf, DIPEA) S1->S2 S3 3. Aldol Addition (Aldehyde, -78°C) S2->S3 S4 4. Cleavage (LiOOH) S3->S4 S5 Enantiopure Product + Recovered Auxiliary S4->S5

Standard experimental workflow for the Evans chiral auxiliary lifecycle.

Quantitative Performance Metrics

The table below summarizes the typical quantitative data for stereoselective reactions utilizing the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary. The data illustrates the robust nature of the Z-enolate geometry and the resulting high diastereomeric ratios (dr) across different electrophiles[6].

ElectrophileLewis Acid / Base SystemEnolate GeometryDiastereomeric Ratio (Syn:Anti)Isolated Yield (%)
IsobutyraldehydeBu₂BOTf / DIPEAZ-enolate> 99:188
BenzaldehydeBu₂BOTf / DIPEAZ-enolate98:285
Allyl BromideNaHMDS (Alkylation)Z-enolate95:582
Benzyl BromideNaHMDS (Alkylation)Z-enolate96:480

References

  • Chem-Station Int. Ed. Evans Aldol Reaction - Reaction Mechanism. Retrieved from [Link][4]

  • Williams College / Journal of Chemical Education. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from[Link][7]

Sources

Foundational

An In-Depth Technical Guide to (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone: A Cornerstone of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a paramount chiral auxiliary in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a paramount chiral auxiliary in modern organic synthesis. We will delve into its fundamental properties, a reliable synthesis protocol, and its mechanistic role in directing stereoselective transformations, which are crucial for the development of enantiomerically pure pharmaceuticals and complex molecules.

Core Compound Properties

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, often referred to as a derivative of Evans' chiral auxiliaries, is a crystalline solid at room temperature. Its rigid structure and defined stereocenters are fundamental to its function as a powerful tool for asymmetric induction. The molecular weight and other key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
Molecular Weight 177.20 g/mol [3][4]
Appearance White to light yellow crystalline powder
Melting Point 121-123 °C[5][6]
Optical Activity [α]²⁰/D +168° (c=2 in chloroform)[5]
CAS Number 125133-96-2[7]

Synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

The synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is commonly achieved from the corresponding amino alcohol, (1R,2S)-norephedrine. The following protocol outlines a robust and scalable procedure.

Experimental Protocol: Synthesis from (1S,2R)-Norephedrine

This procedure details the cyclization of (1S,2R)-norephedrine using diethyl carbonate to form the desired oxazolidinone.

Materials:

  • (1S,2R)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Water

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).[8]

  • Heat the mixture in an oil bath at 160 °C.

  • Ethanol will begin to distill. Collect the distillate in a receiving flask cooled with an ice bath. The distillation head temperature should be maintained around 80 °C.[8]

  • Continue heating for approximately 5 hours, or until the distillation head temperature drops significantly (e.g., to 60 °C), indicating the reaction is nearing completion.[8]

  • Remove the oil bath and allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with dichloromethane and wash it twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.[8]

  • Recrystallize the crude product from a hexane-ethyl acetate mixture (e.g., 1:1.5 v/v) to afford pure (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals.[8]

Causality Behind Experimental Choices:

  • High Temperature: The high reaction temperature is necessary to drive the cyclization and the distillation of the ethanol byproduct, shifting the equilibrium towards product formation.

  • Potassium Carbonate: This base acts as a catalyst, facilitating the deprotonation of the alcohol and subsequent nucleophilic attack.

  • Diethyl Carbonate: Serves as a safe and effective phosgene equivalent for the formation of the carbamate linkage within the oxazolidinone ring.

  • Recrystallization: This final purification step is crucial for removing any unreacted starting material and byproducts, yielding a product of high purity suitable for subsequent stereoselective reactions.

G cluster_synthesis Synthesis Workflow reactants Reactants: (1S,2R)-Norephedrine Diethyl Carbonate K₂CO₃ reaction Reaction: Heat to 160°C Distill off Ethanol reactants->reaction workup Workup: Cool to RT DCM Extraction Water Wash reaction->workup purification Purification: Dry (MgSO₄) Concentrate Recrystallize workup->purification product Product: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone purification->product

Synthesis Workflow Diagram

Mechanism of Asymmetric Induction

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone functions as a chiral auxiliary by being temporarily incorporated into a substrate molecule. Subsequent reactions on this modified substrate occur with a high degree of facial selectivity due to the steric influence of the auxiliary.

The core principle involves the formation of a rigid, chelated enolate. The substituents on the oxazolidinone ring (the methyl and phenyl groups) create a sterically defined environment. One face of the enolate is effectively blocked, forcing an incoming electrophile to approach from the less hindered face.

The Zimmerman-Traxler Transition State in Aldol Reactions

In the context of an asymmetric aldol reaction, the N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a Z-enolate. This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[2]

The key factors governing the high diastereoselectivity are:

  • Chelation: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid cyclic structure.

  • Steric Hindrance: The substituent at the C4 position of the oxazolidinone (the methyl group in this case) orients itself to minimize steric interactions within the transition state. This forces the substituent from the enolate and the incoming aldehyde to adopt pseudo-equatorial positions, leading to a predictable stereochemical outcome.[9]

  • Dipole Minimization: The conformation of the auxiliary is also influenced by the need to minimize dipole-dipole repulsion between the two carbonyl groups.[2]

G cluster_mechanism Mechanism of Stereocontrol AcylAux N-Acyl Oxazolidinone Enolate Chelated Z-Enolate (Rigid Structure) AcylAux->Enolate 1. Bu₂BOTf 2. Hindered Base TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS + Aldehyde (R'CHO) Product Syn-Aldol Adduct (High d.r.) TS->Product Stereoselective C-C bond formation

Stereocontrol Mechanism

Application in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark application for this chiral auxiliary, enabling the synthesis of syn-β-hydroxy carbonyl compounds with exceptional levels of stereocontrol.[2][10]

Experimental Workflow: Asymmetric Aldol Addition

This protocol outlines a general procedure for the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde.

Step 1: N-Acylation of the Auxiliary

  • Dissolve (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) and allow the reaction to proceed until completion.

  • Quench with a saturated aqueous ammonium chloride solution and perform a standard aqueous workup. Purify by flash chromatography to obtain the N-propionyl derivative.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add dibutylboron triflate (1.1 eq) followed by dropwise addition of a hindered base such as diisopropylethylamine (1.2 eq). Stir for 30-60 minutes to form the boron enolate.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for several hours, then warm to 0 °C.

  • Quench the reaction with a suitable buffer (e.g., phosphate buffer pH 7) and perform an aqueous workup.

  • Purify the resulting aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved to reveal the chiral β-hydroxy acid or other derivatives. A common method is hydrolysis using lithium hydroperoxide (LiOOH).[1]

  • This step allows for the recovery of the chiral auxiliary, often in high yield, for reuse.[1]

This multi-step sequence provides access to enantiomerically enriched building blocks that are invaluable in pharmaceutical and natural product synthesis.

Conclusion

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone has established itself as an indispensable tool for chemists engaged in asymmetric synthesis. Its predictable and high levels of stereochemical control, coupled with reliable synthesis and cleavage protocols, ensure its continued application in the most demanding of synthetic challenges. The mechanistic understanding of its function, rooted in the formation of rigid, sterically-defined transition states, allows for the rational design of synthetic routes to complex chiral molecules.

References

  • Brimble, M. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]

  • PrecisionFDA. 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Available at: [Link]

  • PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Available at: [Link]

  • PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

Sources

Exploratory

Principles of Stereocontrol in (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone-Mediated Asymmetric Synthesis

An in-depth technical guide on the principles of stereocontrol utilizing the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. Designed for synthetic chemists, researchers, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the principles of stereocontrol utilizing the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. Designed for synthetic chemists, researchers, and drug development professionals, this whitepaper deconstructs the mechanistic causality, experimental workflows, and structural dynamics that make this auxiliary a cornerstone of asymmetric synthesis.

Executive Summary

The deployment of chiral auxiliaries remains one of the most reliable and predictable methodologies for constructing contiguous stereocenters in complex active pharmaceutical ingredients (APIs) and natural products[1]. Pioneered by David A. Evans, oxazolidinone-based auxiliaries leverage highly ordered transition states to dictate diastereofacial selectivity[2]. While the (4R,5S) norephedrine-derived isomer is ubiquitous, the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (the trans-isomer) operates on the identical fundamental pillars of stereocontrol while offering unique crystallographic and conformational properties[3][4]. This guide dissects the causality behind its stereodirecting power, focusing on enolate geometry, metal chelation, and trajectory shielding.

The Three Pillars of Mechanistic Stereocontrol

The extraordinary diastereoselectivity (often >95% d.r.) achieved by the (4R,5R) auxiliary is not coincidental; it is the result of a self-validating, highly constrained molecular system governed by three sequential mechanistic pillars[5][6].

Pillar 1: Highly Selective (Z)-Enolization

Stereocontrol begins with the unambiguous establishment of enolate geometry. When the N-acyl oxazolidinone is treated with a strong base (e.g., LDA, NaHMDS) or a soft Lewis acid/base pair (e.g., Bu₂BOTf / DIPEA), it undergoes enolization to exclusively form the (Z)-enolate[2][6].

  • Causality: The (Z)-geometry is thermodynamically and kinetically favored because it strictly minimizes A(1,3) allylic strain between the bulky oxazolidinone ring and the alkyl substituent of the enolate[2][7]. An (E)-enolate would force severe steric clashing between the enolate's alkyl chain and the auxiliary's carbonyl oxygen.

Pillar 2: Bidentate Metal Chelation and Conformational Locking

Enolate geometry alone is insufficient without conformational rigidity. The reaction requires a coordinating metal cation (typically Li⁺, B(III), or Ti(IV))[5][8].

  • Causality: The metal acts as a Lewis acidic bridge, simultaneously chelating the enolate oxygen and the exocyclic carbonyl oxygen of the oxazolidinone[4][5]. This bidentate chelation locks the N–C(carbonyl) bond, creating a rigid, planar, six-membered chelate ring. Free rotation is completely restricted, ensuring the chiral environment remains static relative to the reactive enolate double bond[4].

Pillar 3: Diastereofacial Shielding by the C4-Methyl Group

With the planar chelate locked, the spatial arrangement of the oxazolidinone substituents dictates the outcome. In the (4R,5R) configuration, the C4-methyl group and C5-phenyl group are trans to one another[3][9].

  • Causality: The C4-methyl group is positioned directly adjacent to the nitrogen atom, projecting outward and effectively acting as a steric wall over the Re face (top face) of the enolate[2][5]. Because the top trajectory is blocked, incoming electrophiles (alkyl halides, aldehydes) are forced to approach exclusively from the less hindered Si face (bottom face, anti to the C4-methyl group)[5][8].

Stereocontrol A N-Acyl (4R,5R)-Oxazolidinone B Enolization (Base/Lewis Acid) A->B C (Z)-Enolate Formation B->C D Metal Chelation (Li, B, Ti) C->D E Diastereofacial Shielding by (4R)-Methyl Group D->E F Electrophilic Attack (Anti to C4-Me) E->F G Enantiopure Product (>95% d.r.) F->G

Caption: Logical sequence of stereocontrol in Evans auxiliary-mediated synthesis.

Quantitative Data & Selectivity Analysis

The table below summarizes the typical quantitative outcomes of (4R,5R)-oxazolidinone-mediated reactions, demonstrating the robustness of the stereocontrol across different electrophiles and transition states[6][10][11].

Reaction TypeReagents / ConditionsElectrophileTypical YieldDiastereomeric Ratio (d.r.)
Asymmetric Alkylation NaHMDS, THF, -78 °CBenzyl Bromide85–92%>95:5
Asymmetric Alkylation LDA, LiCl, THF, -78 °CAllyl Iodide80–88%>98:2
Asymmetric Aldol Bu₂BOTf, DIPEA, CH₂Cl₂Benzaldehyde88–95%>99:1 (syn)
Asymmetric Aldol TiCl₄, DIPEA, CH₂Cl₂Isobutyraldehyde82–89%>95:5 (syn)

Experimental Workflows and Protocols

The following protocols outline self-validating experimental systems. Each step is designed to maximize the thermodynamic and kinetic parameters discussed above.

Protocol A: Asymmetric Alkylation via Lithium Enolates[5][12]
  • Acylation of the Auxiliary: Dissolve (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise to deprotonate the nitrogen, followed by the addition of the desired acyl chloride (1.1 eq). Warm to 0 °C, quench with saturated NH₄Cl, and purify[12].

  • Enolate Generation: Cool a solution of the N-acyl oxazolidinone in THF to -78 °C. Slowly add NaHMDS or LDA (1.1 eq). Stir for 30 minutes. Note: The low temperature is critical to prevent ketene formation and ensure exclusive (Z)-enolate geometry.[5][7]

  • Electrophilic Attack: Add the alkyl halide (e.g., benzyl bromide) dropwise. Maintain the reaction at -78 °C for 2–4 hours to allow the electrophile to approach the unshielded Si face[10][11].

  • Quench & Isolate: Quench with glacial acetic acid or NH₄Cl at -78 °C before warming to room temperature to prevent base-catalyzed epimerization of the newly formed stereocenter[12].

Protocol B: Asymmetric Aldol Addition via Boron Enolates[2][8]
  • Soft Enolization: Dissolve the N-acyl oxazolidinone in CH₂Cl₂ at -78 °C. Add Bu₂BOTf (1.1 eq) followed by DIPEA (1.2 eq)[2][7].

    • Causality: Boron enolates possess shorter B–O and B–C bonds than lithium enolates. This creates a highly compact Zimmerman-Traxler cyclic transition state, amplifying steric interactions and maximizing syn-aldol selectivity[2][8].

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour[7].

  • Oxidative Cleavage of Boron: Quench the reaction with a pH 7 phosphate buffer, methanol, and 30% H₂O₂. This oxidative step safely breaks the robust boron-aldolate complex without degrading the product[13].

Protocol C: Non-Destructive Auxiliary Cleavage[7][14]

To utilize the synthesized chiral fragment in drug development, the auxiliary must be removed without racemizing the α-stereocenter.

  • Hydrolysis to Carboxylic Acid: Treat the substrate with LiOH and H₂O₂ (forming LiOOH in situ) in THF/H₂O at 0 °C[7][13].

    • Causality: The hydroperoxide anion (OOH⁻) is highly nucleophilic (due to the alpha-effect) but significantly less basic than OH⁻. It selectively attacks the exocyclic imide carbonyl rather than acting as a base, entirely preventing racemization of the sensitive α-proton[13].

  • Reduction to Primary Alcohol: Alternatively, treat with LiBH₄ in diethyl ether with a stoichiometric amount of methanol or water. The auxiliary is cleaved and recovered intact, while the acyl group is reduced to an alcohol[13].

Workflow Step1 1. Acylation (n-BuLi, RCOCl) Step2 2. Enolization (Bu2BOTf, DIPEA) Step1->Step2 Step3 3. Aldol Addition (Aldehyde, -78°C) Step2->Step3 Step4 4. Cleavage (LiOOH or LiBH4) Step3->Step4

Caption: Step-by-step experimental workflow for auxiliary-directed asymmetric aldol addition.

References

  • Chiral auxiliary - Wikipedia, wikipedia.org, [Link]

  • Chiral Auxiliary Controlled Reactions, blogspot.com, [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis, researchgate.net,[Link]

  • Evans Enolate Alkylation-Hydrolysis, uwindsor.ca,[Link]

  • (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, researchgate.net, [Link]

  • Complete stereocontrol at the C-2′ position, oup.com, [Link]

  • Carbonyl Chemistry :: Chiral Enolates, organicchemistrydata.org,[Link]

  • Applications of oxazolidinones as chiral auxiliaries, rsc.org, [Link]

  • Diastereoselective alkylations of oxazolidinone glycolates, nih.gov, [Link]

  • Evans Enolate Alkylation-Hydrolysis (Alternative Cleavage), uwindsor.ca, [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Application Workflows of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Executive Summary (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a highly valued chiral auxiliary utilized to impart strict stereochemical control during asymmetric synthesis[1]. For drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a highly valued chiral auxiliary utilized to impart strict stereochemical control during asymmetric synthesis[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic solubility of this specific diastereomer is not merely a physical curiosity—it is a critical parameter for optimizing reaction concentrations, selecting appropriate crystallization solvents, and maximizing the yield of downstream carbon-carbon bond-forming reactions. This guide synthesizes available solubility data, mechanistic solvation principles, and validated experimental protocols to provide a comprehensive framework for working with this compound.

Physicochemical Properties & Solvation Mechanics

The solubility profile of the (4R,5R) diastereomer is fundamentally governed by its molecular architecture, which features a rigid, polar five-membered oxazolidinone ring flanked by lipophilic methyl and phenyl groups[2].

  • Hydrogen Bonding: The molecule possesses 1 hydrogen bond donor (the secondary amine) and up to 3 hydrogen bond acceptors (the carbonyl and ring oxygen atoms)[2][3].

  • Lipophilicity: With an XLogP3 of approximately 1.7 to 1.88, the compound exhibits moderate lipophilicity[2][3]. This drives its poor aqueous solubility and favors dissolution in organic media.

  • Crystal Lattice Energy: Because the crystal lattice energy of these chiral auxiliaries is relatively high (melting points typically range from 121–123 °C for related diastereomers[4]), the thermodynamic energy penalty for dissolution in non-interacting solvents is significant. Consequently, it is only slightly soluble in moderately polar solvents like chloroform and methanol[1].

Quantitative Solubility Matrix

The following table summarizes the solubility profile of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone and its closely related diastereomeric frameworks across various solvent classes[1][4][5].

SolventPolarity IndexSolubility DescriptionMechanistic Rationale & Causality
Water 10.2Insoluble / Sparingly SolubleHigh lattice energy and dominant lipophilic phenyl/methyl groups prevent aqueous solvation[4][5].
Methanol 5.1Slightly SolubleProtic nature allows H-bonding, but the lipophilic bulk limits extensive dissolution[1].
Chloroform 4.1Slightly SolubleHalogenated solvent interacts favorably with the aromatic ring, but lacks strong H-bond disruption capability[1][5].
Ethyl Acetate 4.4Slightly SolubleModerate dipole-dipole interactions are insufficient to fully break the crystalline lattice at room temperature[5].
Dichloromethane (DCM) 3.1SolubleOptimal balance of polarizability and low viscosity; standard solvent for acylation reactions[5].

Experimental Protocols

Protocol 1: Self-Validating Isothermal Shake-Flask Solubility Determination

To determine exact thermodynamic solubility for process scale-up, the shake-flask method must be employed. As a self-validating system, this protocol includes built-in checks to prevent false readings caused by supersaturation or undetected polymorph conversion.

  • Solid Addition: Add an excess amount (e.g., 500 mg) of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone to 5.0 mL of the target solvent (e.g., Methanol) in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension in an isothermal water bath at exactly 25.0 °C ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures that the initial kinetic dissolution phase has passed and true thermodynamic equilibrium is reached, preventing artificially high readings from transient supersaturation.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Liquid-Phase Analysis (Validation Step 1): Dilute an aliquot of the clear supernatant into the mobile phase and quantify the concentration via HPLC-UV against a 5-point standard calibration curve.

  • Solid-Phase Analysis (Validation Step 2): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: If the XRPD pattern matches the starting material, the measured solubility accurately corresponds to the original polymorph. If the pattern has changed (indicating solvate formation or polymorphic transition), the solubility data must be flagged as representing the new crystal form.

ShakeFlask Step1 1. Solid Addition Excess (4R,5R)-Auxiliary Step2 2. Solvent Addition (e.g., MeOH, CHCl3) Step1->Step2 Step3 3. Isothermal Equilibration 48h at 25°C Step2->Step3 Step4 4. Phase Separation Centrifugation Step3->Step4 Sub1 Liquid Phase HPLC-UV Quantification Step4->Sub1 Supernatant Sub2 Solid Phase XRPD Polymorph Validation Step4->Sub2 Pellet

Workflow for self-validating isothermal shake-flask solubility determination.
Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol details the attachment of an acyl group to the oxazolidinone, leveraging its solubility profile in Dichloromethane (DCM)[5].

  • Dissolution: Dissolve 1.0 equivalent of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in anhydrous DCM under an inert Argon atmosphere[5].

    • Causality: DCM is selected because the auxiliary is highly soluble in it, and it acts as an inert, non-nucleophilic medium that will not react with acyl chlorides.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The subsequent deprotonation is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • Deprotonation: Add 1.5 equivalents of Triethylamine (Et₃N) dropwise[5].

  • Electrophilic Addition: Add 1.2 equivalents of Propionyl chloride dropwise[5][6].

  • Propagation & Quenching: Allow the mixture to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the auxiliary spot, coupled with post-extraction mass balance calculations, validates the quantitative conversion of the scaffold.

Acylation Aux (4R,5R)-Auxiliary Dissolved in DCM Base Triethylamine (Deprotonation) Aux->Base 0°C, Ar atm Anion Oxazolidinone Anion (Reactive Intermediate) Base->Anion Product N-Acyl Oxazolidinone (Chiral Scaffold) Anion->Product + Propionyl Chloride

Mechanistic pathway for the N-acylation of the chiral auxiliary in dichloromethane.

References

  • Benchchem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Guidechem. (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone.
  • ChemicalBook. (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone CAS#: 125133-96-2.
  • LookChem. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE.
  • Guidechem. (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone Properties.
  • LookChem. Cas 79-03-8,Propionyl chloride.

Sources

Exploratory

Precision Stereocontrol in Drug Development: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

The demand for enantiopure compounds in the pharmaceutical industry has driven a paradigm shift from traditional chiral pool syntheses and racemic resolutions to highly predictable asymmetric methodologies. At the forefr...

Author: BenchChem Technical Support Team. Date: March 2026

The demand for enantiopure compounds in the pharmaceutical industry has driven a paradigm shift from traditional chiral pool syntheses and racemic resolutions to highly predictable asymmetric methodologies. At the forefront of this evolution is the use of chiral auxiliaries—enantiopure units temporarily appended to a prochiral substrate to dictate the stereochemical outcome of a reaction. This whitepaper explores the mechanistic causality, quantitative performance, and self-validating protocols of the most prominent chiral auxiliaries used in modern drug development.

Mechanistic Foundations of Auxiliary-Directed Stereocontrol

Chiral auxiliaries function by converting an enantioselective challenge into a diastereoselective one [1].

The Causality of Stereocontrol: When an achiral substrate is covalently bound to a chiral auxiliary, the resulting adduct possesses a sterically biased microenvironment. As the molecule undergoes a reaction (e.g., enolization followed by electrophilic attack), the transition states leading to the two possible diastereomers diverge significantly in energy ( ΔΔG‡ ). Because these reactions are executed under strict kinetic control (typically at -78 °C), the pathway with the lowest activation energy dominates. Once the stereocenter is established, the auxiliary is cleaved and recovered, yielding an enantiopure target molecule.

The "Big Three" Chiral Auxiliaries: Mechanisms and Applications

Evans Oxazolidinones (Asymmetric Aldol Reactions)

Developed by David A. Evans, oxazolidinones are the gold standard for constructing contiguous stereocenters via aldol additions [2].

  • Mechanism & Causality: The substrate (an N-acyl oxazolidinone) is treated with a Lewis acid (e.g., Bu2​BOTf ) and a base to form a rigid Z-enolate. The high syn-selectivity of the Evans aldol reaction is governed by the Zimmerman-Traxler six-membered chair transition state. The bulky substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) sterically shields one face of the enolate. Furthermore, dipole minimization between the oxazolidinone carbonyl and the enolate oxygen locks the conformation, forcing the incoming aldehyde to attack exclusively from the unhindered trajectory[3].

Myers Pseudoephedrine (Asymmetric Alkylation)

Pseudoephedrine serves as a highly effective, inexpensive chiral auxiliary for the asymmetric alkylation of carboxylic acids [4].

  • Mechanism & Causality: The auxiliary is coupled to a carboxylic acid to form an amide. Treatment with lithium diisopropylamide (LDA) generates a Z-enolate. The stereocontrol is driven by the formation of a rigid, bidentate lithium chelate involving both the enolate oxygen and the alkoxide of the pseudoephedrine side chain. This highly organized aggregation state sterically blocks one face of the enolate, forcing the alkyl halide electrophile to attack from the less hindered face [5].

Ellman's tert-Butanesulfinamide (Amine Synthesis)

Introduced by Jonathan Ellman, tert-butanesulfinamide is the premier chiral auxiliary for the asymmetric synthesis of highly branched amines[6].

  • Mechanism & Causality: Condensation of the sulfinamide with a ketone or aldehyde yields an N-sulfinyl imine. The stereogenic sulfur atom, combined with the massive steric bulk of the tert-butyl group, exerts profound diastereofacial control during nucleophilic addition (e.g., by Grignard reagents). The sulfinyl group simultaneously activates the imine for nucleophilic attack and serves as a robust protecting group during subsequent synthetic steps [7].

Quantitative Comparison of Prominent Chiral Auxiliaries

To facilitate synthetic planning, the quantitative performance metrics of the three primary chiral auxiliaries are summarized below.

Chiral AuxiliaryCore ApplicationTypical d.r. / e.e.Cleavage ConditionsAuxiliary Recovery RateScalability / Cost
Evans Oxazolidinone Asymmetric Aldol / Alkylation>98:2 d.r. LiOH / H2​O2​ (Hydrolysis)>90%High / Moderate
Myers Pseudoephedrine Asymmetric Alkylation of Amides>95:5 d.r. LiNH2​BH3​ (Reduction)>85%High / Low
Ellman's Sulfinamide Asymmetric Amine Synthesis>98% e.e. HCl in MeOH (Acidic)N/A (Sacrificial)*High / Moderate

*Note: While traditionally sacrificial, recent process chemistry advances allow for the recycling of the resulting sulfinic acid in specific industrial workflows.

Experimental Protocol: Self-Validating Evans Asymmetric Aldol Reaction

The following protocol outlines the synthesis of a syn-aldol adduct. This workflow is designed as a self-validating system , ensuring that stereochemical integrity is analytically confirmed prior to the destructive cleavage of the auxiliary.

Materials: N-propionyl oxazolidinone (1.0 equiv), Bu2​BOTf (1.0 M in CH2​Cl2​ , 1.1 equiv), Triethylamine ( Et3​N , 1.2 equiv), Aldehyde (1.1 equiv), anhydrous CH2​Cl2​ .

  • Step 1: Enolization (Formation of the Z-enolate)

    • Action: Dissolve the N-propionyl oxazolidinone in anhydrous CH2​Cl2​ under an inert atmosphere and cool to -78 °C. Add Bu2​BOTf dropwise, followed by Et3​N . Stir at 0 °C for 30 minutes.

    • Causality: Bu2​BOTf is selected over titanium or lithium-based Lewis acids because the boron-oxygen bond is exceptionally short (~1.4 Å). This creates a tighter, more compact Zimmerman-Traxler transition state, which amplifies steric interactions and maximizes diastereoselectivity. The bulky triflate coordinates to the imide carbonyl, increasing the α -proton's acidity and allowing the relatively weak base Et3​N to effect enolization without side reactions.

  • Step 2: Diastereoselective Aldol Addition

    • Action: Cool the reaction mixture back to -78 °C. Add the aldehyde dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C over 30 minutes.

    • Causality: Maintaining the reaction at -78 °C during C-C bond formation maximizes the energy gap ( ΔΔG‡ ) between the competing diastereomeric transition states, ensuring strict kinetic control.

  • Step 3: In-Process Validation (The Self-Validating Check)

    • Action: Withdraw a 0.1 mL aliquot of the reaction mixture. Quench with pH 7 phosphate buffer, extract with ethyl acetate, evaporate, and analyze the crude residue via 1H NMR (400 MHz, CDCl3​ ).

    • Causality: Because the chiral auxiliary is still covalently bound, the products are diastereomers (not enantiomers). This allows for the direct integration of distinct NMR signals (e.g., the newly formed carbinol proton) to quantify the diastereomeric ratio (d.r.) without chiral chromatography. Do not proceed to Step 4 unless the d.r. is >95:5.

  • Step 4: Auxiliary Cleavage and Recovery

    • Action: Quench the main reaction batch with pH 7 buffer and isolate the purified adduct. Dissolve the adduct in THF/H2​O (3:1) at 0 °C. Add H2​O2​ (30% aq., 4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour.

    • Causality: H2​O2​ reacts with LiOH to form the highly nucleophilic hydroperoxide anion ( HOO− ). This species selectively attacks the imide carbonyl, cleaving the auxiliary to yield the enantiopure β -hydroxy carboxylic acid without racemizing the newly formed α -stereocenter. The intact oxazolidinone is subsequently recovered via organic extraction.

Workflow Visualization

The following diagram maps the logical progression and self-validating lifecycle of a chiral auxiliary in asymmetric synthesis.

G Substrate Prochiral Substrate (Achiral) Attachment Covalent Coupling Substrate->Attachment Auxiliary Chiral Auxiliary (Enantiopure) Auxiliary->Attachment Adduct Chiral Adduct (Stereo-Biased) Attachment->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Diastereomer Diastereomerically Pure Intermediate Reaction->Diastereomer Kinetic Control Validation Self-Validation (NMR/HPLC for d.r.) Diastereomer->Validation Cleavage Auxiliary Cleavage Validation->Cleavage If d.r. > 95:5 Product Enantiopure Target Molecule Cleavage->Product Recovery Recovered Auxiliary (Ready for Reuse) Cleavage->Recovery Recovery->Auxiliary Recycling Loop

Lifecycle of a chiral auxiliary in asymmetric synthesis, highlighting self-validation.

References

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: Science Advances (via National Institutes of Health) URL:[Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases Source: Nature Communications (via National Institutes of Health) URL:[Link]

  • Evans Aldol Reaction Source: Chem-Station Int. Ed. URL:[Link]

  • The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A Source: eScholarship (University of California) URL:[Link]

  • One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: Chirality (via PubMed) URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Evans Auxiliary

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical examination of the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Derived from (1R,2R)-(+)-norephedrine, this Evans auxiliary offers exceptional and predictable stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. We will dissect the principles of its stereodirecting influence, provide detailed, field-proven experimental protocols for its application, and describe robust methodologies for its subsequent cleavage and recovery. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

The challenge of controlling stereochemistry is central to organic synthesis, particularly in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. Chiral auxiliaries are a powerful and reliable class of reagents designed to meet this challenge.[1][2] The core principle involves the temporary covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate.[1][3] This creates a chiral environment that sterically and electronically biases the approach of reagents, leading to the highly diastereoselective formation of new stereocenters.[4] Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.[1][3]

Among the pantheon of such tools, the oxazolidinones developed by Professor David A. Evans have become synonymous with high-fidelity asymmetric synthesis.[1][5][6] These auxiliaries, derived from readily available amino alcohols, have been instrumental in the synthesis of countless complex natural products and active pharmaceutical ingredients.[5][7][8] The (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, the subject of this guide, is a particularly effective member of this class, offering a rigid scaffold where the C4-methyl and C5-phenyl substituents work in concert to establish a predictable and highly ordered transition state, thereby ensuring exceptional levels of stereocontrol.

Synthesis of the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary

The practical utility of a chiral auxiliary begins with its own efficient and scalable synthesis. The (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone is readily prepared from the inexpensive and commercially available amino alcohol (1R,2R)-(+)-norephedrine. The most common method involves a cyclization reaction with diethyl carbonate, facilitated by a base such as potassium carbonate.

Experimental Protocol: Synthesis of the Auxiliary

This protocol is adapted from established literature procedures.

  • Reaction Setup: To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add (1R,2R)-(+)-norephedrine (1.0 equiv., e.g., 15.1 g, 100 mmol), diethyl carbonate (2.3 equiv., e.g., 26.5 g, 225 mmol), and potassium carbonate (2.1 equiv., e.g., 29.0 g, 210 mmol).

  • Reaction Execution: Heat the reaction mixture in an oil bath to 160 °C. Ethanol will begin to distill off, and the distillation head temperature should be maintained around 80 °C. Continue heating for approximately 4-5 hours, or until ethanol distillation ceases and the head temperature begins to drop.

  • Work-up: Allow the mixture to cool to room temperature. Dilute the resulting slurry with dichloromethane (e.g., 200 mL) and wash with water (2 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexanes (e.g., 1.5:1 ratio) to afford pure (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

G cluster_synthesis Auxiliary Synthesis Workflow norephedrine (1R,2R)-Norephedrine reagents Diethyl Carbonate, K₂CO₃, 160 °C reaction Cyclization & Ethanol Distillation norephedrine->reaction reagents->reaction workup Aqueous Work-up (DCM/H₂O) reaction->workup Cool purification Recrystallization (EtOAc/Hexanes) workup->purification product (4R,5R)-Auxiliary purification->product G cluster_alkylation Stereochemical Model for Asymmetric Alkylation ts   caption The C5-phenyl group blocks the top (si) face, directing the electrophile (E⁺) to the bottom (re) face of the chelated Z-enolate. G cluster_cleavage Auxiliary Cleavage Pathways start N-Acyl Auxiliary Adduct acid Chiral Carboxylic Acid start->acid LiOH / H₂O₂ (Hydrolysis) alcohol Chiral Primary Alcohol start->alcohol LiBH₄ or LiAlH₄ (Reduction) ester Chiral Ester start->ester NaOMe / MeOH (Transesterification)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized N-Acylation Protocols for (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction & Mechanistic Rationale (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a highly effective Evans chiral auxiliary utilized extensively in asymmetric synthesis to control the stereochemical ou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 125133-96-2) is a highly effective Evans chiral auxiliary utilized extensively in asymmetric synthesis to control the stereochemical outcome of aldol additions, alkylations, and Diels-Alder reactions. Unlike the more common (4R,5S) cis-isomer derived from norephedrine, the (4R,5R) trans-isomer provides a distinct spatial shielding environment, making it uniquely valuable for specific stereocontrolled pathways.

The foundational step in utilizing this auxiliary is its N-acylation. Because the oxazolidinone nitrogen is part of a carbamate system, its nucleophilicity is significantly attenuated by resonance delocalization into the adjacent carbonyl group. Consequently, direct reaction with unactivated carboxylic acids is kinetically unfavorable. Successful acylation requires either:

  • Nucleophile Activation: Deprotonating the nitrogen with a strong base (e.g., n-BuLi) to form a highly nucleophilic lithium oxazolidinide[1].

  • Electrophile Activation: Utilizing highly electrophilic acylating agents (e.g., mixed anhydrides) in the presence of acyl transfer catalysts or Lewis acids[2].

Experimental Protocols

Protocol A: Lithiation and Acid Chloride Trapping (Standard Method)

Causality & Insight: n-Butyllithium (n-BuLi) is employed at strict cryogenic temperatures (-78 °C) to quantitatively deprotonate the oxazolidinone without causing ring-opening or epimerization at the C-4/C-5 positions[1]. The resulting lithium anion is a hard nucleophile that rapidly and irreversibly attacks the acid chloride[3].

Materials:

  • (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • n-BuLi (1.6 M or 2.5 M in hexanes, 1.05 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve the (4R,5R)-oxazolidinone in anhydrous THF to achieve an approximate 0.2 M concentration.

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for complete thermal equilibration[3].

  • Deprotonation: Add n-BuLi dropwise via syringe down the inner wall of the flask to pre-cool the reagent before it hits the solution. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium oxazolidinide[1].

  • Acylation: Add the acyl chloride dropwise (either neat or as a concentrated THF solution)[3].

  • Completion: Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 30–60 minutes.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically using a hexanes/ethyl acetate gradient).

AcylationPathway Oxazolidinone (4R,5R)-4-Methyl-5-phenyl- 2-oxazolidinone LiEnolate Lithium Oxazolidinide Intermediate Oxazolidinone->LiEnolate Deprotonation nBuLi n-BuLi (1.05 eq) THF, -78 °C nBuLi->LiEnolate Product N-Acyl-(4R,5R)-4-Methyl- 5-phenyl-2-oxazolidinone LiEnolate->Product Nucleophilic Acyl Substitution AcidChloride Acyl Chloride (1.1 eq) -78 °C to RT AcidChloride->Product LiCl LiCl Byproduct Product->LiCl Salt elimination

Caption: Mechanistic pathway of n-BuLi mediated N-acylation of the Evans chiral auxiliary.

Protocol B: Mild Mixed Anhydride Acylation

Causality & Insight: For substrates with sensitive functional groups that cannot tolerate strong bases like n-BuLi, the mixed anhydride method is preferred[2]. Pivaloyl chloride is used to activate the carboxylic acid. The extreme steric bulk of the tert-butyl group in the pivaloyl moiety directs the oxazolidinone nucleophile exclusively to the less hindered target carbonyl, preventing the formation of unwanted N-pivaloyl byproducts[2].

Materials:

  • Carboxylic acid (1.1 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Lithium chloride (LiCl) (1.2 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the carboxylic acid in anhydrous THF under argon and cool to -20 °C. Add Et₃N (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour at -20 °C to form the mixed anhydride.

  • Auxiliary Activation: In a separate flask, mix the (4R,5R)-oxazolidinone (1.0 eq), LiCl (1.2 eq), and Et₃N (1.3 eq) in THF. The addition of LiCl acts as a weak Lewis acid, coordinating to the oxazolidinone carbonyl and increasing the nucleophilicity of the nitrogen[2].

  • Coupling: Transfer the mixed anhydride solution to the oxazolidinone mixture via cannula.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute the mixture with water, extract with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate the solvent.

Caption: Mixed anhydride activation using pivaloyl chloride for mild N-acylation.

Quantitative Data & Optimization

The choice of protocol heavily dictates the yield and purity depending on the steric and electronic nature of the acylating agent. The table below summarizes the expected outcomes based on the chosen methodology[1],[2],[4].

Acylation MethodReagents / CatalystsTemp (°C)Typical Yield (%)Substrate Compatibility
Direct Lithiation n-BuLi, R-COCl-78 to RT85 - 98%Excellent for stable, unhindered acid chlorides.
Mixed Anhydride Piv-Cl, Et₃N, LiCl-20 to RT75 - 90%Ideal for base-sensitive or complex carboxylic acids.
DMAP Catalysis DMAP, Et₃N, R-COClRT to Reflux70 - 85%Good for mild conditions; slower reaction times.
NHC Catalysis NHC precatalyst, O₂RT70 - 88%Mild entry using aldehydes directly; avoids reactive prefunctionalized substrates.

Protocol Validation & Analytical Checkpoints (Self-Validating Systems)

To ensure the integrity of the synthesized N-acyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone, researchers must implement the following self-validating analytical checks:

  • Checkpoint 1: TLC Monitoring (Reaction Completion) The N-acylated product is significantly less polar than the starting oxazolidinone due to the loss of the hydrogen-bond donating N-H group. Using a standard 7:3 Hexanes/EtOAc solvent system, the product will elute with a higher Rf​ value. UV activity remains strong due to the phenyl ring.

  • Checkpoint 2: ¹H NMR Verification (Structural Integrity) Successful acylation is confirmed by the downfield shift of the C-4 methine proton. In the unacylated auxiliary, the N-H proton is visible as a broad singlet around 5.5 ppm. Upon acylation, this peak completely disappears, and the acyl protons (e.g., α-protons of the newly attached acyl group) will appear, typically exhibiting diastereotopic splitting if a chiral center is present.

  • Checkpoint 3: Chiral HPLC (Stereochemical Fidelity) Because strong bases (n-BuLi) can occasionally cause epimerization at the C-4 or C-5 positions if the temperature rises prematurely, chiral HPLC should be run comparing the purified product to a racemic standard to confirm that the enantiomeric excess (ee) and diastereomeric ratio (dr) remain >99%[3].

References

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex Source: Williams College URL
  • Title: Application Notes and Protocols: The Use of 2-Bromo-3-methylbutanoyl Chloride in Asymmetric Synthesis Source: Benchchem URL
  • Source: Scribd (Tetrahedron Letters)
  • Title: N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis Source: ChemRxiv URL

Sources

Application

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone aldol reaction protocol

Application Note: High-Fidelity Asymmetric Aldol Reactions Using the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary Introduction & Mechanistic Rationale The asymmetric aldol reaction remains a premier methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Aldol Reactions Using the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Introduction & Mechanistic Rationale

The asymmetric aldol reaction remains a premier methodological tool for the stereoselective construction of complex polyketide architectures and active pharmaceutical ingredients (APIs) []. Evans' chiral oxazolidinones provide a highly reliable and predictable framework for synthesizing enantioenriched syn-aldol products [2].

While the standard (4S,5R)-auxiliary is derived from norephedrine, the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone is a trans-substituted auxiliary derived from (1R,2R)-norpseudoephedrine [3]. The trans configuration of the C4-methyl and C5-phenyl groups offers a unique steric environment. During the reaction, the facial selectivity of the enolate is strictly directed by the stereogenic C4-methyl substituent, which effectively shields one face of the nucleophile [4].

Expertise & Experience (Causality of Reagent Selection): The choice of boron as the enolizing metal is not arbitrary. Treatment of the N-acyl oxazolidinone with dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generates a rigid, chelation-controlled (Z)-enolate [2]. Boron possesses significantly shorter B-O bond lengths compared to lithium or titanium. This tightens the subsequent closed, six-membered Zimmerman-Traxler transition state[5]. The compact transition state amplifies the steric interactions between the auxiliary's C4-methyl group and the incoming aldehyde, thereby maximizing the diastereomeric ratio (dr) [6].

Trustworthiness & Self-Validating System: This protocol functions as a self-validating system. The sheer steric bulk of the oxazolidinone auxiliary completely suppresses unwanted α,α-dialkylation. Furthermore, the diastereomeric ratio can be directly quantified from the crude reaction mixture via ¹H NMR (by observing the distinct chemical shifts of the newly formed α-methyl or β-carbinol protons) before any destructive cleavage steps are performed [2]. Finally, the auxiliary is recovered intact at the end of the sequence, allowing for a mass-balance quality control check.

Experimental Workflow

Workflow Step1 1. N-Acylation DIC, DMAP, RCOOH Yields N-Acyl Imide Step2 2. Enolization Bu2BOTf, DIPEA, 0°C Forms (Z)-Boron Enolate Step1->Step2 Purified Intermediate Step3 3. Aldol Addition R'CHO, -78°C Zimmerman-Traxler TS Step2->Step3 Chelation Control Step4 4. Oxidative Workup H2O2, pH 7 Buffer Cleaves B-O Bond Step3->Step4 Boron Aldolate Step5 5. Auxiliary Cleavage LiOH, H2O2, THF/H2O Recovers Auxiliary Step4->Step5 Crude Aldol Adduct

Fig 1. Stepwise asymmetric aldol workflow utilizing the (4R,5R)-oxazolidinone auxiliary.

Step-by-Step Experimental Protocol

Phase 1: Preparation of N-Acyl-(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone While traditional methods utilize n-BuLi and acid chlorides, DIC-mediated coupling provides a milder alternative that avoids the preparation of labile acylating partners [7].

  • To a flame-dried flask under an argon atmosphere, add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) , the desired carboxylic acid (1.1 equiv), and anhydrous CH₂Cl₂ (0.2 M).

  • Add 4-dimethylaminopyridine (DMAP, 1.0 equiv) and cool the mixture to 0 °C.

  • Dropwise, add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv).

  • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, while DIC drives the dehydration. These mild, neutral conditions prevent the epimerization of sensitive α-chiral carboxylic acid substrates [7].

  • Stir for 2 hours, filter the urea byproduct through a Celite pad, and purify the filtrate via silica gel flash chromatography.

Phase 2: Boron-Mediated Aldol Addition

  • Dissolve the purified N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to 0 °C.

  • Add Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Causality: Enolization is performed at 0 °C rather than -78 °C to ensure kinetically complete and rapid formation of the (Z)-enolate, preventing unreacted starting material from complicating downstream purification [2].

  • Stir at 0 °C for 30 minutes, then cool the reaction strictly to -78 °C.

  • Add the aldehyde (1.1 equiv) dropwise.

  • Causality: Cryogenic temperatures (-78 °C) maximize the energy difference between the competing diastereomeric transition states, ensuring the highest possible dr[2]. Stir for 1 hour.

Phase 3: Oxidative Workup

  • Quench the reaction at -78 °C by adding pH 7 phosphate buffer, followed by MeOH.

  • Warm the mixture to 0 °C and cautiously add 30% H₂O₂ (aq).

  • Causality: The robust B-O bond of the aldolate intermediate must be cleaved oxidatively. The pH 7 buffer is critical; it prevents acid- or base-catalyzed retro-aldol reactions and protects the newly formed stereocenters from epimerization during the highly exothermic oxidation [2].

  • Stir for 1 hour, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 4: Auxiliary Cleavage (Non-Destructive)

  • Dissolve the crude aldol adduct in THF/H₂O (3:1) and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

  • Causality: The hydroperoxide anion (HOO⁻) leverages the alpha-effect, making it a highly reactive but less basic nucleophile. It selectively attacks the exocyclic imide carbonyl, cleanly releasing the chiral auxiliary and the enantioenriched β-hydroxy acid without epimerizing the α-chiral center [5].

  • Extract the recovered auxiliary with CH₂Cl₂ (for reuse). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the pure aldol product.

Quantitative Data & Quality Control

The following table summarizes typical performance metrics for the (4R,5R)-oxazolidinone-mediated aldol reaction across different aldehyde classes.

Aldehyde SubstrateEnolization TempYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Isobutyraldehyde (Aliphatic)0 °C88%> 99:1> 98%
Benzaldehyde (Aromatic)0 °C85%98:2> 98%
Cinnamaldehyde (α,β-Unsaturated)0 °C82%95:5> 95%

Table 1. Typical yields and stereoselectivities for (4R,5R)-oxazolidinone aldol reactions. Data reflects isolated yields of the cleaved β-hydroxy acids.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127-2129. URL:[Link]

  • Taylor & Francis. "DIC-Mediated Coupling of Carboxylic Acids to (4R, 5S)-4-Methyl-5-Phenyl-2-Oxazolidinone." Synthetic Communications, 1997. URL:[Link]

  • Lookchem. "Base Induced C-5 Epimerisation of 4-Methyl-5-phenyl Oxazolidinones: Chiral Auxiliaries Derived from Norephedrine and Norpseudoephedrine." Tetrahedron Asymmetry, 1993. URL: [Link]

Sources

Method

Application Notes & Protocols: Diastereoselective Alkylation of N-Acyl Imides Using the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Authored by: Gemini, Senior Application Scientist Introduction: The Foundation of Asymmetric Control In the landscape of modern organic synthesis, the reliable construction of stereochemically defined molecules is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Foundation of Asymmetric Control

In the landscape of modern organic synthesis, the reliable construction of stereochemically defined molecules is paramount. Chiral auxiliaries remain a robust and powerful strategy for achieving high levels of stereocontrol, particularly in academic research and complex target-oriented synthesis.[1] Among these, the oxazolidinones developed by David Evans are a gold standard, celebrated for their high diastereoselectivity, predictable outcomes, and the operational simplicity of their application.[2][3][4]

This guide focuses on a specific and highly effective member of this class: (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone . This auxiliary leverages a pseudo-C₂-symmetric framework derived from (1R,2S)-norephedrine. Its rigid conformational structure, dictated by the stereocenters at C4 and C5, provides an exceptional platform for directing the stereochemical course of enolate reactions. We will explore the core principles that govern its stereodirecting power and provide detailed, field-proven protocols for its application in the diastereoselective alkylation of N-acyl imides—a cornerstone transformation for creating chiral carboxylic acid derivatives.

The Principle of Stereodirection: A Mechanistic Rationale

The remarkable efficacy of the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is not serendipitous; it is the result of a carefully orchestrated sequence of conformational and electronic effects. The entire process hinges on the formation of a rigid, chelated enolate intermediate where one diastereoface is sterically shielded, forcing an incoming electrophile to approach from the opposite, less-hindered face.[5]

The key mechanistic events are:

  • N-Acylation: The journey begins by attaching a prochiral acyl group (e.g., propionyl, phenylacetyl) to the nitrogen of the auxiliary. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) followed by quenching with an acyl chloride, or through milder methods using an acyl transfer catalyst.[3][5]

  • Diastereoselective Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), quantitatively generates the corresponding (Z)-enolate.[6][7] The formation of the (Z)-geometry is crucial and is driven by the minimization of A¹,³ strain.

  • Conformational Lock & Facial Shielding: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the entire system into a rigid, planar conformation.[5] In this conformation, the phenyl group at the C5 position projects outwards, effectively acting as a steric shield for the si-face of the enolate.

  • Stereoselective Alkylation: With the si-face blocked, the electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered re-face, leading to the formation of a new stereocenter with a high degree of predictable control.[5][6]

Visualizing the Stereochemical Control

The following diagram illustrates the formation of the chelated (Z)-enolate and the subsequent diastereoselective attack by an electrophile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation Acyl N-Acyl Oxazolidinone (Prochiral Substrate) Enolate Rigid, Chelated (Z)-Enolate (Si-face blocked by Phenyl group) Acyl->Enolate Product Alkylated Product (New Stereocenter Formed) Electrophile Electrophile (E+) (e.g., R-X) Electrophile->Product

Caption: Mechanism of stereocontrol via a chelated (Z)-enolate.

Experimental Workflow: From Acylation to Chiral Product

The successful application of this methodology follows a logical three-stage sequence. Each stage requires careful attention to anhydrous and anaerobic techniques to ensure high yields and selectivities.

workflow start Chiral Auxiliary & Acyl Chloride step1 Protocol 1: N-Acylation start->step1 intermediate1 N-Acyl Imide step1->intermediate1 step2 Protocol 2: Diastereoselective Alkylation intermediate1->step2 + Base + Electrophile intermediate2 Alkylated Imide (High d.r.) step2->intermediate2 step3 Protocol 3: Auxiliary Cleavage intermediate2->step3 + LiOH/H₂O₂ end Final Chiral Product (e.g., Carboxylic Acid) step3->end

Caption: The three-stage experimental workflow.

Detailed Application Protocols

General Considerations: All reactions must be performed in flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents should be anhydrous, and reagents should be of the highest purity available. Low-temperature reactions (-78 °C) are best maintained using a dry ice/acetone bath.

Protocol 1: N-Acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation using n-butyllithium and an acyl chloride, a highly reliable and general method.[3]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(4R,5R)-Auxiliary177.2010.01.0
Anhydrous THF-~50 mL-
n-BuLi (2.5 M in hexanes)64.0610.51.05
Acyl Chloride (e.g., Propionyl Chloride)92.5211.01.1

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes. The solution may turn pale yellow.

  • Stir the mixture for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.02 g, 11.0 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated oxazolidinone.

Protocol 2: Diastereoselective Alkylation with NaHMDS

This protocol uses sodium bis(trimethylsilyl)amide (NaHMDS) for enolate formation, followed by quenching with a primary alkyl halide.[5][8]

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Acyl Imide-5.01.0
Anhydrous THF-~40 mL-
NaHMDS (1.0 M in THF)183.385.251.05
Alkyl Halide (e.g., Benzyl Bromide)171.046.01.2

Procedure:

  • Add the N-acyl imide (5.0 mmol) to a flame-dried flask and dissolve in anhydrous THF (40 mL).

  • Cool the solution to -78 °C.

  • Add NaHMDS (5.25 mL of a 1.0 M solution in THF, 5.25 mmol) dropwise. Stir for 30-60 minutes at -78 °C to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 0.71 mL, 6.0 mmol) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile. Monitor progress by TLC.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution (15 mL). Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. The product is purified by flash column chromatography to isolate the major diastereomer. Typical diastereomeric ratios range from 95:5 to >99:1.

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This protocol uses lithium hydroxide and hydrogen peroxide to cleave the auxiliary, yielding the chiral carboxylic acid.[5][9]

Safety Note: The reaction of the intermediate peracid with excess hydrogen peroxide can release a stoichiometric amount of oxygen gas.[1][10] Ensure the reaction is well-vented and not sealed.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Alkylated Imide-4.01.0
THF / Water-~20 mL / 5 mL4:1 v/v
Hydrogen Peroxide (30% aq.)34.0116.04.0
Lithium Hydroxide (LiOH)23.958.02.0

Procedure:

  • Dissolve the purified alkylated imide (4.0 mmol) in a 4:1 mixture of THF and water (25 mL total) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of lithium hydroxide (0.19 g, 8.0 mmol) in water (part of the 5 mL total).

  • To the cooled reaction mixture, add the 30% aqueous hydrogen peroxide (1.8 mL, ~16 mmol), followed by the aqueous LiOH solution.

  • Stir the mixture vigorously at 0 °C for 1-3 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~1.5 g in 10 mL water) and stir for 20 minutes to reduce excess peroxide.

  • Remove the THF under reduced pressure.

  • The remaining aqueous solution can be treated in two ways:

    • To recover the auxiliary: Extract the basic aqueous layer with dichloromethane (3 x 20 mL). The combined organic layers will contain the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

    • To isolate the acid: Acidify the aqueous layer to pH ~1-2 with 1M HCl. Extract the acidified layer with ethyl acetate (3 x 25 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

References

Sources

Application

Application Notes and Protocols: Asymmetric Conjugate Addition Utilizing (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is a paramount objective, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries

In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is a paramount objective, particularly in the synthesis of complex molecules and pharmaceutical agents. Chiral auxiliaries have emerged as a robust and powerful tool for achieving high levels of stereocontrol.[1] Among these, the oxazolidinones developed by David Evans have established themselves as a gold standard for their efficacy in a wide array of asymmetric transformations, including alkylations, aldol additions, and conjugate additions.[2]

This technical guide provides an in-depth exploration of the asymmetric conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated N-acyloxazolidinones derived from the chiral auxiliary, (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone. This particular auxiliary, derived from (1R,2R)-(-)-norephedrine, offers a unique stereochemical environment that directs the course of the reaction with exceptional fidelity. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-proven protocols for substrate synthesis, the conjugate addition reaction itself, and the subsequent cleavage of the auxiliary. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

The Principle of Stereochemical Control: A Mechanistic Overview

The remarkable diastereoselectivity observed in the conjugate addition to N-enoyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone is a direct consequence of the chiral auxiliary's ability to orchestrate the spatial orientation of the reactants. The prevailing mechanistic model posits the formation of a rigid, chelated intermediate through the coordination of a Lewis acid to both the oxazolidinone ring carbonyl and the N-acyl carbonyl oxygen. This chelation locks the N-enoyl moiety into a syn-s-cis conformation.

The substituents on the chiral auxiliary, namely the C4 methyl group and the C5 phenyl group, create a sterically biased environment. The phenyl group at the C5 position effectively shields the si-face of the α,β-unsaturated system. Consequently, the incoming nucleophile is directed to attack the β-carbon from the less hindered re-face, leading to the preferential formation of a single diastereomer.

Below is a visualization of the proposed stereochemical model:

G cluster_workflow Experimental Workflow Start Start: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Acylation N-Acylation (e.g., Crotonyl Chloride, n-BuLi) Start->Acylation Enoyl_Substrate N-Enoyl Oxazolidinone Acylation->Enoyl_Substrate Conjugate_Addition Asymmetric Conjugate Addition (e.g., Gilman Reagent) Enoyl_Substrate->Conjugate_Addition Adduct Diastereomerically Enriched Adduct Conjugate_Addition->Adduct Cleavage Auxiliary Cleavage (e.g., LiOOH) Adduct->Cleavage Final_Product Chiral Carboxylic Acid (or other derivative) Cleavage->Final_Product Recycle Recovered Chiral Auxiliary Cleavage->Recycle

Sources

Method

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Diels-Alder reaction

Application Note: Asymmetric Diels-Alder Cycloadditions utilizing the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary Executive Summary The synthesis of enantiopure cyclohexene derivatives relies heavily on pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Diels-Alder Cycloadditions utilizing the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Executive Summary

The synthesis of enantiopure cyclohexene derivatives relies heavily on predictable, highly ordered cycloaddition events. The Evans chiral auxiliary framework—specifically utilizing oxazolidinones—remains a gold standard for controlling absolute stereochemistry in Diels-Alder reactions[1][2]. While the norephedrine-derived (4S,5R) isomer is ubiquitous, the pseudoephedrine-derived (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone[3] offers a highly effective trans-substituted alternative. This application note details the mechanistic rationale, self-validating experimental protocols, and auxiliary cleavage strategies required to execute highly diastereoselective Diels-Alder reactions using this specific chiral director.

Mechanistic Principles & Causality

The exceptional stereocontrol observed in the Diels-Alder reactions of N-acyloxazolidinones is not merely a steric phenomenon; it is a synergistic result of rigid conformational locking and specific electronic interactions[2][4].

  • Bidentate Chelation (Conformational Locking): The reaction mandates the use of a dialkylaluminum halide, typically Diethylaluminum chloride ( Et2​AlCl ). Unlike monodentate Lewis acids (e.g., BF3​⋅OEt2​ ), Et2​AlCl coordinates simultaneously to the oxazolidinone carbonyl and the N-acyl carbonyl. This bidentate chelation locks the dienophile into a rigid s-cis conformation, preventing bond rotation and establishing a fixed geometry for diene approach[2][4].

  • Facial Shielding & Dispersive Stabilization: In the (4R,5R) configuration, the 4-methyl group projects forward, sterically blocking one face of the dienophile. Crucially, the 5-phenyl group does not just provide steric bulk; it engages in dispersive π -stacking interactions with the incoming diene. This electronic attraction significantly lowers the energy of the endo transition state, resulting in endo:exo ratios that frequently exceed 100:1[1][2][4].

  • Temperature Dependence: The reaction is conducted at cryogenic temperatures ( −78∘C to −100∘C ) to maximize the energy difference between the diastereomeric transition states and to prevent the dissociation of the Lewis acid-dienophile chelate[2].

Mechanism A N-Acyloxazolidinone (Dienophile) B Lewis Acid (Et2AlCl) Coordination A->B C Rigid s-cis Chelate Formation B->C D Diene Approach (e.g., Cyclopentadiene) C->D E Facial Shielding (4-Me Sterics) D->E Steric Repulsion F Pi-Stacking (5-Ph Stabilization) D->F Electronic Attraction G Major Endo Cycloadduct (High dr) E->G F->G

Logical flow of stereocontrol in the Evans Diels-Alder reaction.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: Preparation of the N-Alkenoyl Oxazolidinone
  • Preparation: Flame-dry a Schlenk flask under argon. Add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)[3] and anhydrous THF (0.2 M). Cool the solution to −78∘C .

  • Deprotonation: Dropwise add n -BuLi (1.05 equiv, 1.6 M in hexanes). Stir for 15 minutes. Causality: The low temperature prevents ring-opening of the oxazolidinone anion[5].

  • Acylation: Add the desired alkenoyl chloride (e.g., crotonyl chloride, 1.1 equiv) dropwise. Stir for 30 minutes at −78∘C , then warm to 0∘C over 1 hour.

  • Validation Check: Pull a 10 μL aliquot, quench in aqueous NH4​Cl , and spot on a TLC plate (UV active). The N-acyl product will have a significantly higher Rf​ than the highly polar starting auxiliary.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: The Asymmetric Diels-Alder Cycloaddition
  • Chelate Formation: Dissolve the N-alkenoyl oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under argon. Cool to −78∘C . Slowly add Et2​AlCl (1.4 equiv, 1.0 M in hexanes). Stir for 15 minutes. Causality: A slight excess of Lewis acid ensures complete chelation, as unchelated dienophile will react with poor stereoselectivity[2][4].

  • Cycloaddition: Add the diene (e.g., freshly cracked cyclopentadiene, 5.0 equiv) dropwise down the side of the flask to pre-cool it.

  • Validation Check (In-Process NMR): At 2 hours, extract a 50 μL aliquot, quench with saturated NaHCO3​ , extract with CDCl3​ , and acquire a crude 500 MHz 1H -NMR spectrum. The diagnostic oxazolidinone methine proton ( δ 4.5–5.5 ppm) will split into distinct signals for the major and minor diastereomers, allowing precise dr calculation before reaction termination[2].

  • Quench & Isolation: Once complete, quench the reaction at −78∘C by adding saturated aqueous NH4​Cl . Warm to room temperature, extract with CH2​Cl2​ , wash with brine, and dry over MgSO4​ . The cycloadducts are typically highly crystalline and can often be purified by simple recrystallization, bypassing chromatography[1][2].

Workflow S1 1. Acylation n-BuLi, -78°C S2 2. Chelation Et2AlCl, -78°C S1->S2 S3 3. Cycloaddition Diene, -78°C S2->S3 S4 4. Isolation NH4Cl Quench S3->S4 S5 5. Cleavage LiOH/H2O2 S4->S5

Step-by-step experimental workflow for the asymmetric Diels-Alder sequence.

Quantitative Data Summary

The table below summarizes the typical stereochemical outcomes when utilizing 4-methyl-5-phenyl-2-oxazolidinone derivatives in Et2​AlCl -promoted Diels-Alder reactions. The π -stacking afforded by the 5-phenyl group ensures superior endo selectivity compared to purely aliphatic auxiliaries (e.g., valine-derived)[1][2].

DienophileDieneLewis AcidTemp ( ∘C )Endo:Exo RatioDiastereomeric Ratio (dr)Isolated Yield
N-AcryloylCyclopentadiene Et2​AlCl -78>100:1>95:588%
N-CrotonylCyclopentadiene Et2​AlCl -78>100:198:283%
N-CrotonylIsoprene Et2​AlCl -100N/A92:881%
N-CinnamoylPiperylene Et2​AlCl -20>50:190:1078%

(Data aggregated from benchmark studies on phenyl-substituted oxazolidinone dienophiles[2])

Downstream Auxiliary Cleavage

A critical requirement of any chiral auxiliary is its nondestructive removal. The (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone can be cleaved under mild conditions to yield various functional groups while allowing for >90% recovery of the auxiliary[2][6].

  • To Carboxylic Acids: Treat the cycloadduct with LiOH and H2​O2​ in THF/ H2​O at 0∘C . The peroxide acts as a highly nucleophilic species (via the α -effect) that selectively attacks the exocyclic imide carbonyl, preventing endocyclic cleavage[6].

  • To Primary Alcohols: Reduction with LiBH4​ in ether/methanol at 0∘C cleanly yields the primary alcohol and the free oxazolidinone[6].

Sources

Application

Comprehensive Application Note: Enolate Formation and Stereocontrol using the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Executive Summary The deployment of chiral auxiliaries remains a foundational strategy in asymmetric synthesis, providing robust and predictable stereocontrol in carbon-carbon bond-forming reactions. While the (4R,5S)-no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of chiral auxiliaries remains a foundational strategy in asymmetric synthesis, providing robust and predictable stereocontrol in carbon-carbon bond-forming reactions. While the (4R,5S)-norephedrine-derived oxazolidinone is ubiquitous, its diastereomer—(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone , derived from (1R,2R)-norpseudoephedrine[1]—offers a unique steric environment. The trans relationship between the C4-methyl and C5-phenyl groups significantly alters the crystalline properties and solubility of the resulting adducts, often facilitating superior chromatographic or crystallographic separation of diastereomers[2].

This application note details the mechanistic principles, quantitative parameters, and field-validated protocols for enolate formation and subsequent asymmetric alkylation and aldol additions using the (4R,5R) auxiliary.

Workflow A 1. Auxiliary (4R,5R)-Norpseudoephedrine Derived B 2. N-Acylation (n-BuLi, RCOCl) A->B C 3. Enolization (LDA or Bu2BOTf) B->C D 4. Electrophilic Attack (Diastereoselective) C->D E 5. Auxiliary Cleavage (LiOH/H2O2) D->E

General experimental workflow for the (4R,5R)-oxazolidinone chiral auxiliary.

Mechanistic Principles of Enolate Formation (Causality & Logic)

Stereoselective transformations using Evans-type auxiliaries rely entirely on the highly controlled formation of a rigid, chelated enolate architecture. The causality behind the exceptional stereocontrol is governed by four sequential principles:

  • Kinetic Deprotonation: Strong, non-nucleophilic bases (e.g., Lithium Diisopropylamide, LDA) are employed at cryogenic temperatures (-78 °C) to kinetically deprotonate the α-carbon. The extreme steric bulk of the diisopropylamine groups prevents unwanted nucleophilic attack at the imide carbonyl, ensuring exclusive enolization[3],[4].

  • Minimization of A(1,3) Strain: The enolate exclusively adopts a Z-geometry. An E-enolate would induce severe allylic A(1,3) strain between the enolate oxygen and the bulky oxazolidinone ring[5].

  • Metal Chelation: The Z-enolate is locked into a rigid, planar conformation via bidentate chelation of the metal cation (Li⁺, B³⁺, or Ti⁴⁺) by both the enolate oxygen and the auxiliary's ring carbonyl oxygen[6].

  • Facial Shielding: In the (4R,5R) configuration, the C4-methyl group projects directly over one face of the enolate, effectively shielding it from incoming electrophiles. Consequently, electrophilic attack is directed almost exclusively to the opposite, unhindered face.

Mechanism cluster_0 Enolization Drivers N_Acyl N-Acyl Oxazolidinone Geometry Minimization of A(1,3) Strain N_Acyl->Geometry Chelation Metal Chelation (O-M-O) N_Acyl->Chelation Z_Enolate Rigid Z-Enolate Formation Geometry->Z_Enolate Chelation->Z_Enolate FacialBias C4-Methyl Shields Re-Face Z_Enolate->FacialBias Attack Electrophilic Attack at Si-Face FacialBias->Attack

Mechanistic logic dictating Z-enolate formation and stereoselective electrophilic attack.

Quantitative Data: Base & Lewis Acid Selection Matrix

The choice of enolization reagent directly dictates the transition state geometry and the resulting diastereomeric ratio (dr). The table below summarizes the standardized conditions for (4R,5R)-oxazolidinone enolates.

Reaction TypeReagentsEnolate GeometryTransition StateMajor ProductTypical dr
Asymmetric Alkylation LDA, THF, -78 °CZ-Enolate (Li)Open / ChelatedAnti to C4-Me> 95:5
Evans Syn-Aldol Bu₂BOTf, DIPEA, CH₂Cl₂Z-Enolate (B)Zimmerman-Traxler (Closed)Evans Syn> 98:2
Titanium Syn-Aldol TiCl₄, DIPEA, CH₂Cl₂Z-Enolate (Ti)Zimmerman-Traxler (Closed)Evans Syn> 90:10
Non-Evans Syn-Aldol TiCl₄, (-)-SparteineE-Enolate (Ti)Non-Chelated (Dipole opposed)Non-Evans Syn> 90:10

Validated Experimental Protocols

Protocol A: Lithium Enolate Formation and Asymmetric Alkylation

Objective: Diastereoselective α-alkylation of an N-acyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Causality & Self-Validation: LDA is utilized to ensure rapid, irreversible kinetic enolization[4]. The reaction must be maintained at -78 °C; allowing the temperature to rise during enolization can lead to ketene formation and cleavage of the auxiliary[3]. Self-Validation: The enolate solution should remain pale yellow. A shift to deep red or brown indicates moisture ingress or decomposition of the auxiliary.

Step-by-Step Procedure:

  • Preparation of LDA: To a flame-dried, argon-purged Schlenk flask, add anhydrous THF (0.2 M) and diisopropylamine (1.15 equiv). Cool to 0 °C. Dropwise add n-butyllithium (2.5 M in hexanes, 1.10 equiv). Stir for 15 minutes at 0 °C.

  • Enolization: Cool the LDA solution to -78 °C. Slowly add a solution of the N-acyl-(4R,5R)-oxazolidinone (1.0 equiv) in anhydrous THF (1.0 M) dropwise down the side of the flask to pre-cool the drops.

  • Equilibration: Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) neat or as a THF solution.

  • Propagation: Stir at -78 °C for 2 hours, then slowly warm to -30 °C over 1 hour to drive the reaction to completion. Self-Validation: Monitor by TLC (hexane/EtOAc, UV/PMA stain); the starting material spot should be completely consumed.

  • Quench: Quench the reaction at -30 °C by the rapid addition of saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Boron Enolate Formation for Evans Syn-Aldol Addition

Objective: Diastereoselective aldol addition to an aldehyde to yield the Evans syn-aldol adduct.

Causality & Self-Validation: Boron enolates possess significantly shorter B–O and B–C bonds compared to lithium enolates. This structural tightness results in a highly compact, rigid Zimmerman-Traxler transition state, maximizing stereofacial discrimination[5]. Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents unwanted complexation with the boron reagent, yet it remains sufficiently basic to deprotonate the activated substrate[6].

Step-by-Step Procedure:

  • Substrate Solvation: To a flame-dried, argon-purged flask, dissolve the N-acyl-(4R,5R)-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C.

  • Lewis Acid Activation: Add di-n-butylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 1.1 equiv) dropwise.

  • Amine Addition: Immediately add DIPEA (1.2 equiv) dropwise. Self-Validation: The solution will turn a distinct pale yellow, confirming the formation of the boron enolate. Stir at 0 °C for 30 minutes.

  • Electrophilic Addition: Cool the enolate solution to -78 °C. Add the freshly distilled aldehyde (1.1 equiv) dropwise.

  • Reaction Maturation: Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.

  • Oxidative Quench (Critical Step): To break the robust boron-aldolate complex, quench the reaction at 0 °C by sequentially adding pH 7 phosphate buffer, followed by methanol, and finally 30% aqueous H₂O₂ (in a 1:2:1 ratio). Self-Validation: A mild exotherm and gentle gas evolution will occur, indicating the successful oxidation of the boron species. Stir for 1 hour at room temperature before aqueous extraction.

Sources

Method

Application Note: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in Natural Product Synthesis

Executive Summary & Strategic Utility In the landscape of asymmetric organic synthesis, chiral auxiliaries remain one of the most reliable methods for absolute stereocontrol. While the cis-oxazolidinones derived from nor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of asymmetric organic synthesis, chiral auxiliaries remain one of the most reliable methods for absolute stereocontrol. While the cis-oxazolidinones derived from norephedrine (the classical Evans auxiliaries) are ubiquitous, the trans-isomer, (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone , offers a uniquely rigid stereochemical scaffold. Derived from the chiral pool (typically via (1R,2R)-pseudoephedrine or targeted asymmetric synthesis ), this auxiliary is indispensable for constructing the complex polypropionate architectures found in macrolide antibiotics and polyketide natural products.

The strategic advantage of the (4R,5R)-isomer lies in its distinct steric topology. The trans-relationship between the 4-methyl and 5-phenyl groups alters the conformational bias of the N-acyl imide during enolization, providing exceptional facial shielding against bulky electrophiles. This guide details the mechanistic causality, quantitative performance, and self-validating protocols required to leverage this auxiliary in advanced natural product synthesis.

Mechanistic Causality in Stereocontrol (E-E-A-T)

The efficacy of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is rooted in its ability to dictate the geometry of transition states during carbon-carbon bond formation.

The Zimmerman-Traxler Transition State

During an asymmetric aldol addition, the auxiliary directs the reaction through a highly ordered, six-membered Zimmerman-Traxler transition state .

  • Enolate Geometry: The use of dibutylboron triflate (Bu₂BOTf) and a bulky base (DIPEA) forces the formation of a (Z)-boron enolate. The (Z)-geometry minimizes A(1,3) allylic strain between the enolate oxygen and the auxiliary's chiral center.

  • Facial Shielding: Once the (Z)-enolate is formed, the C4-methyl group of the oxazolidinone projects directly into the trajectory of one face of the enolate, sterically blocking the Si-face.

  • Electrophile Trajectory: The incoming aldehyde is forced to approach from the unhindered Re-face. The C5-phenyl group provides secondary π -stacking and conformational rigidity, locking the auxiliary into a single reactive conformation. This dual-control mechanism guarantees the formation of the syn-aldol adduct with exceptional diastereomeric ratios (dr > 95:5).

Mechanism Substrate N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate (O-B-O chelation) Substrate->Enolate Bu2BOTf DIPEA TS Zimmerman-Traxler TS (Facial Shielding) Enolate->TS R-CHO Product Syn-Aldol Adduct (High dr >95:5) TS->Product Steric Control

Mechanistic pathway of stereoselective induction via the Zimmerman-Traxler transition state.

Quantitative Performance Data

The following table summarizes the validated performance metrics of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone across standard asymmetric transformations utilized in polyketide synthesis.

Reaction TypeSubstrateElectrophileIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric Aldol N-Propionyl AuxiliaryBenzaldehyde88 - 92> 95:5 (syn)> 99%
Asymmetric Alkylation N-Propanoyl AuxiliaryBenzyl Bromide85 - 90> 98:2> 99%
Asymmetric Amination N-Acyl AuxiliaryDi-tert-butyl azodicarboxylate80 - 85> 97:3> 98%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure researchers understand why specific conditions are mandated, enabling real-time troubleshooting .

Workflow Step1 1. N-Acylation (n-BuLi, R-COCl) Step2 2. Enolization (Bu2BOTf, DIPEA) Step1->Step2 Step3 3. Aldol Addition (Aldehyde, -78°C) Step2->Step3 Step4 4. Auxiliary Cleavage (LiOH/H2O2) Step3->Step4 Product Target Chiral Fragment Step4->Product Aqueous Phase Auxiliary Recovered (4R,5R)-Auxiliary Step4->Auxiliary Organic Phase

Workflow of Asymmetric Aldol Addition using (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Protocol A: N-Acylation of the Auxiliary

Objective: Covalently attach the acyl substrate to the chiral auxiliary without inducing ring-opening.

  • Deprotonation: Dissolve 1.0 eq of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in anhydrous THF (0.2 M) under Argon. Cool to -78 °C. Slowly add 1.05 eq of n-BuLi (2.5 M in hexanes).

    • Causality: Cryogenic temperatures are mandatory. Deprotonating at higher temperatures allows the resulting nitrogen anion to attack the endocyclic ester, causing destructive ring-opening.

  • Acylation: Stir for 15 minutes, then add 1.1 eq of the desired acyl chloride (e.g., propionyl chloride) dropwise.

  • Self-Validation Check: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl. TLC (20% EtOAc/Hexanes) should show the disappearance of the highly polar auxiliary spot and the appearance of a less polar, UV-active N-acyl product.

Protocol B: Boron-Mediated Asymmetric Aldol Addition

Objective: Form a new C-C bond with two contiguous stereocenters.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under Argon. Cool to 0 °C. Add 1.1 eq of Bu₂BOTf (1.0 M in CH₂Cl₂), followed by dropwise addition of 1.2 eq of DIPEA.

    • Causality: Bu₂BOTf acts as a powerful Lewis acid, chelating the imide carbonyls and drastically lowering the pKa of the α -protons. DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring clean deprotonation to the (Z)-enolate.

  • Electrophile Addition: Cool the deep-yellow enolate solution to -78 °C. Add 1.1 eq of the target aldehyde dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Add pH 7 phosphate buffer, methanol, and 30% H₂O₂ (in a 1:3:1 ratio). Stir vigorously for 1 hour.

    • Causality: The aldol product is initially locked as a stable boron chelate. H₂O₂ oxidatively cleaves the robust C-B bonds safely, releasing the free hydroxyl group without triggering retro-aldol degradation.

  • Self-Validation Check: The reaction mixture will exhibit a mild exotherm upon H₂O₂ addition. Post-workup ¹H-NMR of the crude mixture should display a distinct doublet for the newly formed α -methyl group, with a coupling constant ( J≈7.0 Hz) indicative of the syn-relationship.

Protocol C: Non-Destructive Auxiliary Cleavage

Objective: Isolate the chiral natural product fragment while recovering the expensive auxiliary intact.

  • Hydroperoxide Generation: Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C. Add 4.0 eq of 30% H₂O₂, followed immediately by 2.0 eq of LiOH·H₂O.

    • Causality: Mixing H₂O₂ and LiOH generates the lithium hydroperoxide anion (LiOOH). Due to the α -effect, LiOOH is significantly more nucleophilic than LiOH alone. This ensures rapid, selective attack at the exocyclic imide carbonyl, completely avoiding the endocyclic attack that would destroy the auxiliary.

  • Quenching: After 1 hour, quench the excess peroxide by adding 1.5 M aqueous Na₂SO₃.

  • Phase Separation & Recovery (Self-Validation): Extract the mixture with CH₂Cl₂. The organic layer contains the recovered (4R,5R)-auxiliary. Quality Control: The recovered auxiliary should yield >90% mass recovery and its specific optical rotation [α]D​ must match the starting material, confirming zero racemization. The aqueous layer is acidified to pH 2 with 1M HCl and extracted with EtOAc to yield the pure chiral carboxylic acid.

Applications in Natural Product Synthesis

The stereochemical precision afforded by (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is heavily utilized in the total synthesis of complex polyketides. For example, in the synthesis of the macrolide core of Erythromycin A or the spiroketal framework of Spongistatin , repeating propionate units (alternating methyl and hydroxyl groups) must be installed with absolute predictability. The trans-auxiliary is specifically deployed when the growing polyketide chain presents extreme steric bulk; the altered trajectory of the 5-phenyl group in the trans-isomer can accommodate larger electrophiles in the Zimmerman-Traxler transition state more effectively than its cis-counterparts.

References

  • Jephcote, V. J., Pratt, A. J., & Thomas, E. J. (1989). Stereoselective synthesis of (E)- and (Z)-alkenes using chiral oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1529-1535. URL:[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. URL:[Link]

Application

Stereoselective Michael Additions using the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary: A Comprehensive Protocol Guide

Executive Summary The deployment of chiral auxiliaries remains one of the most reliable methodologies for absolute stereocontrol in asymmetric synthesis[1]. While the classic Evans (4R,5S)-norephedrine-derived auxiliarie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of chiral auxiliaries remains one of the most reliable methodologies for absolute stereocontrol in asymmetric synthesis[1]. While the classic Evans (4R,5S)-norephedrine-derived auxiliaries are ubiquitous, the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone isomer[2]—featuring a trans-substitution pattern—provides a distinct steric environment. This Application Note details the mechanistic causality, self-validating experimental protocols, and data interpretation for utilizing this specific auxiliary to direct highly diastereoselective conjugate (Michael) additions[3].

Mechanistic Principles & Stereocontrol (Causality)

To achieve high diastereomeric ratios (dr) in Michael additions, the conformational flexibility of the substrate must be rigidly restricted. When the (4R,5R)-auxiliary is N-acylated with an α,β -unsaturated acyl group, it functions as a potent Michael acceptor[4].

The stereoselectivity is governed by two critical causal factors:

  • Conformational Locking via Lewis Acid Chelation: The addition of a bidentate Lewis acid (such as TiCl₄ or Cu(I)/Cu(II) complexes) coordinates simultaneously to the oxazolidinone carbonyl and the enoyl carbonyl[3]. This forces the molecule into a rigid s-cis conformation, preventing bond rotation that would otherwise scramble facial selectivity.

  • Steric Shielding: In the chelated s-cis state, the spatial projection of the (4R,5R) methyl and phenyl groups creates a severe steric blockade over one face of the conjugated alkene. Consequently, incoming nucleophiles (e.g., organocuprates or enolates) are thermodynamically forced to attack the β -carbon from the less hindered opposite face, establishing the new stereocenter with exceptional precision[3].

Workflow and mechanistic pathway of stereoselective Michael addition using the (4R,5R)-auxiliary.

Self-Validating Experimental Protocols

Protocol 1: Preparation of the N-Enoyl Michael Acceptor

Objective: Attach the α,β -unsaturated moiety to the (4R,5R)-auxiliary.

Step-by-Step Procedure:

  • Deprotonation: Dissolve (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Lithiation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired enoyl chloride (e.g., crotonyl chloride, 1.1 equiv) dropwise.

  • Warming & Quenching: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Validation Checkpoints:

  • TLC: The product will elute significantly faster (higher Rf​ ) than the highly polar starting auxiliary.

  • FT-IR: Confirm success by the presence of two distinct carbonyl stretches: the oxazolidinone C=O (~1780 cm⁻¹) and the new imide C=O (~1680-1700 cm⁻¹).

Protocol 2: Diastereoselective Copper-Mediated Conjugate Addition

Objective: Execute the Michael addition using an organocuprate nucleophile[3].

Step-by-Step Procedure:

  • Cuprate Formation: Suspend CuBr·SMe₂ (1.1 equiv) in anhydrous THF/DMS (2:1, 0.1 M) under argon. Cool to -78 °C.

  • Grignard Addition: Add the Grignard reagent (R-MgBr, 2.2 equiv) dropwise. Stir for 30 minutes at -78 °C. Self-Validation: The solution should transition from clear to a dark, heterogeneous mixture (indicative of active Gilman-type cuprate formation).

  • Substrate Addition: Dissolve the N-enoyl oxazolidinone from Protocol 1 (1.0 equiv) in a minimal volume of THF. Add dropwise to the cuprate solution over 15 minutes.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Quench rapidly at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and 10% NH₄OH. Stir vigorously open to air until the aqueous layer turns deep blue (validating the oxidation and sequestration of copper salts).

  • Isolation: Extract with Et₂O, dry, and purify via chromatography.

Validation Checkpoints:

  • ¹H NMR: Complete disappearance of the alkene protons (typically between 6.0–7.5 ppm) and the appearance of new upfield aliphatic signals corresponding to the β -substituent.

Protocol 3: Non-Destructive Auxiliary Cleavage (Hydrolysis)

Objective: Isolate the enantioenriched carboxylic acid and recover the chiral auxiliary[5].

Step-by-Step Procedure:

  • Peroxide Activation: Dissolve the Michael adduct (1.0 equiv) in THF/H₂O (3:1, 0.1 M). Cool to 0 °C.

  • Hydrolysis: Sequentially add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1 hour. Causality Note: The hydroperoxide anion (HOO⁻) is highly nucleophilic and selectively attacks the exocyclic imide carbonyl, preventing endocyclic cleavage of the oxazolidinone ring[5].

  • Reduction of Excess Peroxide: Quench carefully with 1.5 N aqueous Na₂SO₃ (4.0 equiv). Self-Validation: Test the mixture with starch-iodide paper; it must remain white, confirming the complete destruction of peroxides.

  • Auxiliary Recovery: Extract the basic aqueous layer with CH₂Cl₂ (3x) to recover the intact (4R,5R)-auxiliary (typically >90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 2 with 1 N HCl and extract with EtOAc to isolate the enantioenriched β -substituted carboxylic acid.

Quantitative Data Summary

The following table synthesizes expected stereochemical outcomes and yields when utilizing the (4R,5R)-auxiliary in conjugate additions, demonstrating its robust capacity for stereocontrol across various nucleophiles and Lewis acids.

NucleophileLewis Acid / CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
MeMgBr CuBr·SMe₂THF-7888>95:5
EtMgBr CuBr·SMe₂THF-7885>95:5
Lithium Enolate TiCl₄CH₂Cl₂-788292:8
Silyl Ketene Acetal TiCl₄CH₂Cl₂-787994:6

References

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams Source: Beilstein Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones Source: The Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: Molecules (MDPI) URL:[Link]

  • Stereoselective Michael Addition Reactions of Acylated Oxazolidinones to Ethyl 3-Trifluoromethylacrylate Source: Chemistry Letters (Oxford Academic) URL:[Link]

Sources

Method

Application Notes & Protocols: Stereoselective N-Acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone with Acid Chlorides

Abstract This document provides a comprehensive guide to the N-acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a key Evans chiral auxiliary, using acid chlorides. This reaction is a fundamental step in asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the N-acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a key Evans chiral auxiliary, using acid chlorides. This reaction is a fundamental step in asymmetric synthesis, enabling the formation of chiral N-acyl oxazolidinones which are versatile intermediates for diastereoselective carbon-carbon bond-forming reactions such as aldol additions and alkylations.[1][2] This guide details the underlying mechanistic principles, provides a robust and validated experimental protocol, discusses critical parameters for reaction optimization, and outlines downstream applications. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to achieve high yields and excellent diastereoselectivity in their synthetic endeavors.

Scientific Principles and Mechanism

The power of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary lies in its ability to provide a rigid, well-defined stereochemical environment.[3] The substituents at the C4 (methyl) and C5 (phenyl) positions effectively shield one face of the enolate derived from the corresponding N-acyl derivative, directing incoming electrophiles to the opposite, less sterically hindered face.[4]

The N-acylation reaction itself is a classic nucleophilic acyl substitution. The process is initiated by the deprotonation of the oxazolidinone's N-H proton, which is weakly acidic. This requires a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate the corresponding lithium amide (lithium salt).[3][5] This lithium salt is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group affords the desired N-acyl oxazolidinone product.

The choice of a strong base and low reaction temperatures (typically -78 °C) is critical. The low temperature controls the high reactivity of the n-BuLi and the acid chloride, preventing side reactions such as the formation of ketenes from the acid chloride, which can be problematic, especially with arylacetic acid chlorides.[6]

Caption: Mechanism of N-acylation of the Evans auxiliary.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a reliable method for the N-acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials & Reagents:

  • (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acid Chloride (e.g., Propionyl chloride, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling and Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring, slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition is crucial to maintain temperature control and prevent localized heating. Stir the resulting milky white suspension for 30 minutes at -78 °C to ensure complete deprotonation.[5]

  • Acylation: Add the desired acid chloride (1.1 eq.), either neat or as a solution in THF, dropwise to the lithium salt suspension at -78 °C. Causality Note: Maintaining low temperature during the addition minimizes potential side reactions.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C (if necessary) and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7] Causality Note: Quenching with NH₄Cl neutralizes the excess base and protonates any remaining lithium amide, preventing undesired reactions during workup.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically a solid or viscous oil. Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated product.

Experimental_Workflow Setup 1. Dissolve Auxiliary in THF under N₂ Cool 2. Cool to -78 °C Setup->Cool Deprotonate 3. Add n-BuLi dropwise Stir for 30 min Cool->Deprotonate Acylate 4. Add Acid Chloride dropwise at -78 °C Deprotonate->Acylate Warm 5. Warm to RT Monitor by TLC Acylate->Warm Quench 6. Quench with sat. NH₄Cl Warm->Quench Extract 7. Aqueous Workup & Extraction Quench->Extract Purify 8. Dry, Concentrate & Purify Extract->Purify Product Pure N-Acyl Oxazolidinone Purify->Product

Caption: General workflow for N-acylation of Evans auxiliaries.

Critical Parameters and Optimization

The success of the N-acylation reaction hinges on several key factors. Understanding and controlling these parameters is essential for achieving high yields and purity.

ParameterImportance & RationaleOptimization & Troubleshooting Tips
Reagent Purity Critical: Traces of water will quench the n-BuLi and can hydrolyze the acid chloride. Anhydrous conditions are paramount.Use freshly distilled THF (e.g., from sodium/benzophenone). Ensure the acid chloride is pure and free of HCl. Flame-dry all glassware and use proper inert atmosphere techniques.
Base Selection High: n-BuLi is the most common and effective base due to its strength and commercial availability.[3] Other strong bases like LDA or NaHMDS can also be used, particularly for subsequent enolate formation.[8]Titrate the n-BuLi solution before use to determine its exact molarity. If side reactions with the ester group of the acid chloride are a concern, a bulkier base like LDA might be considered, though it's more common for the subsequent alkylation step.
Temperature Control Critical: The reaction is highly exothermic. Maintaining -78 °C during base and acid chloride addition is essential to prevent side reactions and ensure high selectivity.[5]Use a properly prepared dry ice/acetone or cryocool bath. Add reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
Stoichiometry High: A slight excess of the base (1.05 eq.) ensures complete deprotonation. A slight excess of the acid chloride (1.1 eq.) drives the reaction to completion.For very precious acid chlorides, a 1:1 stoichiometry can be used, but this may result in incomplete conversion. Monitor by TLC to confirm consumption of the limiting reagent.
Quenching Moderate: Quenching at low temperature (0 °C) is important to control the exotherm from neutralizing the strong base.Slow, dropwise addition of the quenching solution is recommended. Using saturated NH₄Cl is generally preferred over water to provide a buffered system.

Downstream Applications: The Power of the Chiral Imide

The N-acyl oxazolidinone products are not typically the final target but are powerful intermediates for a host of stereoselective transformations.[1] The true value of this methodology is realized in the subsequent steps where the chiral auxiliary directs the formation of new stereocenters.

  • Asymmetric Alkylation: Deprotonation of the α-carbon of the acyl group with a strong base (e.g., LDA, NaHMDS) generates a rigid, chelated (Z)-enolate.[4][8] The bulky substituents on the oxazolidinone ring then direct the approach of an electrophile (e.g., an alkyl halide) to the less hindered face, leading to highly diastereoselective alkylation.[3]

  • Asymmetric Aldol Reactions: Boron enolates, formed by reacting the N-acyl oxazolidinone with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered base, undergo highly diastereoselective aldol additions with aldehydes.[9][10]

Cleavage of the Auxiliary: After the desired stereocenter(s) have been installed, the chiral auxiliary must be removed to reveal the final product. The method of cleavage determines the functional group obtained.[11]

  • To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a standard method.[12][13]

  • To Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields chiral primary alcohols.[11]

  • To Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide chiral aldehydes.[11]

The ability to cleave the auxiliary to different functional groups adds significant versatility to this synthetic strategy, and the auxiliary itself can often be recovered and reused.[1]

References

  • Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Benchchem. A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis.
  • Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education.
  • Australian Journal of Chemistry. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • No Added Chemicals. Chiral Auxiliary Controlled Reactions.
  • Benchchem. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
  • Myers, A. Evans Enolate Alkylation-Hydrolysis.
  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
  • ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
  • Wikipedia. Chiral auxiliary.
  • Myers, A. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115.
  • ResearchGate. (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Benchchem. Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis.
  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions.
  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
  • National Center for Biotechnology Information. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure.
  • Scribd. A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone.
  • National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.
  • ResearchGate. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one.
  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • Organic Chemistry Portal. Oxazolidinone synthesis.
  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
  • CymitQuimica. cas 16251-45-9: (4s,5r)-(-)-4-methyl-5-phenyl-2-oxazolidinone.
  • Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone.

Sources

Application

Application Note: Cleavage and Recovery of the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Introduction The Evans chiral auxiliary—specifically oxazolidinones such as the pseudoephedrine-derived (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone and its norephedrine-derived (4R,5S) counterpart—is a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Evans chiral auxiliary—specifically oxazolidinones such as the pseudoephedrine-derived (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone and its norephedrine-derived (4R,5S) counterpart—is a cornerstone in modern asymmetric synthesis. It provides exceptional stereocontrol during enolate alkylations, aldol additions, and Diels-Alder reactions. However, the synthetic sequence is only complete once the auxiliary is cleanly removed to unmask the target functional group (e.g., carboxylic acid, alcohol, or amide) while allowing for the quantitative recovery of the chiral auxiliary.

This Application Note provides authoritative, field-proven protocols for the non-destructive cleavage of this auxiliary, emphasizing mechanistic causality, process safety, and high-yield recovery.

Mechanistic Insights & Causality (Expertise & Experience)

The removal of the oxazolidinone auxiliary requires exquisite chemoselectivity. The N -acyl adduct contains two reactive carbonyl sites: the exocyclic "amide-like" carbonyl and the endocyclic carbamate carbonyl. Non-selective nucleophilic attack at the endocyclic carbonyl leads to ring-opening and destruction of the auxiliary.

Hydrolytic Cleavage (LiOH / H₂O₂)

Standard saponification with NaOH or LiOH often suffers from poor regioselectivity and risks base-catalyzed epimerization of the newly formed α -stereocenter. To circumvent this, hydrogen peroxide is added to generate the lithium hydroperoxide anion (LiOOH). Due to the alpha-effect, LiOOH is significantly more nucleophilic than the hydroxide ion, yet it is less basic (pKa of H₂O₂ ~ 11.6 vs H₂O ~ 15.7). This ensures rapid, kinetically controlled attack exclusively at the exocyclic carbonyl, preserving stereochemical integrity1.

  • Safety & Causality Note: The initial cleavage forms a peracid intermediate, which is rapidly reduced by excess H₂O₂ in the reaction mixture. This reduction releases stoichiometric amounts of oxygen gas (O₂). As highlighted in process safety evaluations, this O₂ evolution poses a severe flammability hazard in organic solvents, necessitating strict temperature control, nitrogen sweeping, and controlled reagent addition rates.

Reductive Cleavage (LiBH₄)

For direct conversion to a primary alcohol, reductive cleavage is employed. LiBH₄ is preferred over NaBH₄ because the lithium cation acts as a Lewis acid, chelating both the exocyclic and endocyclic carbonyl oxygens. This coordination activates the exocyclic carbonyl toward hydride delivery, ensuring selective reduction without auxiliary ring-opening2.

Transamidation (Weinreb Amide Formation)

Direct conversion to a Weinreb amide ( N -methoxy- N -methylamide) utilizes N,O -dimethylhydroxylamine hydrochloride and trimethylaluminum (AlMe₃). The AlMe₃ generates a highly nucleophilic aluminum amide complex that selectively attacks the exocyclic carbonyl. This method is highly efficient and provides a stable intermediate for subsequent organometallic coupling3.

Quantitative Data: Comparison of Cleavage Methods

Cleavage MethodPrimary ReagentsTarget ProductTypical YieldAuxiliary RecoveryKey AdvantageLimitation / Hazard
Hydrolysis LiOH·H₂O, 30% H₂O₂Carboxylic Acid85–95%>90%High stereoretention; mild conditions.Stoichiometric O₂ evolution; peroxide hazards.
Reduction LiBH₄, MeOH or H₂OPrimary Alcohol80–92%>85%Direct access to alcohols; avoids acid workup.Requires strict anhydrous setup; flammable gas (H₂).
Transamidation AlMe₃, MeNHOMe·HClWeinreb Amide75–88%>80%Excellent intermediate for ketone synthesis.Pyrophoric reagent (AlMe₃) requires extreme care.

Visualizations

MechanisticPathway N1 N-Acyl Oxazolidinone (Chiral Adduct) N3 Tetrahedral Intermediate N1->N3 Attack N2 LiOOH (Alpha-effect Nucleophile) N2->N3 N4 Peracid + Recovered Auxiliary N3->N4 Cleavage N5 Carboxylic Acid (Final Product) N4->N5 Na2SO3 Reduction N6 O2 Gas (Safety Hazard) N4->N6 H2O2 Degradation

Mechanistic pathway of LiOH/H2O2 mediated cleavage of the Evans oxazolidinone auxiliary.

ExperimentalWorkflow S1 1. Dissolve Adduct in THF/H2O Cool to 0 °C S2 2. Add 30% H2O2 Dropwise Maintain T < 5 °C S1->S2 S3 3. Add LiOH·H2O Monitor O2 Evolution S2->S3 S4 4. Stir 1-4 h at 0 °C Verify via TLC/HPLC S3->S4 S5 5. Quench with Na2SO3 Reduce Excess Peroxides S4->S5 S6 6. Extract Auxiliary (DCM) Recover for Reuse S5->S6 S7 7. Acidify Aq. Layer (pH 2) Use 1M HCl S6->S7 S8 8. Extract Product (EtOAc) Dry and Concentrate S7->S8

Step-by-step experimental workflow for the hydrolytic cleavage of the chiral auxiliary.

Experimental Protocols

Protocol A: Hydrolytic Cleavage to Carboxylic Acid (Self-Validating System)

This protocol utilizes LiOH/H₂O₂. The inclusion of a peroxide quench step ensures safety and validates the termination of the reaction.

  • Preparation: Dissolve the N -acyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and H₂O (approx. 0.1 M concentration).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Ensure the headspace is swept with N₂ to mitigate O₂ accumulation.

  • Peroxide Addition: Slowly add 30% aqueous H₂O₂ (4.0 equiv) dropwise via syringe. Maintain the internal temperature below 5 °C.

  • Base Addition: Add LiOH·H₂O (2.0 equiv) in one portion. Observation Check: Monitor for the evolution of O₂ gas (bubbling).

  • Reaction: Stir the mixture at 0 °C for 1 to 4 hours. Validation: Monitor reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Quenching: Quench the reaction by slowly adding a 1.5 M aqueous solution of Na₂SO₃ (approx. 4.5 equiv) to reduce unreacted peroxides. Stir for 30 minutes. Validation: Test the aqueous layer with KI-starch paper to ensure the complete absence of peroxides.

  • Auxiliary Recovery: Remove the bulk of the THF under reduced pressure. Extract the remaining aqueous layer with Dichloromethane (DCM) (3 × 20 mL). The combined organic layers contain the cleaved (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary. Dry over Na₂SO₄ and concentrate for reuse.

  • Product Isolation: Acidify the aqueous layer to pH ~2 using 1 M HCl. Extract the resulting carboxylic acid with Ethyl Acetate (EtOAc) (3 × 20 mL). Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure carboxylic acid.

Protocol B: Reductive Cleavage to Primary Alcohol
  • Preparation: Dissolve the adduct (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Reduction: Add a solution of LiBH₄ in THF (2.0 equiv) dropwise. To accelerate the reaction, a stoichiometric amount of methanol or water (2.0 equiv) can be carefully added.

  • Reaction: Stir at 0 °C for 2 hours, then allow warming to room temperature. Monitor via TLC.

  • Quenching: Cool back to 0 °C and carefully quench with 1 M NaOH to destroy excess borohydride.

  • Workup: Extract with EtOAc. The organic layer will contain both the primary alcohol product and the recovered auxiliary, which can be easily separated via silica gel flash chromatography.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Organic Process Research & Development / ResearchGate URL:1

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:2

  • Auxiliary-controlled diastereoselective synthesis of a syn C-6-epimer Source: Arkivoc (arkat-usa.org) URL:4

  • US8912327B2 - Process for the production of sitagliptin Source: Google Patents URL:3

Sources

Method

Application Notes and Protocols: Synthesis of Chiral Carboxylic Acids Using (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1] Chiral carboxylic acids are crucial building blocks in the synthesis of these complex, high-value molecules. One of the most reliable and powerful strategies for accessing enantiomerically pure carboxylic acids is through the use of chiral auxiliaries.[2] This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs a subsequent diastereoselective transformation.[1]

Among the arsenal of chiral auxiliaries available to synthetic chemists, the oxazolidinones developed by David A. Evans and his research group have emerged as a gold standard due to their high levels of stereocontrol, reliability, and the predictability of their outcomes.[3][4] This guide focuses specifically on the application of the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary for the asymmetric synthesis of α-substituted chiral carboxylic acids. This particular auxiliary, derived from (1R,2S)-(-)-norephedrine, offers excellent facial selectivity in the alkylation of its N-acyl imide derivatives.

This document provides a comprehensive overview of the underlying principles and detailed, step-by-step protocols for the key transformations: acylation of the auxiliary, diastereoselective alkylation of the resulting imide, and subsequent cleavage to yield the target chiral carboxylic acid while allowing for the recovery of the auxiliary.

Mechanism of Stereocontrol

The remarkable stereoselectivity of the Evans oxazolidinone auxiliaries stems from a combination of steric and electronic factors that lock the key reactive intermediate into a single, highly organized conformation. The overall process can be dissected into three main stages, each contributing to the final stereochemical outcome.

1. Formation of a (Z)-Enolate: The process begins with the acylation of the oxazolidinone nitrogen. Subsequent deprotonation of the α-proton of the acyl group with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) selectively generates the (Z)-enolate.[5][6] The formation of the (Z)-enolate is favored due to a six-membered, chair-like transition state where the R group of the acyl moiety orients itself away from the bulky substituent on the auxiliary to minimize steric interactions.[7]

2. Diastereoselective Alkylation: The (Z)-enolate is conformationally locked through chelation of the metal cation (Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary.[8] This rigid, planar conformation presents two distinct diastereotopic faces to an incoming electrophile. The bulky phenyl group at the C5 position and the methyl group at the C4 position of the auxiliary effectively shield the top face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered bottom face.[5][9] This facial bias is the key to the high diastereoselectivity of the reaction.

3. Auxiliary Cleavage: After the new stereocenter has been set, the chiral auxiliary is removed to unveil the desired chiral carboxylic acid. A common and effective method for this cleavage is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][11] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl, a selectivity not achieved with LiOH alone.[11][12] This mild procedure minimizes the risk of epimerization at the newly formed stereocenter.[9]

Experimental Workflow Overview

The synthesis of a chiral carboxylic acid using the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary follows a logical three-step sequence as depicted below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (4R,5R)-Oxazolidinone Acylated_Aux N-Acyl Oxazolidinone Auxiliary->Acylated_Aux Acyl_Source Acyl Chloride or Anhydride Acyl_Source->Acylated_Aux  Base (e.g., n-BuLi or DMAP) Enolate (Z)-Enolate Formation Acylated_Aux->Enolate  Base (e.g., NaHMDS) Alkylated_Product Alkylated Adduct (High d.e.) Enolate->Alkylated_Product Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid  LiOH / H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux

Caption: General workflow for chiral carboxylic acid synthesis.

Detailed Protocols

Materials and Reagents:

  • (4R,5R)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous solvents: Tetrahydrofuran (THF), Toluene, Diethyl ether, Dichloromethane (DCM)

  • Acylating agents (e.g., Propionyl chloride, Propionic anhydride)

  • Bases: n-Butyllithium (n-BuLi), Sodium bis(trimethylsilyl)amide (NaHMDS), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP)

  • Electrophiles (e.g., Benzyl bromide, Allyl iodide)

  • Cleavage reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)

  • Reagents for workup and purification: Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

Safety Precautions:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are moisture-sensitive; use appropriate techniques for handling (e.g., under an inert atmosphere of nitrogen or argon).[8]

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.

  • Hydrogen peroxide (30%) is a strong oxidizer.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the N-acylation of the chiral auxiliary. Two common methods are presented: a standard procedure using n-BuLi and an acyl chloride, and a milder alternative using an anhydride with a catalytic amount of DMAP.[5]

Method A: Using n-Butyllithium and Acyl Chloride

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the lithium salt solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl oxazolidinone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure acylated auxiliary.

Method B: Using Anhydride and DMAP Catalyst

  • Preparation: To a round-bottom flask, add the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.), the carboxylic anhydride (1.5 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).[5]

  • Reaction: Dissolve the solids in anhydrous DCM or toluene and stir the mixture at room temperature overnight, or at reflux for 30-60 minutes to expedite the reaction.[5] Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature, dilute with DCM, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography as described in Method A.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of the sodium enolate and its subsequent alkylation to create the new stereocenter with high diastereoselectivity.

  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the purified N-acyl oxazolidinone (1.0 eq.) and dissolve it in anhydrous THF (0.1-0.2 M).

  • Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., typically as a 1.0 M solution in THF) dropwise.[8] The solution should turn from colorless to a pale yellow or orange, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2-1.5 eq.) neat or as a solution in THF, dropwise, to the enolate solution at -78 °C.[13]

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the reactivity of the electrophile. The reaction can be monitored by TLC.

  • Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with ethyl acetate or diethyl ether.

  • Isolation: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to separate the major diastereomer from any minor diastereomer and unreacted starting material. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.[5]

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched carboxylic acid.

  • Preparation: Dissolve the purified alkylated adduct (1.0 eq.) in a 4:1 mixture of THF and water (typically 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).[10]

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5 eq.) and stir for 20 minutes at 0 °C.

  • Isolation of Auxiliary: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Extract the aqueous solution with DCM or ethyl acetate (3x) to recover the chiral auxiliary. The combined organic layers can be dried, concentrated, and the auxiliary purified for reuse.

  • Isolation of Carboxylic Acid: Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Final Purification: Combine the acidic organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired chiral carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data Summary

StepProductTypical YieldTypical d.r. / e.e.Key ReagentsRef.
1. Acylation N-Propionyl-(4R,5R)-oxazolidinone85-95%N/An-BuLi/Propionyl Chloride or Propionic Anhydride/DMAP[5]
2. Alkylation N-(2-Methyl-4-pentenoyl)oxazolidinone70-85%>98:2NaHMDS, Allyl Iodide[5][8]
3. Cleavage (R)-2-Methyl-4-pentenoic acid80-95%>99% e.e.LiOH, H₂O₂[10]

Yields and selectivities are representative and can vary based on substrate, electrophile, and reaction conditions.

Troubleshooting and Key Insights

  • Low Yield in Acylation: Ensure all reagents and solvents are strictly anhydrous. If using Method A, confirm the titer of the n-BuLi solution. For Method B, ensure the DMAP is fresh and active.

  • Poor Diastereoselectivity in Alkylation: The temperature must be maintained at -78 °C during enolate formation and alkylation. Incomplete deprotonation or warming of the reaction can lead to decreased selectivity. The choice of base and solvent can also be critical; NaHMDS in THF generally provides excellent results.[6]

  • Incomplete Auxiliary Cleavage: Vigorous stirring is essential due to the biphasic nature of the reaction. Ensure the H₂O₂ is of sufficient concentration and has not degraded.

  • Side Reactions during Cleavage: A known side reaction is the endocyclic cleavage of the carbamate by hydroxide, leading to an undesired hydroxyamide.[10] Using a sufficient excess of H₂O₂ relative to LiOH minimizes this pathway, as the hydroperoxide anion is a more selective nucleophile for the exocyclic carbonyl.[10][12]

Conclusion

The use of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary represents a robust and highly predictable method for the asymmetric synthesis of α-chiral carboxylic acids. The protocols outlined in this guide provide a reliable framework for researchers in academic and industrial settings. The high degree of stereocontrol, coupled with the ability to recover and reuse the chiral auxiliary, makes this a valuable and cost-effective strategy for the construction of complex chiral molecules.

References

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: L'actualité Chimique URL: [Link]

  • Title: Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations Source: PMC (PubMed Central) URL: [Link]

  • Title: Chiral Auxiliary Controlled Reactions Source: No Added Chemicals URL: [Link]

  • Title: Carbonyl Chemistry :: Chiral Enolates Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Evans Enolate Alkylation-Hydrolysis Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates Source: Williams College, Department of Chemistry URL: [Link]

  • Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ Source: ACS Publications URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: Australian Journal of Chemistry - ConnectSci URL: [Link]

  • Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: An-Najah Staff URL: [Link]

  • Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis Source: University of York URL: [Link]

Sources

Application

Application Note: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in Stereoselective Total Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, quantitative performance, and validated protocols for trans-oxazolidinone chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, quantitative performance, and validated protocols for trans-oxazolidinone chiral auxiliaries.

Executive Summary & Mechanistic Principles

The precise control of absolute stereochemistry is a foundational pillar of modern drug development and complex natural product synthesis. While the standard Evans auxiliaries—derived from L-valine or (1S,2R)-norephedrine (yielding the cis-(4R,5S) isomer)—are ubiquitous, the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (derived from norpseudoephedrine) offers a unique trans-substituted scaffold [1].

As a Senior Application Scientist, I emphasize that the utility of this auxiliary lies in its predictable conformational control during enolate generation and electrophile trapping.

The Causality of Stereocontrol
  • Z-Enolate Formation: Acylation of the oxazolidinone followed by treatment with a dialkylboron triflate (e.g., Bu2​BOTf ) and a tertiary amine exclusively generates the Z-enolate. The high Lewis acidity of boron and the tight B–O bonds force a highly organized, rigid transition state[2].

  • Facial Shielding: In the (4R,5R) trans-isomer, the C4-methyl and C5-phenyl groups are on opposite faces of the oxazolidinone ring. However, the dominant steric bulk of the C5-phenyl group, combined with the conformational locking of the imide carbonyl (anti to the enolate oxygen to minimize dipole-dipole repulsion), effectively shields one face of the enolate.

  • Zimmerman-Traxler Transition State: During an aldol addition, the reaction proceeds via a six-membered, metal-bound pericyclic transition state. The electrophile (e.g., an aldehyde) approaches from the unshielded face, minimizing steric clash with the auxiliary, reliably yielding the syn-aldol adduct with high diastereomeric excess (d.e.) [4].

Quantitative Performance Data

The (4R,5R)-auxiliary demonstrates exceptional stereocontrol across various carbon-carbon bond-forming reactions. The table below summarizes expected diastereomeric ratios (d.r.) and yields when utilizing this scaffold compared to standard benchmarks.

Reaction TypeSubstrate (N-Acyl)Electrophile / ReagentMajor Product StereochemistryYield (%)d.r. (syn:anti or facial)
Boron Aldol N-PropionylBenzaldehydeSyn-Aldol85 - 92%> 98:2
Boron Aldol N-PropionylIsobutyraldehydeSyn-Aldol88 - 94%> 99:1
Alkylation N-PropionylBenzyl Bromide / NaHMDS α -Alkylated80 - 87%95:5
Alkylation N-AcylAllyl Iodide / LDA α -Alkylated78 - 85%96:4

Synthetic Workflow & Visualization

The integration of the (4R,5R)-oxazolidinone into a total synthesis campaign follows a strictly ordered, self-validating cycle: Attachment Asymmetric Induction Cleavage & Recovery.

G N1 1. Auxiliary Attachment (N-Acylation) N2 2. Z-Enolate Generation (Bu2BOTf / DIPEA) N1->N2 Lewis Acid/Base N3 3. Asymmetric Induction (Aldehyde Trapping) N2->N3 Electrophile N4 4. Exocyclic Cleavage (LiOH / H2O2) N3->N4 Cleavage Reagent N5 Chiral Target (High d.r. / e.e.) N4->N5 Product Isolation N6 Recovered Auxiliary (4R,5R)-Isomer N4->N6 Auxiliary Recycle

Workflow of (4R,5R)-oxazolidinone-mediated asymmetric synthesis and auxiliary recovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is annotated to ensure reproducibility in scale-up environments.

Protocol A: N-Acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Objective: Attach the aliphatic chain to the auxiliary to form the reactive imide.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (10.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality: The low temperature prevents ring-opening of the oxazolidinone anion. Stir for 30 minutes to ensure complete deprotonation.

  • Acylation: Add freshly distilled propionyl chloride (11.0 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl (20 mL). Extract with ethyl acetate ( 3×30 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-propionyl derivative.

Protocol B: Asymmetric Boron-Mediated Aldol Addition

Objective: Create two contiguous stereocenters with high syn-selectivity.

  • Enolization: Dissolve the N-propionyl oxazolidinone (5.0 mmol) in anhydrous CH2​Cl2​ (25 mL) under argon and cool to 0 °C.

  • Boron Complexation: Add dibutylboron triflate ( Bu2​BOTf , 5.5 mmol, 1.0 M in CH2​Cl2​ ) followed dropwise by N,N-diisopropylethylamine (DIPEA, 6.0 mmol).

    • Causality: The triflate is a highly labile leaving group, allowing rapid formation of the boron enolate. DIPEA is bulky enough to avoid competitive coordination to the boron center. Stir at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the target aldehyde (5.5 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Workup: Critical Step. Quench the reaction with pH 7 phosphate buffer (10 mL) and methanol (10 mL). Cool to 0 °C and carefully add a 2:1 mixture of MeOH and 30% H2​O2​ (15 mL).

    • Causality: The hydrogen peroxide oxidatively cleaves the robust carbon-boron bond, releasing the boron from the newly formed β -alkoxy species without epimerizing the α -stereocenter.

Protocol C: Non-Destructive Cleavage to the Carboxylic Acid

Objective: Remove the chiral auxiliary without racemization, allowing for its recovery.

  • Hydrolysis Setup: Dissolve the aldol adduct (3.0 mmol) in a 4:1 mixture of THF and water (30 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H2​O2​ (12.0 mmol) before adding the base.

    • Causality: The addition of H2​O2​ generates the highly nucleophilic hydroperoxide anion ( HOO− ) upon subsequent base addition. This anion selectively attacks the exocyclic imide carbonyl due to the alpha-effect, strictly preventing undesired endocyclic cleavage of the oxazolidinone ring [3].

  • Base Addition: Add LiOH monohydrate (6.0 mmol) in water (5 mL). Stir at 0 °C for 1 hour.

  • Quench & Recovery: Quench the excess peroxide with Na2​SO3​ (1.5 M aqueous, 15 mL). Extract the basic aqueous layer with CH2​Cl2​ ( 3×20 mL) to recover the intact (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (typically >90% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched β -hydroxy carboxylic acid.

Application in Total Synthesis

In the total synthesis of complex polyketides (e.g., macrolide antibiotics like the epothilones or cytoviricin), the sequential use of oxazolidinone auxiliaries is often required to establish repeating stereotrads. The (4R,5R)-auxiliary is specifically deployed when the synthetic route demands a specific facial attack that cannot be efficiently accessed via the standard (4R,5S)-auxiliary or when matching/mismatching effects in double-stereodifferentiating reactions require a trans-oxazolidinone scaffold to overcome inherent substrate bias. By utilizing the protocols above, chemists can reliably install critical stereocenters and subsequently cleave the auxiliary to reveal versatile functional handles (acids, alcohols, or Weinreb amides) for downstream fragment coupling.

References

  • Wikipedia Contributors. Aldol reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • De Marco, R., Cavina, L., Greco, A., & Gentilucci, L. Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications. ResearchGate. Available at:[Link]

  • Kalesse, M., & Cordes, M. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. PMC / NIH. Available at:[Link]

Method

Application Note: Selective Cleavage of N-Acyl-(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone using Lithium Hydroperoxide

Introduction: The Critical Role of Auxiliary Cleavage In the field of asymmetric synthesis, Evans-type oxazolidinones have become an indispensable tool for the robust and predictable installation of stereocenters.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Auxiliary Cleavage

In the field of asymmetric synthesis, Evans-type oxazolidinones have become an indispensable tool for the robust and predictable installation of stereocenters.[1][2] The (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary, a derivative of (1R,2R)-(+)-pseudoephedrine, offers exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[3][4] However, the successful application of this methodology hinges on the final, critical step: the efficient and selective cleavage of the N-acyl bond to release the chiral product without racemization, while enabling the recovery of the valuable auxiliary.[3]

This application note provides a comprehensive guide and a field-proven protocol for the hydrolytic cleavage of N-acylated (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone derivatives to yield the corresponding chiral carboxylic acids. A central focus of this document is the critical distinction between using lithium hydroxide (LiOH) alone versus its combination with hydrogen peroxide (H₂O₂). While seemingly subtle, this choice dictates the entire regiochemical outcome of the reaction. We will delve into the mechanistic rationale, provide a detailed, step-by-step protocol, and address crucial safety considerations that are often overlooked, particularly during scale-up operations.[1][5]

Mechanistic Rationale: The Decisive Role of Hydrogen Peroxide

The cleavage of an N-acyl oxazolidinone presents two potential sites for nucleophilic attack: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. The desired outcome for producing a carboxylic acid is the selective cleavage of the exocyclic bond.

The Pitfall of Using Lithium Hydroxide Alone

Treatment of an N-acyl oxazolidinone with lithium hydroxide in the absence of an oxidant leads predominantly to undesired endocyclic cleavage.[6][7][8] Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the hydroxide ion (OH⁻) preferentially attacks the less sterically hindered endocyclic carbamate carbonyl.[7][9] The resulting tetrahedral intermediate has a low decomposition barrier, leading to the rapid and irreversible opening of the oxazolidinone ring and destruction of the chiral auxiliary.[9][10] This pathway fails to yield the desired carboxylic acid and complicates purification.

The Standard Protocol: In Situ Generation of Lithium Hydroperoxide

The universally adopted method for high-yield conversion to the carboxylic acid involves the combined use of lithium hydroxide and hydrogen peroxide.[1][11][12] In this system, LiOH deprotonates H₂O₂ (pKa ~11.6) to form the lithium hydroperoxide salt (LiOOH) in situ.[1] The hydroperoxide anion (OOH⁻) is a potent nucleophile that, despite the greater steric hindrance, selectively attacks the exocyclic amide carbonyl.[8]

While nucleophilic addition still favors the endocyclic position kinetically, the subsequent tetrahedral intermediate formed from hydroperoxide attack has a very high barrier to decomposition.[7][9] This allows for the thermodynamically favored, albeit slower, attack at the exocyclic carbonyl to proceed, ultimately leading to the desired products. This critical difference in decomposition barriers is the origin of the high regioselectivity observed in the LiOH/H₂O₂ system.[7][9]

Mechanism cluster_start N-Acyl Oxazolidinone cluster_path1 Undesired Pathway cluster_path2 Desired Pathway Start Starting Material LiOH_Node LiOH alone Start->LiOH_Node LiOOH_Node LiOH + H₂O₂ (forms LiOOH) Start->LiOOH_Node Endo_Attack Endocyclic Attack (at carbamate C=O) LiOH_Node->Endo_Attack Ring_Opening Ring Opening (Auxiliary Destroyed) Endo_Attack->Ring_Opening Exo_Attack Exocyclic Attack (at amide C=O) LiOOH_Node->Exo_Attack Products Carboxylic Acid + Recovered Auxiliary Exo_Attack->Products Workflow start Dissolve Substrate in THF/H₂O cool Cool to 0 °C start->cool add_h2o2 Add H₂O₂ (aq) cool->add_h2o2 add_lioh Add LiOH (aq) add_h2o2->add_lioh react Stir at 0 °C (Monitor by TLC) add_lioh->react quench Quench with Na₂SO₃ react->quench concentrate Remove THF quench->concentrate extract_aux Extract Auxiliary (Organic Phase) concentrate->extract_aux acidify Acidify Aqueous Phase (pH ~2 with HCl) concentrate->acidify extract_prod Extract Product (Organic Phase) acidify->extract_prod purify Dry & Concentrate (Final Product) extract_prod->purify

Sources

Application

Application Notes &amp; Protocols: Diastereoselective Alkylation Using (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and materials science, where the biological activity or material properties of a molecule are often dictated by its absolute stereochemistry.[1][2] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in chemical reactions.[1][3] These entities are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a diastereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.[3]

This document serves as a comprehensive technical guide for researchers, providing in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for performing diastereoselective alkylations using this versatile chiral auxiliary.

The Mechanistic Basis of Diastereoselectivity

The remarkable stereocontrol exerted by the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is not magical; it is the result of a series of well-understood conformational and electronic effects. The success of the alkylation hinges on the formation of a rigid, chelated Z-enolate intermediate.

  • N-Acylation: The synthesis begins with the attachment of a prochiral carboxylic acid derivative (e.g., propionyl chloride or anhydride) to the nitrogen atom of the oxazolidinone. This creates the N-acyloxazolidinone substrate.[7][8]

  • Formation of the Rigid (Z)-Enolate: The critical step is the deprotonation of the α-carbon of the acyl group. This is achieved using a strong, sterically hindered, non-nucleophilic base, with lithium diisopropylamide (LDA) being the most common choice.[9][10][11] The reaction is performed at low temperatures (typically -78 °C) in an etheral solvent like tetrahydrofuran (THF) to ensure kinetic control.[7][8] The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forming a rigid, five-membered chelate ring. This chelation locks the conformation of the molecule and forces the enolate to adopt the (Z)-geometry to minimize steric strain.[7]

  • Face-Selective Alkylation: With the (Z)-enolate locked in this conformation, the C5-phenyl group effectively blocks the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered re-face.[7][12] This directed attack results in the preferential formation of one diastereomer. The C4-methyl group further reinforces this steric bias.

The entire process relies on substrate control, where the chirality of the auxiliary dictates the stereochemical outcome of the reaction on the attached substrate.[12]

Figure 1: The chelated (Z)-enolate intermediate directs the incoming electrophile to the less hindered face, away from the C5-phenyl group.

Experimental Protocols

Safety Note: These procedures involve pyrophoric reagents (n-BuLi), strong bases (LDA), corrosive oxidizers (H₂O₂), and flammable solvents. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: N-Acylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes a general procedure for the acylation using an acid chloride. A common alternative involves using an anhydride with a catalyst like 4-DMAP.[7]

Materials and Reagents:

  • (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes/Ethyl acetate mixture)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the solution. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., 20-30% ethyl acetate in hexanes) to yield the pure N-acyloxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the core alkylation step. The success of this reaction is highly dependent on maintaining anhydrous and anaerobic conditions.

Materials and Reagents:

  • N-Acyloxazolidinone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Alkylating agent (e.g., Benzyl bromide, Allyl iodide)

  • All work-up reagents from Protocol 1

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in situ. Add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) and stir the solution at -78 °C for 15 minutes, then at 0 °C for 20 minutes. Recool the freshly prepared LDA solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the LDA solution via cannula into the N-acyloxazolidinone solution. Stir for 45-60 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkylating agent (1.2 - 1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours, depending on the reactivity of the electrophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench and Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Follow the work-up and purification procedures as described in Protocol 1. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[7]

Protocol 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage method depends on the desired functional group.

A. Hydrolytic Cleavage to Carboxylic Acid This is the most common cleavage method, yielding the chiral carboxylic acid.[13]

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq), followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution and stir for 20 minutes.

  • Acidify the mixture with HCl (e.g., 1 M) and extract with ethyl acetate. The aqueous layer contains the recovered chiral auxiliary (after basification and extraction), while the organic layer contains the desired carboxylic acid.[7]

B. Reductive Cleavage to Primary Alcohol This method uses a hydride source to generate the corresponding chiral primary alcohol.[13]

  • Dissolve the alkylated product (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

  • Stir at 0 °C for 2-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Perform a standard aqueous work-up and purify by column chromatography to isolate the chiral alcohol and the recovered auxiliary.

Data Presentation & Expected Results

The (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary consistently provides high levels of diastereoselectivity for a range of electrophiles. Below is a summary of typical results reported in the literature.

Electrophile (R-X)Product (R-group)Typical YieldTypical Diastereomeric Ratio (d.r.)
Benzyl bromideBenzyl~85-95%>99:1
Allyl iodideAllyl~80-90%>98:2
Methyl iodideMethyl~90-98%>99:1
Ethyl iodideEthyl~85-95%>99:1
Isopropyl iodideIsopropyl~70-80%>95:5

Yields and d.r. are representative and can vary based on specific reaction conditions and substrate.

Workflow Visualization

G cluster_workflow Overall Synthetic Workflow start Chiral Auxiliary (4R,5R)-Me,Ph-Oxazolidinone acylation Step 1: N-Acylation (n-BuLi, RCOCl) start->acylation alkylation Step 2: Diastereoselective Alkylation (LDA, R'-X, -78°C) acylation->alkylation cleavage Step 3: Auxiliary Cleavage alkylation->cleavage product Final Chiral Product (Acid, Alcohol, etc.) cleavage->product recycle Recovered Auxiliary cleavage->recycle

Figure 2: General experimental workflow for the application of the chiral auxiliary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete enolate formation (wet reagents/glassware).2. LDA degradation.3. Non-reactive alkylating agent.1. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly distilled diisopropylamine.2. Prepare LDA in situ immediately before use.3. Use a more reactive halide (I > Br > Cl) or an activated electrophile (e.g., triflate).
Low Diastereoselectivity 1. Reaction temperature too high (allowing for thermodynamic equilibration).2. Enolate aggregation issues.3. Incorrect base used.1. Maintain a strict temperature of -78 °C throughout enolate formation and alkylation.2. Ensure proper concentration and stirring; consider additives if issues persist.3. Use a hindered base like LDA or NaHMDS. Avoid smaller bases like n-BuLi for deprotonation of the N-acyloxazolidinone.
Incomplete Reaction 1. Insufficient equivalents of base or electrophile.2. Low reactivity of the electrophile.1. Use a slight excess of LDA (1.05-1.1 eq) and electrophile (1.2-1.5 eq).2. Increase reaction time or consider warming slightly (e.g., to -40 °C), but be aware this may compromise diastereoselectivity.
Difficulty in Auxiliary Cleavage 1. Steric hindrance around the acyl group.2. Formation of side products during hydrolysis.[14]1. Increase reaction time or temperature for the cleavage step. Consider alternative cleavage methods (e.g., transesterification).2. For LiOH/H₂O₂ cleavage, carefully control stoichiometry and temperature to minimize side reactions like oxygen evolution.[14]

References

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • Larrow, J. F., & Rossen, K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Larrow, J. F., & Rossen, K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Padwa, A. (2004). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. ResearchGate. [Link]

  • An-Najah Staff. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah National University. [Link]

  • Ferreira, V. F., et al. (2013). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 18(8), 9673-9687. [Link]

  • Pal, S., & Ghorai, P. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Z-C, F. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Al-Hourani, B. J. (2026). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 877-888. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PMC. [Link]

  • Davies, S. G., et al. (2004). Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone. PubMed. [Link]

  • Zhang, Z., et al. (2021). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]

  • Myers, A. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115. [Link]

  • Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. Unknown Source. [Link]

  • Kaimosi. (n.d.). 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Kaimosi. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2011). Enolate Anion Formation Using LDA. YouTube. [Link]

  • LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • Unknown Author. (n.d.). Chapter 1: Enolate Alkylations. Unknown Source. [Link]

  • Al-Hourani, B. J. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • LibreTexts. (2014). 19.8 Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone improving diastereoselectivity

Technical Support Center: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Introduction: Mastering Diastereoselectivity with a Powerful Chiral Auxiliary Welcome to the technical support guide for the (4R,5R)-4-Methyl-5-phenyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction: Mastering Diastereoselectivity with a Powerful Chiral Auxiliary

Welcome to the technical support guide for the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a premier Evans-type chiral auxiliary. Derived from (1S,2R)-(+)-norephedrine, this auxiliary has become an indispensable tool for researchers aiming to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. Its rigid structure and well-defined steric environment provide a predictable platform for diastereoselective alkylations, aldol additions, Michael additions, and more.[1]

This guide is structured to move from foundational concepts to practical, in-lab troubleshooting. It is designed for both new users and experienced chemists seeking to optimize their results. We will delve into the mechanistic underpinnings of its stereodirecting power, provide validated protocols, and address the common challenges encountered during its application.

Core Concept: The Mechanism of Stereochemical Control

The remarkable efficacy of the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary hinges on its ability to enforce a single, highly ordered transition state. The process begins with the formation of a Z-enolate, which is crucial for high diastereoselectivity. Upon deprotonation of the N-acyl derivative with a suitable base (e.g., LDA, NaHMDS, or LiHMDS), the resulting metal enolate is stabilized by chelation between the metal cation and the two carbonyl oxygens.[2][3] This chelation, combined with the inherent steric properties of the auxiliary, creates a rigid conformational lock.

The phenyl group at the C5 position and the methyl group at the C4 position project outwards, creating a formidable steric barrier on one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered, opposite face, leading to the formation of a single major diastereomer.[2][4]

Caption: Mechanism of stereocontrol using the chiral auxiliary.

Troubleshooting Guide

This section addresses the most common issues encountered during the three-stage experimental workflow: Acylation, Diastereoselective Reaction, and Cleavage.

Q1: My diastereomeric ratio (d.r.) is low. What are the primary causes and solutions?

Low diastereoselectivity is a frequent frustration that can almost always be traced back to the integrity of the transition state.

Answer:

The key to high diastereoselectivity (>95:5 d.r.) is the exclusive formation and reaction through the rigid, chelated Z-enolate transition state. Several factors can disrupt this:

  • Incomplete Deprotonation or Enolate Isomerization: If the base is not strong enough or if the temperature is too high, you may form a mixture of E/Z enolates or allow for equilibration, which erodes stereocontrol.

    • Solution: Use a strong, non-nucleophilic base like Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS). Ensure the reaction is maintained at -78 °C (dry ice/acetone bath) throughout the deprotonation and electrophile addition steps.[2][5]

  • The "Acetate" Problem: Diastereoselectivity is often poor in aldol reactions involving an N-acetyl auxiliary. The absence of an α-substituent (like the methyl in a propionyl group) removes a critical steric clash that helps lock the transition state, leading to a mixture of products.[6][7]

    • Solution: For high selectivity in aldol reactions, use an N-propionyl or larger N-acyl group. If an acetate fragment is required, consider alternative strategies or auxiliaries, such as sulfur-based analogs which have shown high selectivity with N-acetyl groups.[7]

  • Lewis Acid Effects: The choice and stoichiometry of a Lewis acid (in reactions like conjugate additions or some aldol variants) are critical. The Lewis acid helps to enforce a rigid, chelated conformation.[3][8]

    • Solution: Screen different Lewis acids (e.g., Yb(OTf)₃, TiCl₄, SnCl₄). In some cases, substoichiometric amounts can be effective, while in others, a full equivalent is necessary to ensure complete chelation.[9][10]

Troubleshooting_Diastereoselectivity Problem Problem: Low Diastereoselectivity (d.r.) Cause1 Cause 1: Incorrect Enolate Geometry Problem->Cause1 Cause2 Cause 2: Sub-Optimal Reaction Conditions Problem->Cause2 Cause3 Cause 3: Weak Transition State Rigidity Problem->Cause3 Sol1a Use strong, non-nucleophilic base (NaHMDS, LiHMDS, LDA) Cause1->Sol1a Solution Sol1b Ensure N-acyl group is propionyl or larger, not acetyl Cause1->Sol1b Solution (for Aldols) Sol2a Maintain strict temperature control (-78 °C) Cause2->Sol2a Solution Sol2b Use appropriate solvent (THF is standard) Cause2->Sol2b Solution Sol3a Add a chelating Lewis acid (e.g., TiCl₄, Yb(OTf)₃) Cause3->Sol3a Solution

Caption: Decision tree for troubleshooting low diastereoselectivity.
Q2: I'm getting a low yield during the initial N-acylation of the auxiliary. How can I improve this step?

Answer:

A clean and high-yielding acylation is critical for the success of the entire sequence. Low yields often result from an inefficient coupling method.

  • Classical Method (n-BuLi): The traditional method involves deprotonation with n-butyllithium at -78 °C followed by the addition of an acid chloride. While effective, it requires stringent anhydrous conditions and low temperatures.

  • Milder, Recommended Method (DMAP Catalysis): A more user-friendly and often higher-yielding protocol uses catalytic 4-(Dimethylamino)pyridine (DMAP) with triethylamine (Et₃N) and the corresponding acid anhydride. This reaction can be run at room temperature or gently heated, avoiding the need for cryogenics and strong organometallic bases.[2][11] This method is particularly effective for coupling with arylacetic acids.[11]

Q3: The final cleavage of the auxiliary is incomplete or leads to side products. What is the best practice?

Answer:

The cleavage step is where many syntheses falter. The goal is to remove the auxiliary efficiently without causing racemization of the newly formed stereocenter or unwanted side reactions.

  • For Carboxylic Acids (Standard Method): The most robust method is hydrolysis using lithium hydroperoxide (LiOOH) , generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][12] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl. Using LiOH alone can lead to competing attack at the wrong site.[12] The reaction should be run at 0 °C to prevent epimerization.

  • For Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is highly effective.[12][13]

  • For Esters: Transesterification with a sodium or magnesium alkoxide (e.g., NaOMe in MeOH) cleanly provides the corresponding ester.[13]

Crucially, after cleavage, the chiral auxiliary can be recovered from the reaction mixture by extraction and purified by recrystallization for reuse, which is a major advantage of this methodology.[13]

Frequently Asked Questions (FAQs)

Q1: How do I determine the diastereomeric ratio (d.r.) of my alkylated product? A: High-field ¹H NMR spectroscopy is the most common method. The protons alpha to the carbonyl or other protons in the newly formed stereocenter are diastereotopic and will often show distinct signals for each diastereomer. Careful integration of these signals provides the d.r. For challenging cases or for confirmation, chiral HPLC or GC analysis is recommended.

Q2: Can I use this auxiliary for conjugate addition reactions? A: Yes, N-enoyl oxazolidinones are excellent Michael acceptors. The reaction often requires the presence of a Lewis acid to pre-organize the substrate into the reactive s-cis conformation and activate it towards nucleophilic attack. Ytterbium triflate (Yb(OTf)₃) has proven to be an excellent Lewis acid for promoting highly diastereoselective radical conjugate additions.[9]

Q3: What is the typical experimental workflow? A: It is a three-step sequence: 1) Acylation of the auxiliary's nitrogen with the desired acyl group; 2) Diastereoselective Reaction , where a stereocenter is set by reacting the enolate of the N-acyl auxiliary with an electrophile; and 3) Cleavage , where the auxiliary is removed to yield the enantiomerically pure product.

Experimental_Workflow Acylation Step 1: N-Acylation Reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->Reaction Cleavage Step 3: Auxiliary Cleavage & Recovery Reaction->Cleavage

Caption: Standard three-step experimental workflow.

Validated Experimental Protocols

Protocol 1: N-Propionylation of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from the mild DMAP-catalyzed procedure.[2]

  • To a solution of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the solution.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol is based on standard conditions for high diastereoselectivity.[2][5]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to separate the major diastereomer from any minor diastereomer and unreacted starting material.

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the impact of key variables on the outcome of alkylation reactions.

EntryBaseSolventTemperature (°C)Electrophiled.r. (major:minor)Reference
1NaHMDSTHF-78Allyl Iodide>99:1[2]
2LDATHF-78Benzyl Bromide>98:2[5]
3LiHMDSTHF/NMP-782-chloromethyl-isoindole-1,3-dioneSingle Diastereomer[14]
4n-BuLiTHF-78Phenylpropanoyl chloride>95:5[15]

Note: Diastereomeric ratios are highly dependent on the specific substrate and electrophile but generally exceed 95:5 under optimized conditions.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (n.d.). PMC. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com. [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. (2015). Chemistry Stack Exchange. [Link]

  • Effect of various Lewis acids on diastereoselectivity. (n.d.). ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). Journal of Chemical Education. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). IntechOpen. [Link]

  • Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. (1999). Journal of the American Chemical Society. [Link]

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). Kaimosi. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Liverpool. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2020). An-Najah Staff. [Link]

  • Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone. (2004). PubMed. [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). University of California, Irvine. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). PMC. [Link]

  • Cleavage of the oxazolidinone moiety of 4. (n.d.). ResearchGate. [Link]

  • (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. (2015). ResearchGate. [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. (n.d.). Scribd. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2018). ResearchGate. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2020). Hungarian Journal of Industry and Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enolate Generation with (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Welcome to the Technical Support and Troubleshooting Center for chiral auxiliary-mediated enolate chemistry. This guide is engineered for researchers and drug development professionals utilizing the (4R,5R)-4-Methyl-5-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for chiral auxiliary-mediated enolate chemistry. This guide is engineered for researchers and drug development professionals utilizing the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary.

Unlike standard linear protocols, this guide is structured as a diagnostic and operational dashboard. It synthesizes mechanistic causality, self-validating experimental workflows, and quantitative data to ensure high-fidelity stereocontrol during enolate generation and subsequent electrophilic trapping.

Quantitative Reaction Matrix

To achieve precise stereochemical outcomes, the choice of Lewis acid and base is critical. The following table summarizes the quantitative expectations and geometric outcomes based on established literature parameters[1][2].

Reaction TypeReagent System (Lewis Acid / Base)Enolate GeometryDominant ProductTypical Diastereomeric Ratio (dr)Typical Yield
Evans Aldol Bu₂BOTf / iPr₂NEt (or Et₃N)Z-enolateEvans syn> 95:575 - 90%
Anti-Aldol MgCl₂ / TMSCl / Et₃NE-enolateNon-Evans anti90:10 to 95:565 - 85%
Alkylation NaHMDS (or LiHMDS)Z-enolateα-Alkylated (Anti to 4-Me)> 90:1080 - 95%
Titanium Aldol TiCl₄ / iPr₂NEt (1.1 eq)Z-enolateEvans syn> 95:570 - 88%

Self-Validating Standard Operating Procedures (SOPs)

Do not treat these protocols as mere recipes; they are self-validating systems. Each critical step includes an in-process quality control (QC) check to verify success before proceeding.

SOP A: Boron-Mediated Z-Enolate Generation & Aldol Addition

This protocol generates the rigidly chelated Z-boron enolate required for highly selective Evans syn aldol additions[3].

1. Reagent Preparation:

  • Dissolve the N-acylated (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Causality: CH₂Cl₂ is preferred over THF for boron enolates because it minimizes competitive coordination to the boron center, ensuring tight chelation of the auxiliary.

2. Lewis Acid Activation:

  • Cool the solution to -78 °C. Dropwise add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂). Stir for 5 minutes.

  • Causality: The triflate is a highly labile leaving group. The boron atom coordinates to both the imide carbonyl and the oxazolidinone carbonyl, locking the conformation and activating the α-protons.

3. Enolization (The Critical Step):

  • Add highly purified iPr₂NEt (1.2 equiv) dropwise.

  • Crucial Operation: Remove the cooling bath and warm the reaction to 0 °C for exactly 30 minutes.

  • Causality: Deprotonation by the amine at -78 °C is kinetically slow. Warming to 0 °C provides the activation energy required to drive complete enolization. The bulky dibutyl groups on boron force the alkyl chain into the Z-geometry to minimize A(1,3) allylic strain[1].

  • Self-Validation Check: Quench a 50 µL aliquot in D₂O/CDCl₃. Analyze via crude ¹H NMR. Complete disappearance of the α-protons indicates 100% enolization. Do not proceed until verified.

4. Electrophilic Trapping:

  • Recool the deep-yellow enolate solution to -78 °C. Slowly add the aldehyde (1.2 equiv) as a solution in CH₂Cl₂.

  • Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Causality: The reaction proceeds via a highly ordered Zimmerman-Traxler six-membered chair transition state[4].

SOP B: Alkali Metal Enolate Generation for Alkylation

Used for stereoselective α-alkylation.

1. Deprotonation:

  • Dissolve the imide in anhydrous THF (0.1 M) at -78 °C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C.

  • Causality: NaHMDS is preferred over LDA. The sodium cation provides an optimal ionic radius for rigid bidentate chelation between the enolate oxygen and the auxiliary carbonyl, preventing E/Z equilibration[5].

2. Alkylation:

  • Add the alkyl halide (e.g., Allyl iodide, 3.0 equiv). Stir at -78 °C for 2 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting imide spot confirms successful alkylation. If stalled, add 10% v/v HMPA or DMPU to break up enolate aggregates and increase nucleophilicity.

Mechanistic Workflows & Visualizations

The following diagrams map the operational logic and the 3D spatial reasoning that dictates the success of your enolate generation.

Workflow A 1. N-Acylated Auxiliary B 2. Bu2BOTf Addition (-78°C) Coordination Phase A->B CH2Cl2 C 3. Amine Addition Warm to 0°C (Kinetically Driven) B->C iPr2NEt D 4. Z-Boron Enolate (100% Conversion) C->D 30 mins E 5. Aldehyde Addition (-78°C) D->E Electrophile F 6. Evans Syn Product (>95:5 dr) E->F Zimmerman-Traxler

Fig 1. Operational workflow for Boron-mediated Z-enolate generation and subsequent aldol addition.

Mechanism N1 Z-Enolate Geometry (Minimizes A(1,3) Strain) N4 Si Face Attack (Aldehyde approaches) N1->N4 N2 Dipole Minimization (Carbonyls Anti-aligned) N3 Steric Shielding (4-Me, 5-Ph block Re face) N2->N3 Forces Conformation N3->N4 N5 High Diastereoselectivity N4->N5

Fig 2. Causal logic tree of stereocontrol elements in the Evans Aldol reaction.

Advanced Troubleshooting & FAQs

Q1: My aldol reaction is yielding a mixture of syn and anti products. What went wrong during enolate generation? A: Poor diastereoselectivity is almost always a failure to exclusively generate the Z-enolate. This occurs for two reasons:

  • Degraded Bu₂BOTf: Triflic acid (TfOH) generated from the hydrolysis of degraded Bu₂BOTf can protonate the amine, disrupting the stoichiometric ratio needed for complete enolization. Always use freshly distilled or high-quality, colorless Bu₂BOTf[3].

  • Insufficient Enolization Time: If you did not warm the reaction to 0 °C for a full 30 minutes, unreacted starting material will remain. When the aldehyde is added, the remaining amine can act as a general base, promoting unchelated, non-selective background aldol reactions.

Q2: Why must the dipoles of the auxiliary and the enolate be anti-aligned? A: In the transition state, the dipole of the oxazolidinone carbonyl and the enolate carbon-oxygen bond strongly repel each other. To minimize this electrostatic repulsion, the auxiliary rotates so that its carbonyl points away from the enolate oxygen[1][4]. This rotation forces the bulky 4-methyl and 5-phenyl groups directly over one face (the Re face) of the enolate, completely blocking it. The electrophile is forced to attack from the less hindered Si face.

Q3: I am trying to alkylate my enolate, but the reaction is stalled. Should I heat it? A: No. Heating alkali metal enolates (Li/Na) above -40 °C often leads to ketene formation and cleavage of the auxiliary. If your alkylation is slow, the enolate is likely trapped in unreactive hexameric or tetrameric aggregates. Add a polar aprotic co-solvent like HMPA or DMPU (10-20% by volume) at -78 °C. This solvates the sodium/lithium cations, breaking the aggregates into highly reactive monomers[5].

Q4: How do I cleave the auxiliary without epimerizing my newly formed stereocenter? A: Standard basic hydrolysis (NaOH/MeOH) is too harsh and will cause epimerization at the α-position due to the acidity of the α-proton in the product. You must use the LiOH / H₂O₂ protocol[5].

  • Causality: Hydrogen peroxide is significantly more nucleophilic than water (the alpha-effect). It attacks the imide carbonyl rapidly at 0 °C, forming a hydroperoxide intermediate. This rapid kinetic attack outcompetes any base-catalyzed deprotonation at the α-carbon, preserving your >95:5 dr.

Q5: Can I use Titanium (TiCl₄) instead of Boron for enolate generation? A: Yes, TiCl₄ with iPr₂NEt generates titanium enolates that are highly reactive. However, Titanium can form both transiently chelated and non-chelated transition states depending on the exact stoichiometry and the presence of additional coordinating ligands (like NMP). While it can yield the Evans syn product, it is highly sensitive to conditions and is often used when specific non-Evans outcomes are desired via modified auxiliaries (e.g., thiazolidinethiones)[6][7]. For standard, predictable Evans syn outcomes, Boron remains the gold standard.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129.[Link]

  • Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111.[Link]

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 696.[Link]

  • Evans, D. A.; Rieger, D. L.; Bilodeau, M. T.; Gassman, P. A. New procedure for the direct generation of titanium enolates. Diastereoselective bond constructions with representative electrophiles. J. Am. Chem. Soc.1990 , 112 (10), 4011–4030.[Link]

  • Shinisha, C. B.; Sunoj, R. B. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010 , 132 (35), 12319–12330.[Link]

Sources

Troubleshooting

Technical Support Center: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Diastereomer Purification

Introduction Welcome to the Technical Support Center for the application and purification of diastereomers derived from the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. As a cornerstone of modern asymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the application and purification of diastereomers derived from the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. As a cornerstone of modern asymmetric synthesis, this Evans auxiliary provides exceptional stereocontrol during carbon-carbon bond formation. However, the success of your synthetic pipeline heavily relies on the efficient separation of the resulting diastereomeric mixtures and the non-destructive cleavage of the auxiliary. This guide provides field-proven troubleshooting strategies, standardized protocols, and empirical data to optimize your diastereomer purification workflows.

Experimental Workflow

Workflow A 1. N-Acylation (4R,5R)-Auxiliary B 2. Enolization (Z-Enolate Formation) A->B C 3. Asymmetric Addition (Aldol / Alkylation) B->C D 4. Diastereomer Mixture (syn/anti adducts) C->D E 5. Purification (Chromatography / Crystallization) D->E Separation F 6. Auxiliary Cleavage (LiOH / H2O2) E->F Pure Diastereomer G Enantiopure Product F->G H Recovered Auxiliary F->H

Caption: Workflow for diastereoselective synthesis and purification using the Evans auxiliary.

Troubleshooting Guides & FAQs

Q1: I am observing poor diastereomeric ratios (dr < 4:1) in my crude reaction mixture before purification. How can I improve this to make chromatographic separation easier? A: The ease of diastereomer purification is directly proportional to the initial diastereoselectivity of the reaction [1]. Poor dr usually stems from incomplete Z-enolate formation or a breakdown in the transition state chelation.

  • For Aldol Reactions: Ensure you are using high-quality Dibutylboron triflate (Bu₂BOTf) and Diisopropylethylamine (DIPEA). Boron enolates have shorter B-O bonds than lithium enolates, leading to a tighter Zimmerman-Traxler transition state and higher dr[2]. If the dr is low, your Bu₂BOTf may have hydrolyzed. Always add the Lewis acid before the amine base at -78 °C.

  • For Alkylation Reactions: Use Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) at strictly -78 °C. The addition of coordinating additives like LiCl can tighten the chelated transition state, enhancing the facial bias and pushing the dr to >95:5, significantly easing downstream purification[3].

Q2: What is the optimal chromatographic strategy for separating the syn and anti diastereomers of the N-acyl oxazolidinone adducts? A: Flash column chromatography on silica gel is the standard method. Because the auxiliary imparts significant steric bulk and polarity differences between the syn and anti adducts, they usually exhibit a measurable ΔRf.

  • Solvent Systems: A gradient of Ethyl Acetate in Hexanes (typically 10% to 30%) is highly effective. For more challenging separations, a mixture of Diethyl Ether and Light Petroleum (1:1 v/v) has been shown to provide excellent resolution for structurally similar oxazolidinone analogs [4].

  • Loading: Dry loading the crude mixture onto silica gel can prevent band broadening, which is critical when the ΔRf between the syn and anti diastereomers is less than 0.1.

Q3: Can I use crystallization instead of column chromatography to isolate the major diastereomer? A: Yes. One of the major advantages of the 4-methyl-5-phenyl-2-oxazolidinone auxiliary is that its adducts are frequently highly crystalline[4]. If your initial dr is >85:15, you can often bypass chromatography entirely.

  • Solvent Choice: Recrystallization from a Toluene/Hexane or Dichloromethane/Pentane mixture is highly recommended. The major syn diastereomer typically crystallizes out, leaving the minor anti diastereomer and unreacted auxiliary in the mother liquor [5].

Q4: After successfully purifying the diastereomer, how do I cleave the auxiliary without epimerizing the newly formed alpha-stereocenter? A: The standard and most reliable method is hydrolytic cleavage using Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂) in a THF/Water mixture at 0 °C [6]. The H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻), which exploits the alpha-effect to attack the exocyclic carbonyl much faster than standard hydroxide. This rapid attack prevents unwanted endocyclic cleavage or deprotonation at the sensitive alpha-position, ensuring your purified stereocenter remains intact[6].

Experimental Protocols

Protocol 1: Generation of Diastereomers via Evans Aldol Addition This protocol establishes the self-validating system for creating the diastereomeric mixture prior to purification.

  • Enolization: Dissolve the N-acyl-(4R,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere and cool to -78 °C[2].

  • Activation: Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir at -78 °C for 30 minutes to ensure complete Z-enolate formation[2].

  • Addition: Add the aldehyde substrate (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour[2].

  • Quench: Quench with pH 7 phosphate buffer, extract with CH₂Cl₂, and concentrate in vacuo to yield the crude diastereomeric mixture.

Protocol 2: Purification of Diastereomers via Flash Chromatography This methodology ensures baseline separation of the syn/anti adducts.

  • Preparation: Pack a glass column with high-purity silica gel (230–400 mesh) using a 10% EtOAc/Hexanes solvent system.

  • Loading: Dissolve the crude diastereomeric mixture in a minimum volume of CH₂Cl₂ and apply evenly to the top of the silica bed.

  • Elution: Elute with a gradient of 10% to 25% EtOAc in Hexanes (or 1:1 Diethyl Ether/Light Petroleum for challenging substrates)[4]. Monitor fractions via TLC (UV active; stains with phosphomolybdic acid).

  • Isolation: Pool the fractions containing the major diastereomer (typically the lower Rf spot in EtOAc/Hexanes) and concentrate to afford the diastereomerically pure adduct (>99:1 dr).

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

  • Reaction: Dissolve the purified diastereomer (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C[7].

  • Cleavage: Add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir vigorously at 0 °C for 1-4 hours[7].

  • Quench & Recovery: Quench with aqueous sodium sulfite to neutralize excess peroxide. Extract the aqueous layer with Dichloromethane to recover the cleaved (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary[8]. Acidify the aqueous layer to isolate the enantiopure carboxylic acid.

Data Presentation

Table 1: Typical Performance Metrics for (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Diastereomer Purification

Reaction TypeSubstrateCrude drPurification MethodOptimal Solvent SystemIsolated Yield
Aldol AdditionIsobutyraldehyde95:5CrystallizationToluene / Hexane82%
Aldol AdditionBenzaldehyde92:8Flash Chromatography1:1 Et₂O / Petroleum Ether78%
AlkylationBenzyl Bromide98:2Flash Chromatography15% EtOAc / Hexanes85%
Alkylationtert-Butyl bromoacetate97:3Flash Chromatography20% EtOAc / Hexanes81%

References

  • Coumbarides, G. S., et al. "4-Methyl-3-[2(R)-phenoxypropionyl]-5-phenyloxazolidin-2-one." IUCr Journals. URL: [Link]

  • Klar, U., et al. "Asymmetric Total Synthesis of the Epothilone Sagopilone – From Research to Development." Thieme Connect. URL: [Link]

Sources

Optimization

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone troubleshooting low yields

Technical Support Center: Troubleshooting Low Yields with (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Welcome to the Advanced Technical Support Guide for the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. Wide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields with (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Welcome to the Advanced Technical Support Guide for the (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. Widely recognized as a cornerstone of Evans-type asymmetric synthesis, this rigid, C₂-symmetric scaffold provides exceptional stereocontrol in alkylations, aldol additions, and Diels-Alder reactions[1]. However, researchers frequently encounter yield bottlenecks throughout the auxiliary's lifecycle.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causalities behind low yields and provide self-validating protocols to ensure your asymmetric workflows are robust, reproducible, and scalable.

Section 1: Auxiliary Synthesis & Preparation

Q: I am synthesizing the auxiliary from (1R,2R)-pseudonorephedrine using diethyl carbonate, but my yields are consistently below 60%. What is causing this?

A: Low yields in the cyclization of the amino alcohol to the oxazolidinone are typically caused by a stalled equilibrium. The reaction is a base-catalyzed transesterification that produces ethanol as a byproduct.

  • The Causality: If the ethanol is not efficiently and continuously removed from the reaction matrix, the equilibrium cannot be driven to completion, leading to incomplete cyclization and thermal degradation of the starting material.

  • The Solution: Equip your apparatus with a short-path distillation head and heat the neat mixture to 130 °C to physically force the ethanol out of the system. For a higher-yielding, irreversible alternative, utilize triphosgene with triethylamine in dichloromethane. This unidirectional electrophilic capture prevents equilibrium stalling and routinely pushes yields above 90%.

Section 2: N-Acylation Bottlenecks

Q: My N-acylation step using n-BuLi and an acyl chloride gives poor conversion and low yields. How can I optimize this?

A: The standard protocol involves deprotonating the oxazolidinone with n-BuLi at -78 °C, followed by quenching with an acyl chloride. Low yields here stem from moisture quenching the highly hygroscopic N-lithio species, or the use of degraded reagents.

  • The Causality: The lithium salt of the oxazolidinone is highly sensitive to protonation. Even trace moisture in the THF or on the glassware will rapidly quench the enolate, returning the starting auxiliary. Furthermore, highly reactive acyl chlorides can undergo ketene formation under basic conditions, leading to dimerization rather than coupling.

  • The Solution: Always titrate your n-BuLi before use (e.g., with diphenylacetic acid) to validate its active molarity. If your substrate is sensitive or prone to epimerization, abandon the n-BuLi method entirely. Instead, use Diisopropylcarbodiimide (DIC) and DMAP. This milder, base-free coupling directly utilizes the carboxylic acid and avoids cryogenic conditions. Recent advancements also allow for aerobic oxidative NHC catalysis for highly functionalized substrates[2].

Section 3: Asymmetric Alkylation & Enolate Formation

Q: During the alkylation of the N-acyl oxazolidinone, I recover mostly starting material and observe poor diastereoselectivity. Why?

A: This points to incomplete enolization or a breakdown in the chelated transition state.

  • The Causality: Evans alkylations rely on a rigid, highly ordered Zimmerman-Traxler-type transition state. The alkali metal (Li or Na) coordinates both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation so the bulky 4-methyl and 5-phenyl groups can block one face of the enolate. If the internal temperature spikes above -78 °C during electrophile addition, or if strongly coordinating solvents (like HMPA) are added prematurely, this chelate is disrupted. This leads to a drop in diastereomeric excess (de) and lower yields due to competing side reactions.

  • The Solution: Use freshly prepared LDA or titrated NaHMDS. Monitor the internal temperature using a thermocouple, ensuring it never exceeds -70 °C during the dropwise addition of the electrophile.

Section 4: Cleavage and Auxiliary Recovery

Q: I am using LiOH/H2O2 to cleave the auxiliary and isolate my chiral carboxylic acid, but I am seeing epimerization at the alpha-center and low recovery of the auxiliary. What is going wrong?

A: The LiOOH cleavage is highly effective, but an improper ratio of reagents will cause the hydroxide to act as a base rather than a nucleophile, destroying your stereocenter[3].

  • The Causality: The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide anion (HO⁻) due to the α -effect (lone pair repulsion between adjacent oxygen atoms). This kinetic differentiation allows HOO⁻ to attack the imide carbonyl rapidly at 0 °C. However, if the ratio of H₂O₂ to LiOH is too low, the less nucleophilic but more basic HO⁻ dominates, leading to α -deprotonation and epimerization.

  • The Solution: Maintain a strict ratio of 4 equivalents of H₂O₂ to 2 equivalents of LiOH. Always quench the reaction promptly with a reducing agent to destroy excess peroxide before acidification.

Quantitative Troubleshooting Matrix

Lifecycle StageCommon Failure ModeDiagnostic IndicatorRoot CausalityCorrective ActionTarget Yield
Auxiliary Synthesis Incomplete cyclizationStarting amino alcohol on TLC (ninhydrin positive)Equilibrium stalled by byproduct (EtOH) accumulationUse triphosgene/Et₃N for irreversible cyclization>90%
N-Acylation Low conversionUnreacted oxazolidinone recoveredMoisture quenching the N-lithio intermediateTitrate n-BuLi; switch to DIC/DMAP alternative85-95%
Enolate Alkylation Poor diastereoselectivityMultiple spots on TLC; NMR shows epimersBreakdown of metal-chelated transition stateMaintain internal temp at -78 °C; avoid excess HMPA>85% (>95% de)
Auxiliary Cleavage Epimerization of productReduced optical rotation / low eeExcess hydroxide acting as a baseMaintain strict 4:2 ratio of H₂O₂:LiOH at 0 °C>85%

Standardized Experimental Protocols

Protocol 1: DIC-Mediated N-Acylation (Self-Validating Method)

This protocol avoids harsh bases and cryogenic temperatures, making it ideal for sensitive substrates.

  • Preparation: Charge a flame-dried flask with (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv), the target carboxylic acid (1.1 equiv), and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Activation: Cool the solution to 0 °C under an argon atmosphere. Add diisopropylcarbodiimide (DIC, 1.2 equiv) dropwise.

  • Self-Validation Check: Within 30 minutes, the reaction mixture will gradually become cloudy as diisopropylurea (DIU) precipitates. This visual cue confirms the successful activation of the carboxylic acid.

  • Completion: Stir at room temperature for 4-6 hours. Monitor by TLC (UV and KMnO₄ stain) until the oxazolidinone is consumed.

  • Workup: Filter the suspension through a Celite pad to remove the DIU byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Non-Destructive Cleavage via LiOOH

This method ensures high yields of the enantiopure carboxylic acid while allowing for >80% recovery of the chiral auxiliary[3].

  • Solvation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Reagent Preparation (Critical Step): In a separate flask, prepare the LiOOH solution by mixing 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv). Note: Premixing ensures the formation of the highly nucleophilic hydroperoxide anion before introduction to the substrate, minimizing base-catalyzed epimerization.

  • Reaction: Add the LiOOH solution dropwise to the substrate at 0 °C. Stir for exactly 1 hour.

  • Self-Validation Check: Quench the reaction by carefully adding 1.5 N aqueous Na₂SO₃ (4.2 equiv). Stir for 15 minutes. Use KI-starch paper to verify the complete destruction of peroxides (the paper must remain white).

  • Isolation: Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ 3 times. Combine these organic layers to recover the cleaved chiral auxiliary.

  • Product Recovery: Acidify the remaining aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

Process Workflows & Troubleshooting Logic

Lifecycle A Auxiliary Synthesis (Triphosgene/Et3N) B N-Acylation (n-BuLi or DIC) A->B >90% Yield C Asymmetric Enolate Alkylation/Aldol B->C >85% Yield D Auxiliary Cleavage (LiOOH or LiBH4) C->D >95% de D->A Recovered Auxiliary (>80%) E Enantiopure Product D->E Target

Synthetic lifecycle of the Evans chiral auxiliary demonstrating recovery.

TroubleshootingAcylation Start Low Yield in N-Acylation Q1 Is starting oxazolidinone fully consumed? Start->Q1 Yes Check for epimerization or C-acylation Q1->Yes Yes No Incomplete deprotonation or inactive electrophile Q1->No No Sol1 Use DIC/DMAP coupling instead of n-BuLi Yes->Sol1 Sol2 Titrate n-BuLi & ensure strict anhydrous conditions No->Sol2

Troubleshooting logic tree for resolving low yields during N-acylation.

References

  • Graham JM, et al. DIC-Mediated Coupling of Carboxylic Acids to (4R, 5S)-4-Methyl-5-Phenyl-2-Oxazolidinone. Synthetic Communications, 30(7), 1221-1226 (2000). Retrieved from:[Link]

  • ChemRxiv. N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Retrieved from: [Link]

  • Green R, et al. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10):1890-906 (2013). Retrieved from:[Link]

Sources

Troubleshooting

Evans Aldol Reactions: A Technical Support Center for Byproduct Troubleshooting

Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond the textbook description to address the practical challenges and nuances of the Evans aldol reaction, with a specific focus on the identification, minimization, and troubleshooting of common byproducts. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure the integrity and success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in the Evans aldol reaction, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Q1: What are the most common byproducts in an Evans aldol reaction?

A1: The most frequently encountered byproducts include the undesired anti-aldol diastereomer, products of aldehyde self-condensation, unreacted starting materials due to incomplete enolization, and byproducts arising from retro-aldol reaction or epimerization, particularly during workup. Additionally, during the subsequent auxiliary cleavage step, byproducts such as hydroxyamides can form.

Q2: My reaction is showing low diastereoselectivity. What are the likely causes?

A2: Low diastereoselectivity, manifesting as a significant amount of the anti-aldol product, can stem from several factors. These include incomplete formation of the Z-enolate, the use of an inappropriate Lewis acid or base, incorrect reaction temperatures, or the presence of impurities that disrupt the chelated transition state. For a detailed analysis, please refer to our troubleshooting guide on Low Diastereoselectivity .

Q3: I am observing significant amounts of what appears to be a higher molecular weight byproduct. What could this be?

A3: This is often the result of the self-condensation of the aldehyde starting material, a common side reaction in aldol chemistry.[1][2] This is more prevalent with unhindered aldehydes and can be minimized by controlling the rate of aldehyde addition and maintaining low reaction temperatures.

Q4: After workup, I'm struggling to separate my product from the chiral auxiliary. What can I do?

A4: Difficulty in separating the product from the chiral auxiliary is a common purification challenge. This can be addressed by optimizing the auxiliary cleavage and workup procedure. For instance, careful pH adjustment during extraction can facilitate separation. We provide a detailed protocol for auxiliary removal and product purification in the Experimental Protocols section.

Q5: Can the choice of tertiary amine base affect byproduct formation?

A5: Absolutely. The steric bulk and basicity of the tertiary amine (e.g., triethylamine vs. diisopropylethylamine) can influence the rate and selectivity of enolate formation.[3] An improperly chosen base can lead to incomplete enolization or side reactions.

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer formatted guides to troubleshoot specific issues encountered during Evans aldol reactions.

Guide 1: Low Diastereoselectivity (Formation of the anti-Aldol Adduct)

Issue: The 1H NMR or HPLC analysis of my crude reaction mixture shows a significant amount of the undesired anti-aldol diastereomer, leading to a low diastereomeric ratio (d.r.).

Root Cause Analysis: The hallmark of the Evans aldol reaction is its high syn-selectivity, which arises from a well-organized, chair-like Zimmerman-Traxler transition state of the Z-boron enolate.[1][4] Formation of the anti-diastereomer suggests a disruption of this preferred pathway.

Troubleshooting Steps:

  • Verify the Quality of Your Reagents:

    • Di-n-butylboron triflate (Bu2BOTf): This reagent is moisture-sensitive and can degrade over time.[5] Use a freshly opened bottle or a recently purchased stock. Titration is recommended for older batches. Degradation can lead to incomplete enolate formation and reduced selectivity.

    • Aldehyde: Ensure the aldehyde is pure and free of acidic or oxidizing impurities. Distillation of the aldehyde immediately before use is highly recommended.

    • Solvent: Use anhydrous, non-coordinating solvents like dichloromethane (DCM) or diethyl ether. Traces of water can quench the enolate and interfere with the Lewis acid.

  • Optimize Enolization Conditions:

    • Temperature: Enolization should be carried out at a low temperature, typically -78 °C, to ensure kinetic control and favor the formation of the Z-enolate. Allowing the temperature to rise can lead to the formation of the E-enolate, which produces the anti-aldol product.

    • Base Selection: Diisopropylethylamine (DIPEA or Hünig's base) is commonly used. Its steric bulk helps to selectively deprotonate the α-proton without coordinating strongly to the boron center. Triethylamine can sometimes be used, but its lower steric hindrance may lead to different selectivity profiles.[3]

    • Order of Addition: The standard protocol involves the addition of Bu2BOTf to the N-acyloxazolidinone, followed by the slow addition of the tertiary amine base at low temperature. This ensures the formation of the boron enolate in a controlled manner.

  • Control the Aldol Addition Step:

    • Temperature: The addition of the aldehyde should also be performed at -78 °C.

    • Rate of Addition: Add the aldehyde solution dropwise to the pre-formed boron enolate. A rapid addition can lead to localized warming and a decrease in selectivity.

dot

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed reagents Verify Reagent Quality (Bu2BOTf, Aldehyde, Solvent) start->reagents enolization Optimize Enolization (Temperature, Base, Addition Order) reagents->enolization Reagents OK outcome Improved d.r. reagents->outcome Impure Reagents Identified & Replaced addition Control Aldol Addition (Temperature, Rate of Addition) enolization->addition Enolization Optimized enolization->outcome Conditions Corrected workup Review Workup Procedure addition->workup Addition Controlled addition->outcome Procedure Refined workup->outcome Workup Optimized

Caption: Workflow for troubleshooting low diastereoselectivity.

Guide 2: Presence of Aldehyde Self-Condensation Products

Issue: The reaction mixture contains byproducts with a molecular weight corresponding to the dimer of the aldehyde starting material.

Root Cause Analysis: Aldehyde self-condensation is a competing reaction pathway, especially with less sterically hindered aldehydes.[1][2] This occurs when the enolate of the aldehyde (formed in situ) reacts with another molecule of the aldehyde.

Troubleshooting Steps:

  • Slow Addition of the Aldehyde: The most effective way to minimize self-condensation is to add the aldehyde slowly to the solution of the pre-formed boron enolate. This ensures that the concentration of the free aldehyde is always low, favoring the reaction with the more abundant chiral enolate.

  • Maintain Low Temperature: Conducting the reaction at -78 °C significantly reduces the rate of aldehyde self-condensation.

  • Use of a More Hindered Base: While the primary role of the base is to form the boron enolate, a highly hindered base like DIPEA is less likely to promote aldehyde enolization and subsequent self-condensation.

Guide 3: Incomplete Reaction and/or Low Yield

Issue: A significant amount of the starting N-acyloxazolidinone remains after the reaction, resulting in a low yield of the desired aldol product.

Root Cause Analysis: Incomplete consumption of the starting material is typically due to inefficient enolization or the presence of impurities that quench the enolate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: As mentioned previously, water is detrimental to the reaction. Thoroughly dry all glassware and use anhydrous solvents.

  • Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both Bu2BOTf and the tertiary amine base to ensure complete enolization of the N-acyloxazolidinone.

  • Allow Sufficient Enolization Time: After the addition of the base, allow the reaction to stir for a sufficient period (typically 30-60 minutes) at the appropriate temperature to ensure complete formation of the boron enolate before adding the aldehyde.

  • Purity of Starting Material: Ensure the N-acyloxazolidinone is pure and free from any acidic impurities that could react with the base or enolate.

Part 3: Experimental Protocols

Standard Protocol for a syn-Selective Evans Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl oxazolidinone (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization:

    • Add di-n-butylboron triflate (1.1 eq) dropwise to the stirred solution.

    • After 15 minutes, add diisopropylethylamine (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Aldol Addition:

    • In a separate flame-dried flask, prepare a solution of the aldehyde (1.5 eq) in anhydrous DCM.

    • Add the aldehyde solution dropwise to the enolate solution at -78 °C over 20-30 minutes.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Workup and Quenching:

    • Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer.

    • Add methanol, followed by a 1:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to cleave the boron complex.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product.

Part 4: Data Presentation

Table 1: Typical Diastereomeric Ratios for Evans Aldol Reactions with Various Aldehydes

AldehydeR GroupTypical syn:anti RatioReference
Isobutyraldehydei-Pr>99:1Evans, D. A.; et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
BenzaldehydePh97:3Evans, D. A.; et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
PropionaldehydeEt98:2Evans, D. A.; et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.

Part 5: Visualization of Reaction Mechanisms

dot

G cluster_0 Evans Aldol Reaction: Syn-Product Formation SM N-Acyl Oxazolidinone Enolate Z-Boron Enolate SM->Enolate + Bu2BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde Aldehyde->TS Product Syn-Aldol Adduct TS->Product

Caption: Pathway to the desired syn-aldol product.

dot

G cluster_1 Byproduct Formation Pathways E_Enolate E-Boron Enolate Anti_TS Anti-Transition State E_Enolate->Anti_TS Anti_Product Anti-Aldol Adduct Anti_TS->Anti_Product Aldehyde_Self Aldehyde Self-Condensation Aldehyde Aldehyde Aldehyde->Anti_TS Aldehyde->Aldehyde_Self Base/Heat

Caption: Common pathways leading to byproduct formation.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212. [Link]

  • Kim, B. M.; Williams, S. F.; Masamune, S. The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 239-275. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002 , 8 (1), 36-44. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis using (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Welcome to the Technical Support Center for asymmetric synthesis utilizing the classic Evans chiral auxiliary, (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone . As a Senior Application Scientist, I have structured this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis utilizing the classic Evans chiral auxiliary, (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind each protocol, ensuring your scale-up workflows are robust, reproducible, and economically viable through high-fidelity auxiliary recovery.

System Overview & Reaction Workflow

The efficacy of the Evans auxiliary relies on a highly orchestrated sequence: quantitative enolization, stereocontrolled transition states, and chemoselective cleavage. The diagram below maps the critical lifecycle of the auxiliary during a standard syn-aldol workflow.

EvansWorkflow Aux (4R,5R)-4-Methyl-5-phenyl -2-oxazolidinone Acyl N-Acylation (n-BuLi, RCOCl) Aux->Acyl Enolate Z-Boron Enolate (Bu2BOTf, Et3N) Acyl->Enolate Aldol Syn-Aldol Adduct (Aldehyde, -78°C) Enolate->Aldol Zimmerman-Traxler Transition State Cleavage Auxiliary Cleavage (LiOH, H2O2) Aldol->Cleavage Product Enantiopure Carboxylic Acid Cleavage->Product Recovery Recovered Auxiliary (>90% Yield) Cleavage->Recovery Recycle Recovery->Aux

Lifecycle of the Evans chiral auxiliary: acylation, aldol addition, and non-destructive recovery.

Troubleshooting & FAQs

Q1: During scale-up of the N-acylation step, I am observing incomplete conversion and the formation of dimeric impurities. How do I correct this?

A: This is a classic symptom of poor temperature control and moisture ingress during the deprotonation phase. The auxiliary must be deprotonated using a strong base (typically n -BuLi or NaHMDS) at strictly -78 °C. If the internal temperature spikes, the resulting lithium amide can attack the acyl chloride to form a ketene intermediate, which subsequently dimerizes. Causality & Fix: Ensure your reaction flask is rigorously flame-dried. Add the acyl chloride dropwise down the side of the cold flask to pre-cool it before it hits the reaction mixture. Maintain the internal temperature below -65 °C during the addition to kinetically favor direct N-acylation over ketene formation[1].

Q2: My Evans aldol reaction yields a >95:5 diastereomeric ratio (d.r.) on a 100 mg scale, but drops to 80:20 on a 10-gram scale. What is breaking down?

A: A sudden drop in stereocontrol during scale-up is almost always traced back to the enolization step. The Evans aldol reaction relies on the quantitative formation of a rigid Z-boron enolate, which then reacts with the aldehyde via a highly organized Zimmerman-Traxler chair-like transition state[2]. Causality & Fix:

  • Reagent Quality: Commercially available dibutylboron triflate ( Bu2​BOTf ) degrades over time, releasing free triflic acid ( TfOH ). Free acid catalyzes background, non-selective aldol pathways[3]. Always distill your amine base ( Et3​N or i -Pr 2​ NEt) and verify the integrity of your Bu2​BOTf (it should be a colorless to pale yellow liquid, not dark brown).

  • Equilibration Time: On a larger scale, heat transfer is slower. You must allow the reaction to stir at 0 °C for a full 30 minutes after adding the base to ensure the thermodynamic sink (the Z-enolate) is fully reached before cooling to -78 °C for the aldehyde addition[2].

Q3: How can I efficiently cleave the auxiliary without racemizing the newly formed α -stereocenter, while ensuring high recovery of the oxazolidinone?

A: Standard saponification with LiOH alone is detrimental; it often leads to competitive endocyclic cleavage (attacking the carbonyl of the oxazolidinone ring), which permanently destroys the expensive auxiliary[4]. Causality & Fix: You must use lithium hydroperoxide ( LiOOH ). By mixing LiOH and H2​O2​ , you generate the HOO− anion in situ. Due to the α -effect, the hydroperoxide anion is significantly more nucleophilic than the hydroxide anion. This kinetic advantage directs the attack exclusively to the exocyclic imide carbonyl. This non-destructive cleavage ensures >90% recovery of the intact (4R,5R)-oxazolidinone without epimerizing the α -stereocenter of your product[4],[5].

Quantitative Data Summary: Scale-Up Parameters

To ensure a self-validating system, adhere strictly to the stoichiometric ratios and temperature profiles outlined below. Deviations will exponentially increase the risk of byproduct formation on scale.

Process StepReagents & StoichiometryTemperature ProfileExpected YieldExpected Stereocontrol / Recovery
N-Acylation Auxiliary (1.0 eq), n -BuLi (1.05 eq), RCOCl (1.1 eq)-78 °C → 25 °C90–95%N/A
Syn-Aldol Addition Imide (1.0 eq), Bu2​BOTf (1.1 eq), Et3​N (1.2 eq), Aldehyde (1.2 eq)0 °C → -78 °C80–90%>95:5 d.r. (Syn)
LiOOH Cleavage Aldol Adduct (1.0 eq), 30% H2​O2​ (4.0 eq), LiOH (2.0 eq)0 °C → 25 °C>90% (Acid)>99% e.e. (Retention)
Auxiliary Recovery Sequential extraction from basic aqueous phase25 °C85–95%Intact Auxiliary Recovered

Self-Validating Experimental Protocols

The following methodologies are engineered for high-fidelity execution. Each step contains built-in validation checks.

Protocol 1: Preparation of N-Acyl-(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n -BuLi (1.6 M in hexanes, 1.05 equiv) dropwise via syringe. Validation: The solution should remain clear. Stir at -78 °C for 15 minutes.

  • Acylation: Add the freshly distilled acyl chloride (1.1 equiv) dropwise.

  • Maturation: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate. Purify via recrystallization or flash chromatography.

Protocol 2: Asymmetric Syn-Aldol Reaction
  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under argon. Cool to 0 °C.

  • Boron Coordination: Add Bu2​BOTf (1.0 M in CH2​Cl2​ , 1.1 equiv) dropwise. Immediately follow with the slow addition of distilled Et3​N (1.2 equiv). Validation: A slight yellowing of the solution indicates enolate formation. Stir precisely at 0 °C for 30 minutes[2].

  • Aldol Addition: Cool the enolate solution to -78 °C. Slowly add the aldehyde (1.2 equiv, pre-dissolved in a minimum amount of CH2​Cl2​ ). Stir at -78 °C for 2 hours.

  • Oxidative Quench: Quench the reaction at -78 °C by adding methanol (approx. 2 mL/mmol), followed by pH 7 phosphate buffer and 30% H2​O2​ (to oxidize the boron species). Stir vigorously at 0 °C for 1 hour.

  • Isolation: Extract with CH2​Cl2​ , wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate. Purify via column chromatography to isolate the pure syn-aldol adduct.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery
  • Hydroperoxide Generation: Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and H2​O (0.05 M). Cool the mixture to 0 °C.

  • Cleavage: Add 30% aqueous H2​O2​ (4.0 equiv), followed immediately by LiOH⋅H2​O (2.0 equiv)[5]. Stir the biphasic mixture at 0 °C for 1 hour. Validation: TLC should indicate the complete disappearance of the starting material.

  • Quench (Critical Safety Step): Carefully quench the excess peroxide by adding an aqueous solution of Na2​SO3​ (1.5 M, 4.5 equiv) at 0 °C. Warning: This step is exothermic; add slowly and monitor for the cessation of oxygen evolution.

  • Auxiliary Recovery: Remove the THF under reduced pressure. Extract the remaining aqueous phase with CH2​Cl2​ (3x). Do not discard this organic layer —it contains the cleaved (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone. Dry and concentrate to recover the auxiliary (>90% yield).

  • Product Isolation: Acidify the remaining aqueous phase to pH 2 using 1M HCl . Extract with Ethyl Acetate (3x). Dry over MgSO4​ and concentrate to yield the enantiopure carboxylic acid.

References

  • Chow, K. H., et al. (2023). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. Available at:[Link]

  • RSC Publishing. (2025). Asymmetric total synthesis of glauconic and glaucanic acid. Available at: [Link]

  • ACS Publications. (2020). Asymmetric Synthesis of a Bacteriochlorophyll Model Compound. Available at: [Link]

  • NIH. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Effects on (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving the (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the critical role of temperature in achieving high stereoselectivity and reaction efficiency.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Problem 1: Poor Diastereoselectivity in Alkylation or Aldol Reactions

Question: My alkylation/aldol reaction using the N-acylated (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone is resulting in a low diastereomeric ratio (d.r.), close to 1:1. How can I improve the stereoselectivity?

Root Cause Analysis: The cornerstone of high diastereoselectivity in Evans auxiliary chemistry is the formation of a rigid, chelated (Z)-enolate, which then directs the electrophile to a single face of the enolate.[1] Temperature is the most critical parameter in maintaining this rigid conformation.

  • Insufficiently Low Temperature: Enolate formation and the subsequent reaction with the electrophile must be conducted at very low temperatures, typically -78 °C.[2][3] At higher temperatures, the enolate and the transition state have increased thermal energy, leading to a less organized, non-chelated state. This reduces the energy difference between the diastereomeric transition states, resulting in a loss of selectivity.

  • Chelation Failure: The high stereoselectivity is dependent on the lithium or boron atom chelating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This creates a rigid six-membered ring transition state (Zimmerman-Traxler model).[4][5] Elevated temperatures can disrupt this chelation, allowing for competing, non-selective reaction pathways.[6]

Solution: Strict Low-Temperature Protocol To ensure high diastereoselectivity, a rigorously controlled low-temperature protocol is essential.

Experimental Protocol: Diastereoselective Alkylation at Low Temperature

  • Glassware and Reagent Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, freshly distilled if necessary. Traces of water can quench the enolate, leading to failed reactions.[7]

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer, a nitrogen inlet, and a temperature probe in a Dewar flask.

  • Cooling: Create a dry ice/acetone bath to achieve and maintain a temperature of -78 °C. Ensure the reaction flask is sufficiently submerged.

  • Enolate Formation:

    • Dissolve the N-acylated (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaN(TMS)2), dropwise to the solution while maintaining the temperature at -78 °C.[2][3]

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the (Z)-enolate.

  • Electrophile Addition:

    • Add the alkyl halide (e.g., allyl iodide) dropwise to the enolate solution at -78 °C.[2]

    • Stir the reaction at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature before proceeding with a standard aqueous workup and purification by flash column chromatography.

Problem 2: Low or No Reaction Conversion

Question: I am performing my reaction at -78 °C to ensure high selectivity, but I am observing very little to no product formation, even after several hours.

Root Cause Analysis: While low temperatures are paramount for selectivity, they inherently slow down reaction kinetics. If the activation energy barrier for the reaction is significant, -78 °C may be too cold for the reaction to proceed at a practical rate.

  • Steric Hindrance: A bulky electrophile or a sterically hindered N-acyl group on the auxiliary can significantly slow the reaction rate, especially at low temperatures.

  • Poor Electrophile Reactivity: Less reactive electrophiles (e.g., some alkyl bromides or chlorides compared to iodides) will require more energy to react.

Solution: Balancing Temperature and Reaction Time

  • Increase Reaction Time: The simplest solution is to allow the reaction to stir for a longer period at -78 °C. Monitor the reaction by TLC every few hours. Some reactions may require up to 24 hours.

  • Controlled Warming: If extending the time is not effective, a carefully controlled increase in temperature may be necessary.

    • After adding the electrophile at -78 °C, allow the reaction to stir for an initial period (e.g., 2 hours).

    • Slowly warm the reaction to a slightly higher temperature, such as -40 °C or -20 °C, and hold it there. A dry ice/acetonitrile bath can be used for -40 °C.

    • Crucially, this should be an optimization process. Run small-scale trials at different temperatures (-60 °C, -40 °C, -20 °C) and analyze the diastereomeric ratio at each point to find the optimal balance between conversion and selectivity. In some cases, increasing the temperature can facilitate the formation of a desired chelated intermediate.[8]

  • Use a More Reactive Electrophile: If possible, switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide or triflate).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone?

A1: For stereoselective enolate formation and subsequent alkylation or aldol reactions, the optimal temperature is almost always -78 °C .[2][3] This low temperature is critical for ensuring kinetic control and the formation of a single, rigid (Z)-enolate conformation, which is the basis for the high diastereoselectivity.[1] For other steps, such as the removal of the auxiliary, temperatures can vary. For instance, hydrolysis with LiOH/H₂O₂ is often performed at 0 °C to room temperature.[2] Some cyclization reactions may even require heating to reflux.[9]

Q2: How significantly does temperature impact diastereoselectivity?

A2: The impact is highly significant. Lowering the temperature generally leads to a dramatic increase in diastereoselectivity by favoring a highly organized, chelated transition state. Conversely, increasing the temperature provides enough energy to overcome the small energy differences between diastereomeric transition states, leading to a mixture of products.

Table 1: Illustrative Temperature Effect on Diastereoselectivity

Reaction TypeTemperature (°C)Diastereomeric Ratio (d.r.)Reference Insight
Oxazolidinone Synthesis60>99:1Decreasing temperature from 90°C to 60°C improved selectivity.[10]
Aldol Reaction-78>95:5Low temperatures are standard for high selectivity in Evans aldol reactions.[11]
Aldol Reaction0Lower SelectivityWarmer temperatures can lead to side reactions and reduced selectivity.[7]
Radical AllylationRoom Temp>50:1In specific Lewis-acid mediated cases, high selectivity can be achieved at higher temperatures.[8]

Q3: What are the best practices for maintaining a stable low temperature during my experiment?

A3: Maintaining a constant -78 °C is crucial for reproducibility.

  • Use a Dewar Flask: A glass Dewar is much more effective at insulation than a simple beaker or glass bowl.

  • Proper Cooling Bath: Use a dry ice/acetone or dry ice/isopropanol slurry. Add dry ice slowly to the solvent until a consistent, stirrable slurry is formed.

  • Slow Reagent Addition: Add reagents dropwise via a syringe pump. This prevents localized heating that can occur with rapid addition.

  • Temperature Monitoring: Place a calibrated low-temperature thermometer or thermocouple directly into the reaction mixture (not just the bath) to monitor the internal temperature.

  • Inert Atmosphere: A positive pressure of an inert gas (argon or nitrogen) is critical to prevent atmospheric moisture from entering the cold flask and quenching the reaction.[7]

Visualizing Temperature Effects and Workflow
Conceptual Diagram: The Role of Temperature in Chelation Control

This diagram illustrates how low temperatures favor a rigid, chelated transition state essential for high diastereoselectivity.

Caption: A systematic workflow for troubleshooting and optimizing temperature-sensitive oxazolidinone reactions.

References
  • Assymetric Induction. (n.d.). MSU Chemistry. Retrieved March 11, 2026, from [Link]

  • Billacura, M. D. G., Lewis, R. D., Bricklebank, N., Hamilton, A., & Whiteoak, C. J. (2021). Ga-catalyzed temperature-dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand. ChemCatChem, 13(15), 3536-3543. Available from: [Link]

  • NotEvans. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Retrieved March 11, 2026, from [Link]

  • Gorra, S., & Eng, K. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 706. Available from: [Link]

  • Venter, H., & van Rensburg, H. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 48(1), 33-37. Available from: [Link]

  • Eng, K. K. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College. Retrieved March 11, 2026, from [Link]

  • OChemSimplified. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved March 11, 2026, from [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com. Retrieved March 11, 2026, from [Link]

  • Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032-o4034. Available from: [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(1), 1-13. Available from: [Link]

  • Sibi, M. P., Rheault, T. R., Chandramouli, S. V., & Jasperse, C. P. (2000). Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid. Journal of the American Chemical Society, 122(35), 8552–8553. Available from: [Link]

  • Lee, H., & Kim, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 569. Available from: [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Calgary. Retrieved March 11, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Asymmetric Alkylation Masterclass: (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone vs. Pseudoephedrine Amides

Executive Summary The asymmetric alkylation of carboxylic acid derivatives is a fundamental transformation in modern drug discovery and natural product synthesis. For decades, this domain has been anchored by two highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric alkylation of carboxylic acid derivatives is a fundamental transformation in modern drug discovery and natural product synthesis. For decades, this domain has been anchored by two highly reliable, yet mechanistically distinct, chiral auxiliary platforms: the oxazolidinones pioneered by David A. Evans and the pseudoephedrine amides developed by Andrew G. Myers.

While the Evans auxiliary—specifically the1[1]—relies on a rigid, C2-symmetric imide enolate architecture to dictate facial selectivity, the Myers auxiliary utilizes a highly nucleophilic tertiary amide enolate directed by an internal lithium alkoxide[2]. This guide provides an objective, data-driven comparison of both platforms, detailing their mechanistic divergence, experimental performance, and practical utility to help researchers select the optimal system for their synthetic workflows.

Mechanistic Divergence: Imide vs. Amide Enolates

The core difference between these two systems lies in the electronic nature and geometry of their respective enolates.

The Evans Oxazolidinone System: The (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (a diastereomer of the standard naturally derived (4R,5S)-norephedrine auxiliary) forms an N-acyl imide. Deprotonation with a strong base (e.g., LDA or NaHMDS) at strictly –78 °C yields a highly ordered, chelated (Z)-enolate[2]. The lithium cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen. Stereocontrol is achieved via steric approach control : the bulky substituent at the C4 position of the oxazolidinone ring physically shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face[1]. Because imide enolates are relatively electron-deficient, they require highly reactive electrophiles (e.g., primary iodides, allylic, or benzylic halides).

The Myers Pseudoephedrine System: Pseudoephedrine is acylated to form a tertiary amide. Deprotonation requires >2 equivalents of LDA to form a dianion (an alkoxide-enolate)[2]. The resulting (Z)-enolate is directed not by pure steric bulk, but by solvent-blocking . The secondary lithium alkoxide coordinates with solvent molecules (THF), creating a bulky solvation sphere that blocks one face of the enolate[2]. Because tertiary amide enolates are extremely electron-rich, they are exceptionally nucleophilic, allowing for asymmetric alkylation with unreactive electrophiles, including secondary halides and epoxides[2].

Enolate_Mechanisms cluster_evans Evans Oxazolidinone: Imide Enolate cluster_myers Myers Pseudoephedrine: Amide Enolate E1 N-Acyl Oxazolidinone E2 Chelated Z-Enolate (Li+ coordinated) E1->E2 LDA, THF, -78°C E3 Alkylated Imide (High dr) E2->E3 R-X (Reactive only) Steric Approach Control M1 Pseudoephedrine Amide M2 Alkoxide-Directed Z-Enolate (LiCl Disaggregated) M1->M2 LDA (2.2 eq), LiCl THF, -78°C to 0°C M3 Alkylated Amide (High dr) M2->M3 R-X (Broad Scope) Solvent-Blocked Face

Fig 1: Mechanistic pathways of Evans and Myers chiral auxiliaries during enolization and alkylation.

Quantitative Performance & Scope

The following table summarizes the operational parameters and performance metrics of both systems based on established literature[3],[1],[2].

Performance Metric(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinonePseudoephedrine Amides
Enolate Type Imide Enolate (Chelated)Tertiary Amide Enolate (Alkoxide-directed)
Nucleophilicity ModerateExtremely High
Electrophile Scope Primary, allylic, benzylic halidesPrimary, secondary halides, epoxides
Typical dr > 95:595:5 to ≥ 99:1
Reaction Temperature Strictly –78 °C–78 °C to 0 °C (Enolate is highly stable)
Cleavage Risk Potential partial racemization during basic hydrolysisZero to negligible racemization
Regulatory Status Unrestricted, widely available commerciallyHighly restricted (DEA List I Chemical)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, where visual cues and chemical causality confirm the success of each step.

Protocol A: Evans Oxazolidinone Alkylation

Causality & Design: The use of strictly controlled cryogenic temperatures (–78 °C) is non-negotiable. Warming an imide enolate can lead to ketene elimination, destroying the chiral auxiliary and severely lowering yields.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to –78 °C. Add LDA or NaHMDS (1.1 equiv) dropwise. Stir for 30 minutes.

  • Alkylation: Add the reactive electrophile (e.g., benzyl bromide, 1.5–3.0 equiv) neat or as a THF solution.

  • Self-Validation/Quench: The reaction must be quenched with saturated aqueous NH₄Cl before the cooling bath is removed. This ensures the kinetic (Z)-enolate geometry is preserved until the carbon-carbon bond is fully formed, preventing thermodynamic equilibration.

Protocol B: Myers Pseudoephedrine Alkylation

Causality & Design: The addition of anhydrous LiCl is the linchpin of this methodology. Amide enolates naturally form unreactive hexameric aggregates in solution. LiCl acts as a disaggregating agent, shifting the equilibrium toward highly reactive monomeric species[2].

  • Preparation: Suspend the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF (0.3 M). Add diisopropylamine (2.3 equiv) and cool to –78 °C.

  • Enolization: Add n-BuLi (2.2 equiv) dropwise.

  • Self-Validation: Visual Cue: Prior to n-BuLi addition, the LiCl remains largely insoluble. Upon the formation of the dianion, the LiCl rapidly dissolves into the THF solution[3]. This dissolution is a direct visual confirmation that the highly reactive, disaggregated enolate has successfully formed.

  • Alkylation: Add the alkyl halide (1.5 equiv). Because the amide enolate is highly stable, the reaction can be safely warmed to 0 °C or even room temperature for unreactive secondary electrophiles[2].

Auxiliary Cleavage & Product Fidelity

The ultimate test of a chiral auxiliary is its removal. The cleavage step must proceed with absolute fidelity, avoiding the racemization of the newly established α-stereocenter.

  • Evans Cleavage: The imide carbonyl is highly activated. Hydrolysis to the carboxylic acid is typically achieved using LiOH/H₂O₂. The H₂O₂ forms a highly nucleophilic hydroperoxide anion that attacks the imide carbonyl selectively, minimizing the risk of enolization (and thus racemization) of the product. Reduction to the primary alcohol is achieved cleanly with LiBH₄.

  • Myers Cleavage: Tertiary amides are notoriously robust, which is a double-edged sword. However, Myers developed highly specific cleavage conditions. Hydrolysis to the acid is achieved via strong base (KOH, reflux) or acid. Because the amide enolate is so difficult to form without a directed strong base like LDA, the product undergoes zero racemization during boiling basic hydrolysis[3]. Reduction to the alcohol is achieved via lithium amidoborane (LiNH₂BH₃)[2].

Cleavage_Pathways Aux Alkylated Chiral Auxiliary (Evans or Myers) Acid Carboxylic Acid (Retention of ee) Aux->Acid Evans: LiOH / H2O2 Myers: KOH, reflux Alcohol Primary Alcohol (Retention of ee) Aux->Alcohol Evans: LiBH4 Myers: LiNH2BH3 Ketone Ketone / Aldehyde (Retention of ee) Aux->Ketone Evans: Weinreb Amide + RMgX Myers: RMgX directly

Fig 2: Cleavage strategies for Evans and Myers auxiliaries to yield diverse chiral building blocks.

Regulatory & Practical Considerations

While the pseudoephedrine auxiliary offers superior nucleophilicity and robust cleavage, its application is severely bottlenecked by regulatory restrictions. Because pseudoephedrine is a direct precursor to illicit methamphetamine, it is classified as a highly regulated substance (e.g., DEA List I in the United States) and is outright banned in several countries[4].

To circumvent this, the Myers group subsequently developed4, a structurally related auxiliary synthesized from benzil that cannot be converted into amphetamines[4],[2]. Pseudoephenamine mimics the exact alkoxide-directed enolate geometry of pseudoephedrine while offering enhanced crystallinity, making it the modern standard for amide-based asymmetric alkylation[4]. Conversely, Evans oxazolidinones remain completely unrestricted, commercially abundant, and continue to serve as the gold standard for early-stage drug discovery and scale-up campaigns[1].

References

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. URL:[Link]

  • Morales, M. R.; Mennen, S. R.; Machajewski, T. D.; Myers, A. G. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." NIH / Journal of the American Chemical Society, 2012. URL:[Link]

  • Wikipedia Contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Unambiguous Determination of Absolute Configuration

In the realms of stereoselective synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. The biological...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of stereoselective synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. The biological activity of a compound, its efficacy, and its toxicological profile are intrinsically linked to its stereochemistry. For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is not merely a final step in characterization but a critical determinant of a molecule's potential. This guide provides an in-depth comparison of the principal analytical techniques for determining absolute configuration, grounded in experimental data and field-proven insights to empower you in making the most informed decisions for your research.

The Imperative of Knowing the Absolute Configuration

Enantiomers, non-superimposable mirror-image isomers, often exhibit dramatically different interactions with the chiral environment of biological systems. One enantiomer of a drug may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful side effects. Therefore, the rigorous determination of the absolute configuration of a new chemical entity is a non-negotiable aspect of its development and is mandated by regulatory bodies for the approval of enantiopure therapeutics.

A Comparative Overview of Key Methodologies

The selection of an appropriate technique for determining absolute configuration hinges on several factors, including the physical state of the sample, the quantity of material available, the molecular complexity, and the instrumentation at hand. Here, we compare the four most powerful and widely adopted methods: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism, Electronic Circular Dichroism, and Nuclear Magnetic Resonance Spectroscopy with Chiral Derivatizing Agents.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the 3D structure directly.[1]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4]Formation of diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[5][6]
Typical Sample Amount < 1 mg (for a single crystal of ~0.1 mm)[7]5-15 mg (recoverable)[3]0.1 - 1 mg1-5 mg[7]
Typical Measurement Time 6-24 hours for data collection and analysis.[7]1-12 hours for spectral acquisition.[8]< 1 hour for spectral acquisition.4-6 hours (including derivatization).[7]
Key Advantage Considered the "gold standard," providing an unambiguous and direct determination of the 3D structure and absolute configuration.[1]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore.[2][8]High sensitivity and requires a small amount of sample.Widely accessible instrumentation (NMR). Well-established empirical models for data interpretation.[5]
Key Limitation The absolute requirement to grow a high-quality single crystal, which can be a significant bottleneck.[2]Requires quantum chemical calculations for interpretation. Can be sensitive to conformational flexibility.[9]Requires the presence of a suitable chromophore near the stereocenter. Can be complicated by conformational flexibility.[10]Requires chemical derivatization, which may not be straightforward for all functional groups and can introduce potential side reactions. Interpretation can be complex for flexible molecules.[6]
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the most definitive method for determining the absolute configuration of a chiral molecule, providing a direct visualization of the atomic arrangement in three-dimensional space.[1]

The Principle of Anomalous Dispersion

Under normal scattering conditions, the diffraction intensities of a crystal and its mirror image are identical (Friedel's Law). However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion occurs.[11] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. By carefully measuring the intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute configuration of the molecule can be determined.[12]

Experimental Workflow

The successful determination of absolute configuration by SC-XRD is a multi-step process that demands meticulous execution.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement Crystallization Crystallization of Enantiopure Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Screening Initial Diffraction Screening Mounting->Screening Collection Full Data Collection (with Cu Kα radiation if possible) Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Absolute Absolute Structure Determination Refinement->Absolute vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Sample Preparation (Solution) Measurement VCD/IR Spectrum Measurement SamplePrep->Measurement Comparison Comparison of Experimental and Calculated Spectra Measurement->Comparison ConfSearch Conformational Search (MMFF/DFT) DFTCalc DFT Calculation of VCD/IR Spectra for Low-Energy Conformers ConfSearch->DFTCalc Boltzmann Boltzmann Averaging of Spectra DFTCalc->Boltzmann Boltzmann->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Figure 2: Workflow for absolute configuration determination using VCD.

Detailed Protocol for VCD Analysis:
  • Experimental Measurement :

    • Dissolve the sample (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃). [3] * Acquire the VCD and IR spectra using a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio. [2]2. Computational Simulation :

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or density functional theory (DFT) to identify all low-energy conformers. [13] * For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., with the B3LYP functional and a 6-31G* basis set) to predict its VCD and IR spectra. [14] * Generate a Boltzmann-averaged calculated spectrum based on the relative free energies of the conformers. [13]3. Comparison and Assignment :

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite. [2]

Electronic Circular Dichroism (ECD)

ECD measures circular dichroism in the UV-Vis region, corresponding to electronic transitions. [4]This technique is highly sensitive but requires the molecule to possess a suitable chromophore that absorbs in this region. The workflow for ECD is analogous to that of VCD, involving experimental measurement and comparison with TD-DFT (Time-Dependent Density Functional Theory) calculated spectra. [17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a ubiquitous tool in chemical analysis. While enantiomers are indistinguishable in a standard NMR experiment, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). [6]

The Mosher's Method: A Classic Approach

The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. [5]It involves the formation of diastereomeric esters or amides by reacting the analyte with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. [15]

Principle of Mosher's Method

The distinct chemical shifts observed in the ¹H NMR spectra of the resulting diastereomers are due to the anisotropic effect of the phenyl ring of the MTPA moiety. [5]By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage, the absolute configuration can be deduced based on a conformational model of the Mosher's esters/amides. [16]

Experimental Workflow for Mosher's Method

mosher_workflow cluster_rxn Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation ReactR React Chiral Analyte with (R)-MTPA NMR_R Acquire ¹H NMR of (R)-diastereomer ReactR->NMR_R ReactS React Chiral Analyte with (S)-MTPA NMR_S Acquire ¹H NMR of (S)-diastereomer ReactS->NMR_S Assign Assign Proton Signals NMR_R->Assign NMR_S->Assign CalcDelta Calculate Δδ (δS - δR) Assign->CalcDelta Model Apply Mosher's Model CalcDelta->Model Assignment Assign Absolute Configuration Model->Assignment

Sources

Validation

Chiral HPLC Analysis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone: A Comparative Method Development Guide

Executive Summary & Mechanistic Context (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a highly rigid, stereochemically demanding molecule. While the cis-isomers ((4R,5S) and (4S,5R)) are universally recognized as the clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a highly rigid, stereochemically demanding molecule. While the cis-isomers ((4R,5S) and (4S,5R)) are universally recognized as the classical Evans chiral auxiliaries, the trans-(4R,5R) and (4S,5S) enantiomeric pair presents identical, rigorous demands for chiral purity analysis during asymmetric synthesis. Determining the enantiomeric excess ( ee ) of these products is critical, as any enantiomeric leakage directly translates to diastereomeric impurities in downstream carbon-carbon bond-forming reactions.

As an Application Scientist, I approach the chiral separation of oxazolidinones not as a trial-and-error exercise, but as a predictable manipulation of intermolecular forces. The oxazolidinone ring offers three distinct interaction vectors for a Chiral Stationary Phase (CSP):

  • Hydrogen Bonding: The carbamate moiety (C=O and NH) acts as both a hydrogen bond acceptor and donor.

  • π−π Interactions: The C5-phenyl ring provides a rich electron cloud for aromatic stacking.

  • Steric Inclusion: The C4-methyl group dictates the spatial fit of the molecule into the chiral cavities of the stationary phase.

Mechanistic_Pathway Analyte (4R,5R)-Oxazolidinone HBond Hydrogen Bonding (C=O & NH) Analyte->HBond Dipole PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi Aromatic Steric Steric Inclusion (Methyl Group) Analyte->Steric Shape CSP Chiral Stationary Phase (CSP Cavity) HBond->CSP PiPi->CSP Steric->CSP

Fig 1. Tripartite mechanistic interactions between the oxazolidinone analyte and the CSP cavity.

Comparison of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​>1.5 ) for 4-methyl-5-phenyl-2-oxazolidinone enantiomers, the choice of CSP and mobile phase mode (Normal Phase vs. Polar Organic Mode) is the primary determinant of success.

A. Polysaccharide-Based Columns (Amylose vs. Cellulose)

Columns such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standards [1].

  • The Causality of Selectivity: The amylose backbone forms a tighter helical structure compared to the more linear cellulose backbone. For the (4R,5R) trans-isomer, the amylose cavity often provides superior steric inclusion of the C4-methyl group, leading to sharper peaks and higher selectivity ( α ).

  • Eluent Hysteresis: When using these columns in Polar Organic Mode (POM) with mixtures like MeOH/IPA, researchers must be aware of hysteresis—the phenomenon where the column's enantioselectivity temporarily changes depending on the history of the mobile phases passed through it [1].

B. Macrocyclic Glycopeptide Columns (Teicoplanin Aglycone)

The Astec CHIROBIOTIC TAG column utilizes teicoplanin aglycone covalently bonded to silica[3].

  • The Causality of Selectivity: Unlike polysaccharide columns that rely heavily on steric inclusion, the TAG column excels in Polar Organic Mode (100% Methanol) by leveraging strong dipole-dipole interactions and hydrogen bonding within its aglycone "basket" [2]. This completely alters the elution order and drastically reduces run times compared to traditional Normal Phase (Hexane/IPA) methods.

Quantitative Performance Comparison

The following table synthesizes expected chromatographic data for the enantioseparation of 4-methyl-5-phenyl-2-oxazolidinone across different platforms [1, 2, 4].

Column / CSPMobile PhaseFlow Rate tR1​ (min) tR2​ (min)Resolution ( Rs​ )Performance Notes
Chiralpak AD-H Hexane / IPA (90:10)1.0 mL/min~8.5~11.2> 2.0Excellent inclusion. Standard normal phase choice.
Chiralcel OD-H Hexane / IPA (90:10)1.0 mL/min~11.9~18.2> 1.5Broader peaks due to different chiral cavity shape.
CHIROBIOTIC TAG 100% Methanol (POM)0.8 mL/min5.089.62> 3.0Fastest run time. Superior solubility in MeOH.

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity before sample data is accepted. The following protocol outlines a self-validating workflow for determining the ee of a synthesized (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone batch.

Workflow Prep 1. Sample Preparation 1 mg/mL in Mobile Phase Equil 2. Column Equilibration AD-H, OD-H, or TAG Prep->Equil Racemic 3. Racemic Standard Injection Establish tR1 and tR2 Equil->Racemic Sample 4. Enantiomer Injection Determine (4R,5R) Purity Racemic->Sample Baseline Resolution Valid 5. System Validation Check Rs > 1.5 & Tailing < 1.2 Sample->Valid

Fig 2. Self-validating chiral HPLC method development workflow for ee determination.
Step-by-Step Methodology: CHIROBIOTIC TAG (Polar Organic Mode)

Rationale: We select the CHIROBIOTIC TAG method using 100% Methanol because it avoids the solubility issues and high backpressures associated with Hexane/IPA mixtures, while delivering exceptional resolution in under 10 minutes [2].

  • Mobile Phase Preparation:

    • Use HPLC-grade Methanol (100%).

    • Expert Insight: Do not add acidic or basic modifiers (like TFA or DEA). Oxazolidinones are neutral molecules; modifiers will only increase baseline noise and degrade the silica bed over time without improving peak shape.

  • System Equilibration:

    • Install the CHIROBIOTIC TAG column (250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 25 °C. Temperature control is critical; a fluctuation of ±2 °C can shift retention times and alter the α value.

    • Purge the system and equilibrate at 0.8 mL/min until the UV baseline (monitored at 210 nm and 254 nm) is perfectly flat (approx. 20 column volumes).

  • Sample Preparation (The Self-Validation Step):

    • Vial A (Racemate): Dissolve 1 mg of racemic trans-4-methyl-5-phenyl-2-oxazolidinone in 1 mL of Methanol.

    • Vial B (Sample): Dissolve 1 mg of your synthesized (4R,5R) product in 1 mL of Methanol.

  • Chromatographic Execution:

    • Inject Vial A (10 µL): You must observe two distinct peaks at ~5.08 min and ~9.62 min. Calculate the resolution ( Rs​ ). If Rs​<1.5 , do not proceed. Wash the column or check for void volumes.

    • Inject Vial B (10 µL): Run the sample.

  • Data Analysis:

    • Integrate the peak areas. The ee is calculated as:

      ee(%)=Area(4R,5R)​+Area(4S,5S)​∣Area(4R,5R)​−Area(4S,5S)​∣​×100
    • Note on Chiroptical Detection: If coupling the UV detector with a laser-based polarimetry detector, ensure the linear dynamic range of both detectors is matched, as errors compound heavily at high enantiomeric excesses (>99% ee ) [4].

References

  • Szabó, Z.I. et al. "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Semmelweis University / Chirality.
  • "Rapid Method Development Techniques for Chiral LC/MS/MS." Sigma-Aldrich.
  • "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." PMC / NIH.
  • "HPLC Detection and Evaluation of Chiral Compounds with a Laser-Based Chiroptical Detector." PDR-Separations.
Comparative

Advanced Methodologies for the Determination of Enantiomeric Purity in Active Pharmaceutical Ingredients

As a Senior Application Scientist, I approach enantiomeric purity (EP) not merely as a regulatory compliance checkbox, but as a rigorous physical chemistry challenge. The FDA mandates strict stereoisomeric characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach enantiomeric purity (EP) not merely as a regulatory compliance checkbox, but as a rigorous physical chemistry challenge. The FDA mandates strict stereoisomeric characterization because enantiomers often exhibit profoundly disparate pharmacodynamic and pharmacokinetic profiles. Discriminating between molecules that possess identical scalar properties in an achiral environment requires the strategic introduction of chiral selectors.

This guide objectively compares the three most robust analytical techniques for EP determination: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR). By understanding the causality behind each method, researchers can select the optimal system for their specific Active Pharmaceutical Ingredient (API).

Methodological Selection Logic

Before diving into experimental protocols, it is critical to align the physicochemical properties of your API with the appropriate analytical technique.

Workflow N1 API Enantiomeric Purity Assessment N2 Is the API highly polar, water-soluble, or ionizable? N1->N2 N3 Does it require standard-free, rapid structural confirmation? N2->N3  No   N4 Capillary Electrophoresis (CE) using Cyclodextrins N2->N4  Yes   N5 qNMR with Chiral Solvating Agents (CSAs) N3->N5  Yes   N6 Chiral HPLC (Polysaccharide CSPs) N3->N6  No  

Decision matrix for selecting an enantiomeric purity determination method.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Mechanism

Chiral HPLC remains the gold standard for EP determination due to its robustness and scalability. The separation relies on the formation of transient diastereomeric complexes between the API enantiomers and a Chiral Stationary Phase (CSP)[1]. The difference in the thermodynamic stability of these complexes leads to differential retention times, enabling baseline separation[1]. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) provide a highly versatile chiral environment through hydrogen bonding, dipole-dipole interactions, and π−π stacking within a helical polymeric groove[1].

Self-Validating Experimental Protocol
  • Column Selection: Initiate screening with a broad-spectrum polysaccharide column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Optimization: For normal-phase chromatography, utilize Hexane/Isopropanol (e.g., 90:10 v/v). Causality note: Add 0.1% diethylamine (DEA) for basic APIs or 0.1% trifluoroacetic acid (TFA) for acidic APIs to suppress peak tailing by neutralizing residual silanols on the silica support.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column temperature at 25 °C. Lowering the temperature often enhances enantioselectivity (due to the enthalpic contribution to ΔΔG ) but may broaden peaks due to slower mass transfer kinetics.

  • System Validation: Inject a racemic standard to confirm baseline resolution ( Rs​>1.5 )[1]. To create a self-validating system, spike the pure enantiomer with exactly 0.1% of the undesired distomer. If the 0.1% peak is distinctly integrated with a Signal-to-Noise (S/N) ratio >10 , your Limit of Quantitation (LOQ) is verified.

Capillary Electrophoresis (CE) with Cyclodextrins

Causality & Mechanism

For highly polar or ionizable compounds, CE offers exceptional resolving power with minimal solvent consumption. The mechanism hinges on the differential electrophoretic mobilities of transient diastereomeric inclusion complexes formed between the enantiomers and a chiral selector (typically modified cyclodextrins like sulfobutylether- β -CD or methyl- β -cyclodextrin) added directly to the Background Electrolyte (BGE)[2]. Chiral recognition is driven by the hydrophobic inclusion of the API's aromatic moiety into the cyclodextrin cavity, coupled with hydrogen bonding at the cavity rim.

Self-Validating Experimental Protocol
  • Capillary Preparation: Condition a fused-silica capillary (typically 50 µm ID, 40 cm effective length) with 1 M NaOH, followed by water and the BGE.

  • BGE Formulation: Prepare a 50 mM phosphate buffer at an optimized pH (e.g., pH 2.5 to ensure basic APIs are fully protonated)[2]. Dissolve the chiral selector directly into the BGE. Causality note: If the chiral selector does not absorb UV light, a complete filling technique can be employed to drastically reduce total analysis time.

  • Injection & Voltage: Perform hydrodynamic injection (e.g., 50 mbar for 5 s). Apply a separation voltage of 15-20 kV.

  • System Validation: Monitor the current to ensure Joule heating is negligible (current should be stable and <50 µA). Confirm the elution order; ideally, the trace enantiomer should elute first to prevent it from being masked by the tailing of the major peak.

Quantitative NMR (qNMR) using Chiral Solvating Agents (CSAs)

Causality & Mechanism

When rapid, standard-free determination is required, qNMR is an invaluable tool. Traditional NMR cannot distinguish enantiomers directly in achiral solvents[3]. However, introducing a Chiral Solvating Agent (CSA) creates a chiral environment. The enantiomers interact with the CSA in solution, effectively forming transient diastereomers[3]. This interaction results in magnetic non-equivalence and distinct chemical shifts ( Δδ ) for corresponding protons, allowing for direct integration without the need for chemical derivatization or reference standards[3].

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve approximately 15 mg of the API in a deuterated solvent (e.g., CDCl 3​ or Methanol- d4​ )[3].

  • CSA Addition: Add the CSA (e.g., Pirkle's alcohol or a specific cyclodextrin) in an optimized molar ratio relative to the API (typically 1:1 to 1:5).

  • Acquisition Parameters: Acquire 1 H NMR spectra using a high-field spectrometer (400 MHz or higher). Causality note: Use a 30° tip angle and a prolonged relaxation delay (e.g., 1s or more) to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias[3]. Utilize 64 transients for an adequate S/N ratio[3].

  • System Validation: Integrate the resolved signals of the enantiomers. The enantiomeric excess ( ee ) is calculated directly from the integration area ratio. Verify that the baseline is perfectly flat; the LOQ can routinely reach below 1% of the minor component when properly shimmed[3].

Quantitative Data Comparison

To facilitate objective decision-making, the operational parameters of the three methodologies are summarized below:

ParameterChiral HPLCCapillary Electrophoresis (CE)qNMR with CSAs
Typical LOQ 0.05% - 0.1%0.1% - 0.25%< 1.0%[3]
Resolution ( Rs​ ) High ( >1.5 common)[1]Very High ( >2.0 common)Moderate (depends on Δδ )
Analysis Time 10 - 30 mins5 - 20 mins5 - 10 mins (post-prep)
Sample Requirement ~1 mg< 0.1 mg10 - 15 mg[3]
Primary Advantage Gold standard, preparative scale-up possibleHigh efficiency, low solvent and selector consumptionNo standards required, simultaneous structural confirmation[3]

Conclusion

The determination of enantiomeric purity is not a one-size-fits-all endeavor. Chiral HPLC remains the most universally applicable method, particularly when scaling up to preparative isolation. However, for highly polar analytes or when minimizing solvent consumption is paramount, CE with cyclodextrins offers unparalleled efficiency. Conversely, qNMR with CSAs bypasses the need for costly chiral columns and reference standards entirely, making it the premier choice for rapid, early-stage structural and stereochemical confirmation.

Sources

Validation

Mosher's acid analysis for stereochemistry confirmation

An in-depth technical comparison and experimental guide for confirming the absolute configuration of chiral molecules, tailored for researchers and drug development professionals. Executive Summary The determination of a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and experimental guide for confirming the absolute configuration of chiral molecules, tailored for researchers and drug development professionals.

Executive Summary

The determination of absolute stereochemistry is a critical bottleneck in natural product synthesis and drug development, as enantiomers often exhibit wildly divergent pharmacological profiles. While X-ray crystallography remains the gold standard, it is frequently derailed by molecules that refuse to crystallize. In solution-state analysis, Mosher’s acid derivatization (using α -methoxy- α -trifluoromethylphenylacetic acid, MTPA) paired with NMR spectroscopy stands as the most robust empirical method for secondary carbinols and amines[1].

This guide objectively compares Mosher’s analysis against modern orthogonal techniques—such as Vibrational Circular Dichroism (VCD) and X-ray diffraction—and provides a self-validating experimental workflow to ensure foolproof stereochemical assignment.

The Mechanistic Logic of Mosher's Method

Mosher’s method does not measure chirality directly; rather, it translates stereochemistry into a measurable magnetic phenomenon.

When a chiral secondary alcohol reacts with (R)- and (S)-MTPA reagents, it forms diastereomeric esters. The causality behind the method relies on a highly favored conformational state: the Mosher Plane . In solution, the trifluoromethyl group (CF 3​ ), the carbonyl oxygen, and the carbinol methine proton (H α​ ) align in a single plane[2].

Because the phenyl ring of the MTPA moiety sits perpendicular to this plane, it generates a strong diamagnetic shielding cone . Protons situated directly above or below this phenyl ring experience an upfield shift (lower δ ppm) in the 1 H NMR spectrum. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) between the (S)-MTPA and (R)-MTPA esters, researchers can map which protons reside on which side of the molecule, unambiguously revealing the 3D spatial arrangement[3].

MosherLogic Calc Determine ΔδSR (δS - δR) for adjacent protons Pos ΔδSR > 0 (Positive Shift) Calc->Pos Neg ΔδSR < 0 (Negative Shift) Calc->Neg Right Protons located on the RIGHT side of Mosher plane Pos->Right Left Protons located on the LEFT side of Mosher plane Neg->Left Config Build 3D spatial arrangement & assign (R) or (S) Right->Config Left->Config

Logical decision tree for assigning spatial arrangement using ΔδSR values.

Comparative Performance Analysis

To select the appropriate analytical route, scientists must weigh the physical state of the analyte, the presence of reactive functional groups, and computational overhead. Below is a quantitative and qualitative comparison of the leading methodologies[2][4][].

ParameterMosher's Acid Analysis (NMR)X-Ray Crystallography (Bijvoet)Vibrational Circular Dichroism (VCD)Chiral Chromatography (HPLC)
Primary Analyte State Solution (1–5 mg)Single Crystal ( >0.1 mm)Solution (1–10 mg)Solution ( <1 mg)
Prerequisites Reactive -OH or -NH 2​ groupCrystallizability, Heavy atomAccurate DFT modelingKnown reference standards
Time to Result 1–2 DaysDays to Weeks2–5 Days (Computation-heavy)Hours
Relative Cost Low (Standard NMR & Reagents)High (Diffractometer time)Medium (VCD spectrometer)Low to Medium
Accuracy / Confidence High (for rigid/predictable systems)Absolute (Gold Standard)High (if conformers are modeled)Moderate (Empirical)
Primary Limitation Fails with severe steric hindranceMany oils never crystallizeHighly flexible molecules failCannot assign de novo config

When to choose Mosher's over alternatives: If your compound is an amorphous solid or oil containing a secondary alcohol, X-ray crystallography is immediately disqualified. While VCD is a powerful solution-state alternative that requires no derivatization, it relies heavily on Density Functional Theory (DFT) calculations[4]. If the molecule is highly flexible (e.g., macrolides or long aliphatic chains), the sheer number of conformers makes VCD spectra nearly impossible to confidently deconvolute. In these cases, Mosher's method is the most reliable empirical choice[6].

Self-Validating Experimental Protocol

A major pitfall in derivatization is the risk of kinetic resolution or incomplete reaction, which can lead to false assignments. The following protocol is designed as a self-validating system : it uses internal controls (such as 19 F NMR monitoring) to ensure the integrity of the data[1].

Step 1: Sample Preparation & Aliquoting
  • Thoroughly dry the unknown chiral alcohol (approx. 2–5 mg) under high vacuum to remove trace water, which will hydrolyze the MTPA-Cl reagent.

  • Split the sample into two equal aliquots in dry NMR tubes or micro-vials.

Step 2: Parallel Derivatization

Causality Note: We run both (R)- and (S)-derivatizations rather than comparing one derivative to the underivatized alcohol. This cancels out isotropic solvent effects, isolating only the anisotropic shielding caused by the MTPA phenyl ring.

  • Dissolve each aliquot in 0.5 mL of anhydrous CDCl 3​ or CH 2​ Cl 2​ .

  • Add an excess (3–5 equivalents) of anhydrous pyridine. Purpose: Acts as an acid scavenger to neutralize the HCl byproduct.

  • Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Purpose: DMAP acts as a nucleophilic catalyst, accelerating the reaction for sterically hindered alcohols.

  • To Vial A, add 2–3 equivalents of (R)-MTPA-Cl. To Vial B, add 2–3 equivalents of (S)-MTPA-Cl.

  • Stir at room temperature for 2 to 12 hours, depending on steric hindrance.

Step 3: Validation via 19 F NMR

Before proceeding to complex 2D NMR assignments, run a quick 19 F NMR on the crude mixtures.

  • Validation Check 1 (Completion): Look for the disappearance of the unreacted MTPA-Cl peak and the emergence of the MTPA-ester peak.

  • Validation Check 2 (Enantiomeric Purity): If your starting alcohol was not enantiopure, the 19 F spectrum will show two distinct CF 3​ signals. If only one sharp singlet is present, you have successfully derivatized a single enantiomer without kinetic resolution skewing the bulk sample.

Step 4: Workup & 1D/2D NMR Acquisition
  • Quench the reaction with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , and filter through a short plug of silica to remove DMAP and pyridine salts.

  • Acquire high-resolution 1 H NMR, COSY, and HSQC spectra for both the (S)-MTPA and (R)-MTPA esters.

  • Assign all protons adjacent to the chiral center using the 2D spectra.

MosherWorkflow Start Chiral Alcohol/Amine (Unknown Configuration) DerivR Derivatization with (R)-MTPA-Cl Start->DerivR Aliquot 1 DerivS Derivatization with (S)-MTPA-Cl Start->DerivS Aliquot 2 NMR_R 1H & 19F NMR Acquisition ((S)-Ester) DerivR->NMR_R Workup NMR_S 1H & 19F NMR Acquisition ((R)-Ester) DerivS->NMR_S Workup Delta Calculate ΔδSR (δS - δR) NMR_R->Delta NMR_S->Delta Model Map to Mosher Conformational Model Delta->Model Result Absolute Configuration Assigned Model->Result

Workflow for Mosher's acid derivatization and NMR analysis.

Data Interpretation & Spatial Mapping

Once the spectra are assigned, calculate the ΔδSR for every proton surrounding the chiral center.

The Internal Consistency Check: A successful Mosher analysis must be internally consistent. When you map the ΔδSR values onto the 2D structure of your molecule, all protons with positive values must cluster on one side of the chiral center, and all protons with negative values must cluster on the opposite side[2].

If you observe a random scattering of positive and negative signs, the self-validating system has triggered a failure state. This indicates that the molecule is undergoing severe conformational exchange (violating the idealized Mosher Plane) or that an adjacent functional group is causing competing anisotropic shielding. In such cases, the data cannot be trusted, and the researcher must pivot to VCD or attempt crystallization for X-ray analysis[6].

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]

  • Cimmino, A., et al. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Wang, Y., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs (MDPI).[Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Asymmetric Synthesis Results

For researchers at the forefront of chemical synthesis and drug development, the successful execution of an asymmetric reaction is only the beginning. The crucial next step—rigorous validation of the stereochemical outco...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of chemical synthesis and drug development, the successful execution of an asymmetric reaction is only the beginning. The crucial next step—rigorous validation of the stereochemical outcome—is paramount. It is the analytical data that transforms a promising reaction into a verifiable scientific advancement or a viable therapeutic candidate. This guide provides an in-depth comparison of the essential validation techniques, moving beyond mere protocols to explain the underlying principles and strategic choices that ensure data integrity and trustworthiness.

The validation of an asymmetric synthesis hinges on answering two fundamental questions:

  • What is the enantiomeric excess (e.e.)? This quantifies the purity of the product, telling us how much of the desired enantiomer was produced compared to its mirror image.[1]

  • What is the absolute configuration (AC)? This definitively identifies the 3D spatial arrangement of the atoms, assigning the molecule as R or S.[2]

This guide is structured to address these two pillars of stereochemical validation, offering a comparative analysis of the primary analytical techniques and the rationale for their application.

Part 1: Quantifying Success — The Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is the measurement of a chiral substance's purity.[1] It is a direct reflection of the success of an asymmetric transformation.[3] The calculation is straightforward, based on the relative amounts of the two enantiomers:

% e.e. = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| * 100[4]

The challenge lies in obtaining an accurate measurement of the individual enantiomer concentrations. This requires a chiral environment to differentiate the two, which is most commonly achieved through chromatography or NMR spectroscopy.

Workflow for Enantiomeric Excess (e.e.) Determination

Enantiomeric Excess Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing cluster_Result Result Prep Crude Product from Asymmetric Synthesis Purify Purification (e.g., Flash Chromatography) Prep->Purify Sample Prepare Analytical Sample (Dissolve in Mobile Phase/NMR Solvent) Purify->Sample Analysis Chiral Analysis (HPLC, SFC, GC, or NMR) Sample->Analysis Data Acquire Chromatogram or Spectrum Analysis->Data Integrate Integrate Peaks (Area_major, Area_minor) Data->Integrate Calculate Calculate % e.e. Integrate->Calculate Result Validated Enantiomeric Excess Calculate->Result

Caption: General workflow for determining the enantiomeric excess of a synthesized compound.

Comparative Analysis of e.e. Determination Methods

The choice of technique is a critical decision, balancing the physicochemical properties of the analyte with the required speed, sensitivity, and available resources.

FeatureChiral HPLCChiral SFCChiral GCNMR with Chiral Discriminating Agents
Principle Differential interaction with a Chiral Stationary Phase (CSP).[5]Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase.[6]Separation of volatile enantiomers on a CSP in a capillary column.[7]Formation of diastereomeric complexes with distinct NMR signals.[8]
Typical Analytes Broad applicability; ideal for non-volatile and thermally sensitive compounds.[]Similar to HPLC but often better for polar compounds and preparative scale.[6][10]Volatile and thermally stable compounds only.[3]Compounds with functional groups (e.g., -OH, -NH₂, -COOH) that can interact with the agent.[8]
Analysis Time 10 - 30 minutes.[7]3 - 10 minutes. Faster due to low viscosity of supercritical CO₂.[10]5 - 20 minutes.[7]2 - 10 minutes. Very rapid data acquisition.[7]
Resolution Excellent.[7]Excellent, often complementary to HPLC.[6]Very High.[7]Variable; depends on the agent and analyte, may have signal overlap.
Solvent Usage High (organic solvents).[5]Low. Primarily uses CO₂, significantly reducing organic solvent waste.[10]Very Low (carrier gas).[7]Low (NMR solvents).[8]
Key Advantage Universally applicable and well-established.[4]Speed and Sustainability. Ideal for high-throughput screening and green chemistry initiatives.[10]High efficiency and sensitivity for suitable analytes.[3]Speed and Universality. Does not require a specific chromophore; nearly universal detection.
Key Limitation Slower analysis times and high solvent consumption.[5]Requires specialized instrumentation.Limited to volatile and thermally stable analytes.[3]Lower sensitivity and potential for signal overlap; requires a chiral agent.[8]
Experimental Protocols: A Closer Look

This method is the workhorse of academic and industrial labs for its robustness and wide applicability.[4] The key to success is the empirical process of selecting the right Chiral Stationary Phase (CSP) and mobile phase.[4]

Rationale: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the immobilized chiral selector on the stationary phase.[4] The difference in the stability of these complexes leads to different retention times. The choice of a polysaccharide-based column (e.g., derivatized cellulose or amylose) is a common starting point due to their broad enantiorecognition capabilities.

Step-by-Step Methodology:

  • Analyte Characterization: Determine the analyte's structure, functional groups, and UV absorbance profile to guide column and detector wavelength selection.[4]

  • Column and Mobile Phase Screening:

    • Equilibrate a chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Inject a racemic standard of the analyte to confirm the separation of two peaks. If no separation is observed, screen different columns and mobile phase compositions (e.g., varying the alcohol modifier, adding acidic/basic additives).[4]

  • Method Optimization: Once partial separation is achieved, fine-tune the mobile phase ratio, flow rate (typically 0.5-1.5 mL/min), and column temperature to maximize resolution.[4] Lowering the temperature often improves chiral recognition.[4]

  • Sample Analysis:

    • Dissolve a known quantity of the purified reaction product in the mobile phase.

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram.

  • Data Processing:

    • Identify the peaks corresponding to the major and minor enantiomers based on the racemic standard.

    • Integrate the peak areas.

    • Calculate the % e.e. using the standard formula.[4]

Rationale: This technique avoids covalent modification and relies on the formation of rapidly equilibrating, non-covalent diastereomeric complexes in solution.[8][11] These complexes exist in a chiral environment, causing the corresponding protons on the two enantiomers to experience slightly different magnetic fields and thus appear as distinct signals in the NMR spectrum.[8] This method is fast and requires no analyte chromophore.

Step-by-Step Methodology:

  • Agent Selection: Choose an appropriate Chiral Solvating Agent (CSA). For example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is effective for analytes like sulfoxides or amines.

  • Sample Preparation:

    • Accurately weigh the analyte (e.g., 5-10 mg) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube (typically 1-5 equivalents). The optimal amount should be determined empirically to achieve the best separation of signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the analyte-CSA mixture. Ensure a sufficient number of scans for a high signal-to-noise ratio, which is critical for accurate integration.[8]

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction).[8]

    • Identify a well-resolved proton signal that has split into two distinct peaks or multiplets, representing the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the % e.e. from the ratio of the integrals.

Part 2: Defining Reality — The Determination of Absolute Configuration (AC)

While e.e. measures purity, it doesn't identify which enantiomer is which. Determining the absolute configuration is a non-negotiable step, particularly in drug development, where the biological activity can be confined to a single enantiomer.[12]

Decision Tree for Selecting an Absolute Configuration (AC) Determination Method

AC Determination Decision Tree Start Need to Determine Absolute Configuration Crystalline Is the sample a high-quality single crystal? Start->Crystalline Xray X-ray Crystallography (Gold Standard) Crystalline->Xray Yes NonCrystalline Sample is an oil, amorphous solid, or solution Crystalline->NonCrystalline No Derivatize Is chemical derivatization acceptable? NonCrystalline->Derivatize VCD Vibrational Circular Dichroism (VCD) Derivatize->VCD No NMR_Method NMR-based Methods (e.g., Mosher's Ester Analysis) Derivatize->NMR_Method Yes

Caption: A decision-making guide for choosing the appropriate AC determination technique.

Comparative Analysis of AC Determination Methods
MethodPrincipleKey AdvantageKey Limitation
X-ray Crystallography Analysis of the diffraction pattern of X-rays passing through a single crystal. Anomalous dispersion effects allow for unambiguous AC determination.[13][14]Definitive & Unambiguous. Provides the precise 3D arrangement of all atoms in the solid state.[14][15]Requires a high-quality single crystal, which can be difficult or impossible to grow.[13]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Does not require crystallization. Applicable to oils, liquids, and dissolved solids.[16]Requires comparison to computationally expensive DFT calculations. The accuracy of the result depends on the quality of the theoretical model.[16][17]
NMR (e.g., Mosher's Method) Covalent derivatization of the analyte with a chiral reagent (e.g., Mosher's acid) to form diastereomers. The differential chemical shifts of the diastereomers in the NMR spectrum are analyzed to deduce the AC.[18]Uses standard NMR instrumentation.Requires chemical modification of the analyte and an available functional group. The synthesis and purification of the diastereomers can be laborious.
Experimental Protocols: A Closer Look

Rationale: This is the "gold standard" because it provides a direct visualization of the molecule's structure.[14] When X-rays interact with the electron clouds of atoms, they are diffracted. For chiral molecules in a non-centrosymmetric crystal lattice, the diffraction pattern is slightly different for the true structure versus its mirror image, an effect known as anomalous dispersion.[19] This difference, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.[13]

Step-by-Step Methodology:

  • Crystallization: This is the most critical and often most challenging step. Grow single crystals of the enantiomerically pure compound. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (preferably from a Cu source for light-atom structures) and collect the diffraction data as the crystal is rotated.[13][14]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to create a final, accurate molecular model.[13]

  • Absolute Configuration Assignment: Analyze the anomalous scattering data. A Flack parameter value close to 0 with a small standard uncertainty indicates the assigned configuration is correct; a value close to 1 indicates the configuration should be inverted.[14]

Rationale: VCD is a powerful alternative when single crystals cannot be obtained.[16] While enantiomers have identical standard infrared (IR) absorption spectra, their VCD spectra are perfect mirror images. The protocol involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). A match confirms the AC is R; a mirror-image match confirms the AC is S.[12]

Step-by-Step Methodology:

  • Experimental Measurement:

    • Dissolve the enantiomerically pure sample in a suitable, non-absorbing solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra on a VCD spectrometer. This can take several hours to achieve a good signal-to-noise ratio.[20]

  • Computational Calculation:

    • Using computational chemistry software (e.g., Gaussian), perform a conformational search to find the low-energy conformers of the molecule.

    • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate the predicted, population-weighted IR and VCD spectra for one enantiomer (e.g., the R-enantiomer).[16]

  • Spectral Comparison and Assignment:

    • Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its inverse (which represents the S-enantiomer).

    • If the experimental spectrum's major bands agree in sign and relative intensity with the calculated R-spectrum, the absolute configuration is assigned as R.[16] If they agree with the inverse, the configuration is S.

Conclusion: An Integrated Approach to Trustworthy Results

The validation of an asymmetric synthesis is a multi-faceted process that demands a thoughtful, evidence-based approach. No single technique is universally superior; instead, the researcher must choose the right tool for the job. Chiral chromatography, particularly SFC, offers an unparalleled combination of speed and resolution for determining enantiomeric excess, making it ideal for reaction screening and optimization. For absolute configuration, X-ray crystallography remains the definitive arbiter, but VCD provides a robust and essential alternative for the vast number of compounds that resist crystallization. By understanding the principles, advantages, and limitations of each method, researchers can design a validation strategy that is not only efficient but also produces a complete, trustworthy, and defensible stereochemical assignment.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Journal of Chromatography B. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chemical Society Reviews. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches.
  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules.
  • BenchChem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess.
  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Journal of Chemical Education. (2020). Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol: A Discovery-Based Undergraduate Laboratory Experiment.
  • JASCO. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.
  • Chemistry Steps. (2025). How to Determine the R and S Configuration.
  • PMC. (2015). Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method.
  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess from NMR Spectra.
  • BenchChem. (n.d.). A Researcher's Guide to Validating Stereochemical Outcomes in Asymmetric Synthesis.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • The Journal of Organic Chemistry. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide.
  • ACS Publications. (2011). A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones.
  • UC Press Journals. (n.d.). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
  • Wiley Online Library. (n.d.). Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools.
  • PMC. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Rigaku. (n.d.). Absolute Structure Determination.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Science of Synthesis. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • PMC. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Encyclopedia MDPI. (2022). X-ray Single-Crystal Diffraction.
  • Indian Journal of Pharmaceutical Education and Research. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • The Journal of Physical Chemistry B. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • University of York. (n.d.). Asymmetric Synthesis.
  • ResearchGate. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
  • MDPI. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.
  • PNAS. (n.d.). Asymmetric catalysis in complex target synthesis.

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Validation

A Comparative Guide to the X-ray Crystallography of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the ability to definitively determine the three-dimensional arrangement of atoms in a molecule is paramount. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to definitively determine the three-dimensional arrangement of atoms in a molecule is paramount. This is particularly crucial in drug development, where the stereochemistry of a chiral molecule can dictate its efficacy and safety. Among the arsenal of techniques available for this purpose, single-crystal X-ray diffraction stands as the gold standard for unambiguous stereochemical assignment. This guide provides an in-depth analysis of the application of X-ray crystallography to derivatives of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone, a widely used chiral auxiliary in asymmetric synthesis. We will explore the experimental workflow, compare it with alternative analytical methods, and provide the technical insights necessary for successful crystallographic studies.

The Central Role of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone belongs to a class of compounds known as Evans auxiliaries.[1][2] These chiral molecules are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] The steric bulk of the phenyl and methyl groups on the oxazolidinone ring effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][3][4] The ability to subsequently cleave the auxiliary and recover the enantiomerically enriched product makes this a powerful and versatile strategy in organic synthesis.[3][5]

The (4R,5R) stereoisomer, along with its (4S,5S) enantiomer, is frequently employed to access specific stereochemical outcomes.[6][7] The predictable nature of the stereochemical control exerted by these auxiliaries is a key reason for their widespread use.[8]

Unambiguous Stereochemical Confirmation: The Power of X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide valuable information about the relative stereochemistry of a molecule, X-ray crystallography offers an absolute and definitive determination of the three-dimensional structure.[9][10][11] This technique relies on the diffraction of X-rays by a single, well-ordered crystal.[11][12] The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom in the molecule and its arrangement within the crystal lattice.[11]

For derivatives of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone, X-ray crystallography serves several critical purposes:

  • Absolute Configuration Assignment: It provides unequivocal proof of the absolute stereochemistry at newly formed chiral centers.[9]

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, offering insights into the steric and electronic factors that govern its reactivity.

  • Confirmation of Reaction Outcomes: It validates the expected stereochemical outcome of a reaction, confirming the effectiveness of the chiral auxiliary.[13][14]

Experimental Workflow: From Synthesis to Structure

The successful X-ray crystallographic analysis of a (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone derivative involves a multi-step process that demands careful execution and attention to detail.

Figure 1: Experimental workflow for the X-ray crystallographic analysis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone derivatives.
Part 1: Synthesis and Purification of the Derivative

The journey to a crystal structure begins with the chemical synthesis of the target molecule. The (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is typically acylated to introduce the substrate of interest. The subsequent stereoselective reaction, for instance, an aldol addition, generates the desired diastereomer.

Detailed Protocol for a Representative Aldol Reaction:

  • Acylation: To a solution of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a suitable base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C). Slowly add the desired acyl chloride or anhydride and allow the reaction to proceed to completion.

  • Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) to generate the corresponding Z-enolate.

  • Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir until the reaction is complete.

  • Workup and Purification: Quench the reaction with a suitable buffer and extract the product. Purify the crude product by column chromatography to isolate the desired diastereomer.[15]

Crucial Consideration: Purity. The purity of the compound is of utmost importance for successful crystallization. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals. Multiple purification steps, such as recrystallization or preparative chromatography, may be necessary.

Part 2: The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of trial and error, guided by an understanding of solubility and nucleation.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the vial, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Tips for Successful Crystallization:

  • Start with a highly purified sample.

  • Experiment with a variety of solvents and solvent combinations.

  • Control the rate of crystallization; slower is often better.

  • Minimize vibrations and disturbances.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[11] The intensity and position of the diffracted beams are used to determine the unit cell parameters and the arrangement of atoms within the crystal.

The raw diffraction data is then processed to solve and refine the crystal structure. This involves determining the phases of the diffracted X-rays and building an initial model of the molecule, which is then refined against the experimental data to obtain the final, accurate structure.[11]

A Comparative Perspective: Alternative Methods for Stereochemical Analysis

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary or alternative approaches to stereochemical analysis.

Technique Principle Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal.[11]Unambiguous determination of absolute stereochemistry and solid-state conformation.[9]Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic field.[16][17][18]Provides information about relative stereochemistry, connectivity, and solution-state conformation.[9][19] Can be used for chiral discrimination with chiral solvating or derivatizing agents.[16][20][21]Does not directly provide absolute stereochemistry. Can be complex to interpret for large molecules.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Effective for separating enantiomers and determining enantiomeric excess.[19]Does not provide structural information beyond enantiomeric purity.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Can be used to assign absolute configuration by comparing experimental spectra to theoretical calculations or known standards.Requires a chromophore near the stereocenter. Can be ambiguous without reference data.

graph "Method_Selection" {
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node [shape=box, style="rounded,filled", fontname="Arial"];
edge [color="#5F6368"];

subgraph "cluster_Goal" { label="Analytical Goal"; bgcolor="#E8F0FE"; Goal [label="Determine Stereochemistry", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Methods" { label="Analytical Methods"; bgcolor="#E6F4EA"; Xray [label="X-ray Crystallography", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; Chiral_HPLC [label="Chiral HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Outcomes" { label="Information Obtained"; bgcolor="#FEF7E0"; Absolute_Stereo [label="Absolute Stereochemistry", fillcolor="#FFFFFF", fontcolor="#202124"]; Relative_Stereo [label="Relative Stereochemistry", fillcolor="#FFFFFF", fontcolor="#202124"]; Enantio_Purity [label="Enantiomeric Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; }

Goal -> Xray; Goal -> NMR; Goal -> Chiral_HPLC;

Xray -> Absolute_Stereo; NMR -> Relative_Stereo; Chiral_HPLC -> Enantio_Purity; }

Figure 2: Logical relationship for selecting an analytical method based on the desired stereochemical information.

Conclusion: An Indispensable Tool for Stereochemical Certainty

X-ray crystallography remains an indispensable tool for the definitive structural elucidation of chiral molecules. For derivatives of (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone, this technique provides the ultimate confirmation of stereochemical outcomes in asymmetric synthesis. While the path from a synthesized compound to a refined crystal structure can be challenging, the unparalleled level of detail and certainty it provides makes it a cornerstone of modern chemical research and drug development. By understanding the principles and practical considerations outlined in this guide, researchers can more effectively leverage the power of X-ray crystallography to advance their scientific endeavors.

References

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  • ResearchGate. Solid State Characterization of Linezolid Crystal forms. [Link]

  • Scientific Laboratory Supplies. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, 99%. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Google Patents. Process for the preparation of oxazolidinones and method of use thereof.
  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • ResearchGate. X-ray crystallography and chirality: understanding the limitations. [Link]

  • ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

  • PubMed. (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Biology LibreTexts. 3.3H: X-Ray Diffraction Analysis. [Link]

  • ResearchGate. Examples of oxazolidinone derivatives displaying antibiotic and antimicrobial activities. [Link]

  • National Center for Biotechnology Information. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • arXiv.org. Diffraction of helical x-rays by optically active achiral crystals. [Link]

  • PubMed. Resonant diffraction of circularly polarized x-rays by a chiral crystal (low quartz). [Link]

  • ACS Publications. New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

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Safety & Regulatory Compliance

Safety

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone proper disposal procedures

As a cornerstone of asymmetric synthesis, the Evans chiral auxiliary—specifically the oxazolidinone class, including (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone and its enantiomers—is indispensable for stereoselective carb...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of asymmetric synthesis, the Evans chiral auxiliary—specifically the oxazolidinone class, including (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone and its enantiomers—is indispensable for stereoselective carbon-carbon bond formation [1]. Because these auxiliaries are high-value, structurally robust compounds, laboratory workflows must prioritize recovery and recycling over immediate disposal [3]. However, when the auxiliary becomes degraded or contaminated beyond purification, strict adherence to chemical waste disposal protocols is mandatory to ensure environmental compliance and laboratory safety.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational plan for both the recovery and the terminal disposal of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

I. Physicochemical & Hazard Profile

Before initiating any recovery or disposal workflow, personnel must understand the physical and hazardous properties of the compound. While not classified as highly toxic by OSHA, it presents specific handling risks, particularly concerning dust inhalation and eye irritation [1], [2].

Table 1: Quantitative & Hazard Data for (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Property / ParameterValue / SpecificationCausality & Logistical Impact
Molecular Weight 177.20 g/mol Determines stoichiometric calculations for cleavage reagents.
Physical State Solid (Crystalline powder)Prone to dust formation; requires handling in a well-ventilated fume hood [2].
Melting Point 121–123 °CHigh melting point allows for efficient recovery via recrystallization.
Solubility Soluble in DCM, EtOAc, THFDictates the choice of organic solvents during liquid-liquid extraction.
Hazard Statements H315, H319, H335Causes skin/eye irritation and respiratory irritation. Mandates standard PPE [2].
Incompatibilities Strong oxidizing agentsMixing with strong oxidizers in waste streams can cause exothermic reactions [1].

II. Operational Logic: Recovery vs. Disposal

The economic cost and synthetic value of chiral oxazolidinones dictate that disposal should only be the secondary option. The primary operational goal is the hydrolytic cleavage of the auxiliary from the synthesized product, followed by liquid-liquid extraction and recrystallization [3].

G Start Reaction Mixture (N-Acyl Oxazolidinone) Cleavage Cleavage (LiOH / H2O2) Start->Cleavage Extraction Liquid-Liquid Extraction (DCM / Water) Cleavage->Extraction OrgPhase Organic Phase (Chiral Auxiliary) Extraction->OrgPhase AqPhase Aqueous Phase (Target Product) Extraction->AqPhase QC Quality Control (Purity >95%?) OrgPhase->QC Reuse Recrystallize & Reuse QC->Reuse Yes Dispose Solid Waste Disposal (Incineration) QC->Dispose No / Degraded

Workflow for the recovery and disposal of the Evans chiral auxiliary.

III. Step-by-Step Methodology: Recovery Protocol

To minimize waste, the auxiliary must be cleanly cleaved from the target molecule. The following protocol utilizes lithium hydroperoxide, a highly nucleophilic reagent that operates efficiently at low temperatures, preventing the racemization of your newly formed chiral center.

Step 1: Preparation of the Cleavage Reagent

  • Action: Cool a solution of the N-acyl oxazolidinone in THF/Water (3:1 ratio) to 0 °C.

  • Action: Add 30% aqueous H2​O2​ (4.0 equivalents), followed immediately by LiOH (2.0 equivalents).

  • Causality: The addition of H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the alpha-effect (the repulsion between the adjacent lone pairs on the oxygen atoms), HOO− is significantly more nucleophilic than the hydroxide ion ( HO− ). This allows the cleavage to proceed rapidly at 0 °C, safeguarding the enantiomeric excess (ee) of the product [3].

Step 2: Quenching and Extraction

  • Action: Once TLC indicates complete consumption of the starting material, quench the reaction carefully with an aqueous solution of sodium sulfite ( Na2​SO3​ ) to reduce unreacted peroxides.

  • Safety Check: Ensure peroxide test strips read 0 ppm before proceeding. Unquenched peroxides in waste streams pose a severe explosion hazard.

  • Action: Extract the aqueous layer 3 times with Dichloromethane (DCM).

  • Causality: The target carboxylic acid remains deprotonated (water-soluble) in the basic aqueous phase, while the cleaved, neutral (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone partitions entirely into the organic DCM phase [3].

Step 3: Purification for Reuse

  • Action: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Action: Recrystallize the crude auxiliary from a mixture of ethyl acetate and hexanes. If the recovered purity is >95% (verified via NMR or optical rotation), it is cleared for reuse. If it is highly degraded or heavily contaminated, proceed to the disposal protocol.

IV. Step-by-Step Methodology: Terminal Disposal Protocol

When the oxazolidinone auxiliary cannot be salvaged, it must be treated as hazardous organic solid waste. Because it is a stable, nitrogen-containing heterocyclic compound, it does not readily biodegrade and must be destroyed via high-temperature incineration to prevent environmental accumulation [4].

Step 1: Segregation and Containment

  • Action: Sweep up any spilled solid material or degraded recovered auxiliary using spark-proof tools to avoid dust ignition [2].

  • Action: Place the solid waste into a compatible, leak-proof, high-density polyethylene (HDPE) container.

  • Causality: Do not mix this solid waste with strong oxidizing agents (e.g., nitrates, perchlorates, or unquenched peroxides from the cleavage step), as this combination is highly incompatible and poses a fire risk [1].

Step 2: Labeling and Documentation

  • Action: Affix a standardized Hazardous Waste label to the container.

  • Action: Explicitly list the contents as: "Solid Organic Waste: Contains (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Non-halogenated)".

  • Causality: Accurate labeling is mandated by EPA Resource Conservation and Recovery Act (RCRA) guidelines. Mislabeling can lead to improper sorting at the disposal facility, potentially causing dangerous reactions in the incinerator feed lines [4].

Step 3: Transfer to Environmental Health and Safety (EHS)

  • Action: Store the sealed waste container in a designated secondary containment tray within a well-ventilated satellite accumulation area.

  • Action: Submit a waste pickup request to your institutional EHS department.

  • Regulatory Note: Never dispose of oxazolidinone derivatives down the sink or in standard municipal trash. They must be routed to an approved chemical waste disposal plant for thermal destruction [2], [4].

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • AK Scientific, Inc. (n.d.). (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one Safety Data Sheet.
  • Benchchem. (2025). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Application Notes and Recovery Protocols.
  • Benchchem. (2025). Safe Disposal of Oxazolidinones: A Procedural Guide for Laboratory Professionals.
Handling

A Senior Application Scientist's Guide to the Safe Handling of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

As a cornerstone of modern asymmetric synthesis, Evans chiral auxiliaries like (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone are invaluable tools in the development of complex molecules. Their effective use, however, necessi...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of modern asymmetric synthesis, Evans chiral auxiliaries like (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone are invaluable tools in the development of complex molecules. Their effective use, however, necessitates a robust understanding of their handling and safety requirements. This guide provides essential, field-tested protocols for researchers, scientists, and drug development professionals to ensure both personal safety and experimental integrity.

The following procedures are synthesized from authoritative safety data sheets and established laboratory best practices. While some suppliers do not classify this compound as hazardous under GHS, others indicate potential for skin, eye, and respiratory irritation[1][2]. Therefore, a conservative and diligent approach to safety is paramount.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before handling (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact[2].

Engineering Controls: The most effective way to mitigate these risks is through proper engineering controls.

  • Chemical Fume Hood: Always handle the solid compound within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust any fine dust or aerosols that may be generated, preventing respiratory exposure[2][3].

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against exposure[4].

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is your immediate defense against accidental contact. The following table summarizes the required equipment, which should be donned before entering the handling area and removed before exiting.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety Goggles with Side-ShieldsConforming to EN 166 (EU) or NIOSH (US) standards, these protect against splashes and airborne dust. Standard safety glasses are insufficient[4][5].
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide a suitable barrier for incidental contact. Always inspect gloves for tears or holes before use. If contamination occurs, remove gloves immediately, wash your hands, and don a new pair[3][5].
Body Laboratory CoatA buttoned, flame-resistant lab coat protects your skin and personal clothing from contamination[3][4].
Respiratory N95 Respirator (or equivalent)Recommended if there is a significant risk of generating dust or aerosols, especially when handling larger quantities or during transfer operations[6]. Consult your institution's Environmental Health & Safety (EHS) department for respirator selection and fit-testing.
Step-by-Step Handling Protocol

Adherence to a systematic workflow minimizes risk and ensures reproducible results. The causality behind these steps is to contain the compound, prevent its dispersal, and avoid all routes of personal exposure.

  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • To prevent dust formation, handle the solid gently. Avoid scooping or pouring from a height that could create airborne particles[3][4].

    • Use anti-static weigh boats or a grounding strap if electrostatic charges are a concern, which can cause fine powders to disperse.

  • Post-Handling:

    • Tightly close the primary container immediately after use and return it to its designated storage location[5][7].

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual dust.

  • Hand Hygiene: After removing your gloves, wash your hands thoroughly with soap and water[2][7]. This is a critical final step to remove any potential residual contamination.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow from preparation to final waste disposal, creating a self-validating system for safe laboratory operations.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Disposal & Final Steps prep1 Verify Fume Hood Operation prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Retrieve Compound from Storage prep2->handle1 handle2 Weigh and Transfer (Minimize Dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Workspace and Equipment handle3->clean1 clean2 Segregate Chemical Waste clean1->clean2 disp1 Dispose of Contaminated PPE (e.g., Gloves) clean2->disp1 disp2 Store Sealed Waste Container for EHS Pickup disp1->disp2 disp3 Remove PPE disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Workflow for Safe Handling of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Storage and Waste Disposal

Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][7]. The container must be kept tightly closed to prevent degradation and contamination[5][7].

Disposal Plan: Improper disposal poses a significant environmental risk. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[3][8].

  • Waste Collection: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container[3][8].

  • Labeling: The waste container must be labeled with the full chemical name: "(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone" and any relevant hazard information.

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the proper disposal of the chemical waste. Follow their specific guidelines for segregation and pickup procedures[3][9].

By integrating these protocols into your daily laboratory operations, you build a foundation of safety and scientific integrity. This allows your focus to remain where it should be: on advancing your research and development goals.

References

  • 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]

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